trans-2-Butene-1,4-dicarboxylic acid
Description
3-hexenedioic acid is a hexenedioic acid where the C=C double bond is located at the 3-position.
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-3-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGNXQAFNHCBTK-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
C(/C=C/CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063461, DTXSID301312043 | |
| Record name | 3-Hexenedioic acid | |
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| Record name | trans-β-Hydromuconic acid | |
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Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | trans-3-Hexenedioic acid | |
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| Record name | 3-Hexenedioic acid | |
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Solubility |
17 mg/mL | |
| Record name | 3-Hexenedioic acid | |
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CAS No. |
29311-53-3, 4436-74-2 | |
| Record name | trans-β-Hydromuconic acid | |
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| Record name | 3-Hexenedioic acid | |
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| Record name | 3-Hexenedioic acid, (E)- | |
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| Record name | 3-Hexenedioic acid | |
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| Record name | trans-β-Hydromuconic acid | |
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| Record name | Hex-3-enedioic acid | |
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| Record name | 3-HEXENEDIOIC ACID | |
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| Record name | 3-Hexenedioic acid | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
From Cis to Trans: A Technical Guide to the Synthesis of Fumaric Acid from Maleic Acid
This in-depth guide provides a comprehensive overview of the synthesis of trans-2-butene-1,4-dicarboxylic acid, commonly known as fumaric acid, from its cis-isomer, maleic acid. This isomerization is a cornerstone reaction in industrial organic synthesis, with applications spanning the food, pharmaceutical, and polymer industries. This document will explore the mechanistic underpinnings of this transformation, detail various catalytic and non-catalytic methodologies, and provide actionable protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereochemistry
Maleic acid and fumaric acid are geometric isomers, sharing the molecular formula C₄H₄O₄ but differing in the spatial arrangement of their carboxyl groups around the carbon-carbon double bond.[1][2] Maleic acid, the cis isomer, has both carboxyl groups on the same side of the double bond, while fumaric acid, the trans isomer, has them on opposite sides.[2][3] This seemingly subtle structural difference leads to vastly different physical and chemical properties, profoundly impacting their industrial utility. Fumaric acid, being the more thermodynamically stable isomer, is less soluble in water and possesses a higher melting point than maleic acid.[1] These properties make it a preferred additive in food and pharmaceuticals and a valuable monomer in polymer production.[4][5]
The primary industrial route to fumaric acid involves the isomerization of maleic acid, which is readily available from the hydrolysis of maleic anhydride.[4][6] Maleic anhydride itself is typically produced through the catalytic oxidation of n-butane or benzene.[6]
The Isomerization Mechanism: A Tale of Two Pathways
The conversion of maleic acid to fumaric acid is not a spontaneous process due to the restricted rotation around the carbon-carbon double bond.[2] The reaction requires an input of energy to overcome the activation barrier for isomerization. This can be achieved through several mechanisms, broadly categorized as catalyzed and non-catalyzed pathways.
Acid-Catalyzed Isomerization
The most common and industrially relevant method for this isomerization is through acid catalysis. While the precise mechanism has been a subject of discussion, a widely accepted pathway involves the protonation of one of the carbonyl oxygens by a strong acid.[7] This protonation increases the electrophilicity of the carbonyl carbon, leading to a shift in electron density and the formation of a carbocation intermediate. This intermediate allows for free rotation around the now single C-C bond. Subsequent deprotonation and reformation of the double bond lead to the more stable trans configuration of fumaric acid.[8]
It is important to note that the nature of the acid catalyst plays a crucial role. Studies have shown that hydrochloric acid is a significantly more effective catalyst than perchloric acid, suggesting that the anion also participates in the reaction.[7]
Halogen- and Radical-Mediated Isomerization
Another established mechanism involves the use of halogens, particularly bromine, in the presence of light.[2] Photolysis of bromine generates bromine radicals, which can add to the double bond of maleic acid. The resulting radical intermediate allows for rotation around the C-C single bond. Elimination of the bromine radical then yields the thermodynamically favored fumaric acid.[2] Similarly, thiyl radicals have been shown to accelerate the isomerization process.[2]
Non-Catalytic Isomerization
Interestingly, the isomerization of maleic acid to fumaric acid can also be achieved without a catalyst under specific conditions.[9][10][11] High-temperature hydrothermal synthesis has been shown to effectively convert maleic acid to fumaric acid with high selectivity.[9][10] This process is influenced by factors such as temperature, reaction time, and the initial concentration of maleic acid.[11][12] Kinetic studies suggest a monomolecular mechanism for this uncatalyzed conversion.[11][12]
Methodologies for Synthesis: A Comparative Overview
The choice of synthetic methodology depends on various factors, including desired scale, purity requirements, and environmental considerations. Below is a summary of common approaches.
| Methodology | Catalyst/Conditions | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed | Hydrochloric Acid (HCl) | Water | Reflux | ~85 | Cost-effective, well-established | Corrosive, requires neutralization |
| Thiourea-Catalyzed | Thiourea | Water or Methanol | 50 - 100+ | ~90 | Efficient at lower temperatures | Catalyst can be toxic |
| Bromine-Mediated | Bromine (Br₂) + Light | - | Room Temperature | - | Demonstrative, occurs at RT | Use of hazardous bromine |
| Non-Catalytic | High Temperature | Water | 190 - 220 | up to 92 | No catalyst needed, "greener" | Requires high pressure and temp. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Isomerization of Maleic Acid
This protocol details a standard laboratory-scale synthesis of fumaric acid using hydrochloric acid as the catalyst.[3]
Materials:
-
Maleic acid (2.0 g)
-
Deionized water (3.0 mL)
-
Concentrated hydrochloric acid (2.5 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
In a 50 mL round-bottom flask, combine 2.0 g of maleic acid, 3.0 mL of deionized water, and 2.5 mL of concentrated hydrochloric acid.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser to the flask and place the apparatus in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux with continuous stirring for 20 minutes. A white precipitate of fumaric acid will begin to form.
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature. The amount of precipitate will increase as the solution cools.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any residual acid.
-
Dry the fumaric acid in a drying oven.
-
Determine the yield and characterize the product (e.g., by melting point). The expected yield is approximately 85%.
Protocol 2: Non-Catalytic Hydrothermal Synthesis
This protocol outlines a catalyst-free method for the isomerization of maleic acid.[10]
Materials:
-
Maleic acid
-
Deionized water
-
High-pressure reactor (autoclave)
-
Oven or other suitable heating source
-
Vacuum filtration apparatus
Procedure:
-
Prepare an aqueous solution of maleic acid (e.g., 35-100% mass fraction).
-
Transfer the solution to a high-pressure reactor.
-
Heat the reactor to the desired temperature (e.g., 190-220 °C) for a specified time (e.g., 0-4 hours).
-
After the reaction time, cool the reactor to room temperature.
-
Collect the precipitated fumaric acid by vacuum filtration.
-
Wash the product with deionized water and dry to a constant weight.
-
Analyze the product purity and yield. Yields can reach up to 92%.[10]
Visualization of the Synthesis Process
Reaction Mechanism Diagram
Caption: Acid-catalyzed isomerization of maleic acid to fumaric acid.
Experimental Workflow Diagram
Caption: General experimental workflow for fumaric acid synthesis.
Characterization and Quality Control
Distinguishing between maleic acid and fumaric acid is crucial for ensuring product purity. Several analytical techniques can be employed:
-
Melting Point: Fumaric acid has a significantly higher melting point (sublimes at 287 °C) compared to maleic acid (131-139 °C).
-
Infrared (IR) Spectroscopy: The IR spectra of the two isomers show distinct differences in their carbonyl stretching frequencies due to differences in hydrogen bonding.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying maleic and fumaric acids in a mixture.[14]
-
Thin-Layer Chromatography (TLC): TLC can also be used for the qualitative separation of the two isomers.[15][16]
Conclusion
The synthesis of fumaric acid from maleic acid is a fundamentally important transformation in industrial chemistry. Understanding the underlying mechanisms and the various synthetic methodologies empowers researchers and professionals to select and optimize processes for their specific needs. The choice between catalytic and non-catalytic routes will depend on a balance of factors including efficiency, cost, and environmental impact. With robust analytical techniques for characterization, high-purity fumaric acid can be reliably produced for its diverse applications.
References
- Vertex AI Search. (n.d.). what is the possible mechanisms for the reaction of maleic acid to fumaric acid based on your observation? explain your answer.
- MDPI. (2018). Fumaric Acid Production: A Biorefinery Perspective.
- ElectronicsAndBooks. (n.d.). cis-trans Isomerizations. I. The Mechanism of a Catalyzed Isomerization of Maleic Acid to Fumaric Acid.
- PubMed. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization.
- PMC - NIH. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization.
- ResearchGate. (n.d.). Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst.
- ACS Publications. (n.d.). The determination of a mechanism of isomerization of maleic acid to fumaric acid | Journal of Chemical Education.
- SciSpace. (1983). Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds.
- Zibo Anquan Chemical Co., Ltd. (2024). The production of fumaric acid from maleic anhydride is a promising route for obtaining this important organic acid.
- Semantic Scholar. (1975). The determination of a mechanism of isomerization of maleic acid to fumaric acid.
- Snowhite Chemical Co.,LTD. (2025). Production route of fumaric acid.
- Chem LibreTexts. (2022). Microscale/Miniscale - Isomerization of maleic acid (cis) to fumaric acid (trans).
- DSpace. (2018). Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst.
- ACS Publications. (n.d.). cis-trans Isomerizations. I. The Mechanism of a Catalyzed Isomerization of Maleic Acid to Fumaric Acid | Journal of the American Chemical Society*.
- Google Patents. (1948). Isomerization of maleic acid to fumaric acid.
- ACS Publications. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization | ACS Omega.
- ACS Publications. (2020). Kinetic Modeling of Maleic Acid Isomerization to Fumaric Acid Catalyzed by Thiourea Determined by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy | Organic Process Research & Development.
- Google Patents. (1950). Method for the preparation of fumaric acid.
- NORBIDAR. (2025). How will you distinguish maleic acid and fumaric acid by their IR spectra?.
- ResearchGate. (n.d.). Plant for fumaric acid production from malic acid. a Isomerization vessel.
- Quora. (2020). How will you distinguish fumaric acid and maleic acid? - CHEMISTRY FOR NEET.
- MicroSolv. (n.d.). Maleic & Fumaric Acids Analyzed with LCMS - AppNote.
- MDPI. (2023). Lipophilicity Study of Fumaric and Maleic Acids.
- Pharmaguideline. (2008). Method of Analysis for Maleic Acid.
- Wikipedia. (n.d.). Maleic acid.
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A Comprehensive Technical Guide to the Physicochemical Properties of Fumaric Acid
Introduction
Fumaric acid, or trans-butenedioic acid, is a naturally occurring dicarboxylic acid that plays a pivotal role in both biochemistry and pharmaceutical sciences. As an essential intermediate in the Krebs cycle (citric acid cycle), it is fundamental to cellular respiration in eukaryotes. Beyond its metabolic significance, fumaric acid's unique physicochemical characteristics make it a versatile excipient and active pharmaceutical ingredient (API) in drug development. Its use in oral pharmaceutical formulations is well-established, and it has been clinically applied in the treatment of conditions like psoriasis.
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of fumaric acid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, explaining the causality behind experimental choices and providing actionable protocols.
Chemical Structure and Isomerism
Fumaric acid (C₄H₄O₄) is the trans-isomer of butenedioic acid. Its structure features two carboxylic acid groups on opposite sides of a carbon-carbon double bond. This trans-configuration is crucial as it imparts significant stability compared to its cis-isomer, maleic acid, due to reduced steric hindrance between the carboxylic groups. The rigidity of the double bond locks the molecule in a planar structure, contributing to its distinct physical properties.
This structural difference is a key determinant of its higher melting point and lower aqueous solubility compared to maleic acid, making it a more stable crystalline solid.
Caption: 2D Chemical Structure of Fumaric Acid.
Acidity and Dissociation Constants (pKa)
As a dicarboxylic acid, fumaric acid can donate two protons. It is a relatively weak acid with two distinct dissociation constants, pKa₁ and pKa₂. The pKa values are critical in drug development as they dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, absorption, and interaction with other formulation components.
| Property | Value | Reference |
| pKa₁ | ~3.03 | |
| pKa₂ | ~4.44 |
The first dissociation (pKa₁) corresponds to the loss of a proton from one carboxylic acid group, while the second (pKa₂) corresponds to the loss of the proton from the second group. The difference in these values is significant. After the first deprotonation, the resulting carboxylate anion makes it more difficult to remove the second, positively charged proton, hence the higher pKa₂ value.
Caption: Dissociation equilibrium of fumaric acid as a function of pH.
Experimental Protocol: pKa Determination by Potentiometric Titration
The acid dissociation constants of fumaric acid can be accurately determined using potentiometric titration.
Principle: A solution of fumaric acid is titrated with a strong base (e.g., NaOH) of a known concentration. The pH of the solution is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points.
Methodology:
-
Preparation: Prepare a standard solution of fumaric acid of known concentration (e.g., 0.1 M) in deionized water. Standardize a solution of NaOH (e.g., 0.1 M).
-
Titration Setup: Place a known volume of the fumaric acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.
-
Data Collection: Add the standardized NaOH solution in small, precise increments from a burette. Record the pH after each addition, allowing the solution to stabilize.
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The two pKa values are determined from the pH at the points where 50% and 150% of the first equivalence volume of NaOH has been added.
Solubility Profile
A defining characteristic of fumaric acid is its limited solubility in cold water, which increases significantly with temperature. This property is advantageous for applications requiring controlled or gradual dissolution.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | 0.63 | |
| Water | 100 | ~9.8 | |
| Ethanol (95%) | 30 | 5.76 | |
| Ether | 25 | 0.72 | |
| Acetone | 30 | 1.72 |
Fumaric acid is more hydrophobic compared to other dicarboxylic acids like citric or malic acid. This reduced affinity for water contributes to its non-hygroscopic nature, meaning it does not readily absorb moisture from the air. This is a highly desirable trait in pharmaceutical formulations, particularly for solid dosage forms, as it enhances the stability of the final product by preventing moisture-induced degradation or changes in physical properties.
Experimental Protocol: Solubility Determination
The equilibrium solubility of fumaric acid can be determined using the shake-flask method.
Principle: A saturated solution is created by agitating an excess amount of the solid drug in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the filtered solution is then quantified.
Methodology:
-
Equilibration: Add an excess amount of fumaric acid to a sealed container with a known volume of the solvent (e.g., purified water, buffered solutions at various pH). Agitate the mixture in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium.
-
Sampling and Filtration: Withdraw a sample of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent. Determine the concentration of fumaric acid in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in units such as mg/mL or g/100 mL.
Crystalline Structure and Thermal Properties
Fumaric acid exists as a white, odorless crystalline powder or granules. Its trans-configuration allows for efficient crystal packing, leading to a high melting point and thermal stability.
| Property | Value | Reference |
| Appearance | White crystalline powder or granules | |
| Melting Point | 287 °C (decomposes) | |
| Density | 1.635 g/cm³ |
The high melting point of 287°C (with decomposition) underscores its thermal stability, a valuable attribute for manufacturing processes that may involve heat. Polymorphism, the ability of a substance to exist in different crystalline forms, has been noted for fumaric acid and its salts, which can have significant implications for the stability, solubility, and bioavailability of a drug product.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the thermal properties of fumaric acid.
Principle:
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying events like melting, crystallization, and glass transitions.
-
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, sublimation, or loss of volatiles.
Expected Results for Fumaric Acid:
-
A TGA scan would show that fumaric acid is stable with minimal mass loss until it begins to slowly volatilize around 172°C, with a more rapid rate above 200°C.
-
A DSC curve would show a strong endothermic peak around 273°C, corresponding to its sublimation.
Caption: Workflow for Thermal Analysis of Fumaric Acid using TGA/DSC.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the identification and structural elucidation of fumaric acid.
-
Infrared (IR) Spectroscopy: The IR spectrum of fumaric acid exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretch from the carboxylic acid groups, a C=O carbonyl stretch, and a C=C double bond stretch. These spectra can be used for identification by comparing them to a standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum is relatively simple, showing a characteristic singlet for the two equivalent vinyl protons due to the molecule's symmetry. The ¹³C NMR will show distinct signals for the carboxyl carbons and the sp² hybridized carbons of the double bond.
-
UV-Vis Spectroscopy: Fumaric acid exhibits UV absorption due to the π-π* transitions of the carbon-carbon double bond conjugated with the carbonyl groups.
"natural sources of trans-2-Butene-1,4-dicarboxylic acid"
An In-depth Technical Guide to the Natural Sources of trans-2-Butene-1,4-dicarboxylic Acid
Abstract
This compound, more commonly known as fumaric acid, is a naturally occurring dicarboxylic acid that serves as a vital intermediate in the central metabolism of countless organisms.[1] It is a key component of the tricarboxylic acid (TCA) or Krebs cycle, a fundamental process for energy production in eukaryotes.[2] Beyond its core metabolic role, fumaric acid has garnered significant industrial interest as a versatile platform chemical for the synthesis of polymers and as an acidulant in the food and pharmaceutical industries.[3] While historically produced via petrochemical routes, there is a growing imperative to develop sustainable, bio-based production methods.[3] This guide provides a comprehensive overview of the natural sources of fumaric acid, delving into the biosynthetic pathways, key producing organisms, and detailed methodologies for its isolation, purification, and characterization.
Introduction to this compound (Fumaric Acid)
Fumaric acid (IUPAC name: (2E)-But-2-enedioic acid) is an organic compound with the chemical formula HO₂CCH=CHCO₂H.[2] It is the trans isomer of butenedioic acid, with maleic acid being its cis counterpart.[2][4] This stereochemistry confers distinct physical properties; fumaric acid is a white crystalline solid with significantly lower water solubility and a higher boiling point than maleic acid, which facilitates its separation and purification from aqueous solutions.[4]
In biological systems, the anion form, fumarate, is an essential intermediate in the citric acid cycle, where it is formed from the oxidation of succinate by the enzyme succinate dehydrogenase and subsequently converted to malate by fumarase.[2] Its presence is ubiquitous in nature, from microorganisms to plants and animals.
Principal Natural Sources and Occurrence
Fumaric acid is widely distributed in the biosphere. While it is a basal metabolite in most eukaryotes, several organisms are known to accumulate it in significant quantities.
Fungi
Filamentous fungi are the most prominent and commercially viable natural sources for fumaric acid production.[4] Species within the genus Rhizopus are particularly renowned for their ability to overproduce the acid.
-
Rhizopus Species: Fungi from the Rhizopus genus, such as Rhizopus oryzae and Rhizopus arrhizus, are considered the most effective producers of fumaric acid.[4][5] They are utilized in both laboratory and industrial-scale fermentation processes.[5][6] These fungi can achieve high product yields from simple sugars like glucose.[3][7]
-
Aspergillus Species: Certain species like Aspergillus terreus and Aspergillus oryzae also produce fumaric acid, though typically in lower quantities than Rhizopus.[5] They can be employed in both submerged and solid-state fermentation, using substrates such as wheat bran.[5]
-
Other Fungi: While other genera like Mucor, Cunninghamella, and Penicillium can produce fumaric acid, their yields are generally not as high as those from Rhizopus and Aspergillus.[4][5]
Plants
The compound's common name is derived from the plant Fumaria officinalis (common fumitory), from which it was first isolated.[1][8][9]
-
Fumaria officinalis: This herb is the prime botanical source of fumaric acid.[8] Studies have demonstrated fumaric acid biosynthesis in in vitro cultures of Fumaria species, with the highest accumulation observed in cell cultures of Fumaria officinalis grown in darkness.[8][10]
-
Other C3 Plants: Significant quantities of fumaric acid can accumulate in various C3 plants, including the model organism Arabidopsis thaliana and agriculturally important crops like soybean (Glycine max).[11][12] In these plants, fumaric acid levels can exceed those of starch and soluble sugars, and its concentration often increases with plant age and light intensity.[11][12] Its presence in phloem exudates suggests a potential role in carbon transport.[11][12]
Lichens and Mosses
Fumaric acid is also found in various lichens and mosses.
-
Lichen Species: It is a known constituent of Iceland moss and various lichens.[2] Certain species, such as Cladonia metacorallifera, produce fumarprotocetraric acid, a derivative of fumaric acid.[13] Fumarprotocetraric acid is a secondary metabolite that exhibits antimicrobial properties and contributes to the high acidity tolerance of these lichens.[14][15]
-
Bolete Mushrooms: The acid can be found in bolete mushrooms, specifically Boletus fomentarius var. pseudo-igniarius.[2]
Biosynthetic Pathways
The production of fumaric acid in living organisms occurs via two primary metabolic routes. The specific pathway employed dictates the theoretical maximum yield of the product from a given substrate.
Oxidative Tricarboxylic Acid (TCA) Cycle
This is the canonical pathway present in the mitochondria of all eukaryotic organisms.[7] In this cycle, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain).[2] This pathway allows for a maximum theoretical yield of 1 mole of fumaric acid per mole of glucose consumed (0.64 g/g).[7]
Reductive Tricarboxylic Acid (TCA) Cycle
The overproduction of fumaric acid, particularly in filamentous fungi like Rhizopus, is attributed to a reductive pathway that occurs in the cytosol.[7] This pathway involves the fixation of CO₂, which allows for a significantly higher theoretical yield. The key enzymatic steps are:
-
Pyruvate Carboxylation: Pyruvate is carboxylated to oxaloacetate by pyruvate carboxylase.[4]
-
Reduction to Malate: Oxaloacetate is then reduced to malate by malate dehydrogenase.[4]
-
Dehydration to Fumarate: Finally, malate is dehydrated to fumarate by the enzyme fumarase.[4]
This reductive route, which requires CO₂ fixation, enables a maximum theoretical yield of 2 moles of fumaric acid per mole of glucose (1.29 g/g), explaining the high efficiencies observed in fungal fermentations.[7]
Methodologies for Production, Isolation, and Purification
The extraction and purification of fumaric acid from natural sources depend heavily on the starting material. Fermentation broths represent the most common source for large-scale production.
Fungal Fermentation Protocol (Submerged Culture)
This protocol outlines a general procedure for producing fumaric acid using Rhizopus oryzae.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Grow Rhizopus oryzae on potato dextrose agar (PDA) plates at 30°C for 7 days until sporulation occurs.
-
Harvest spores by washing the plate with sterile distilled water containing a surfactant (e.g., 0.1% Tween 80).
-
Filter the spore suspension through sterile cotton to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemacytometer.
-
-
Seed Culture:
-
Inoculate a seed culture medium (e.g., containing glucose, yeast extract, and mineral salts) with the spore suspension.
-
Incubate at 30-35°C with agitation (150-200 rpm) for 24-48 hours to promote the formation of small mycelial pellets, which is crucial for efficient fermentation.[16]
-
-
Production Fermentation:
-
Transfer the seed culture (5-10% v/v) to a sterilized production fermentor.
-
The production medium typically contains a high concentration of a carbon source (e.g., glucose, 100-150 g/L) and a limiting amount of a nitrogen source (e.g., urea, ammonium sulfate) to induce acid production.[3]
-
Crucial Parameter Control:
-
pH: Maintain the pH between 3.5 and 5.5. Product inhibition occurs at low pH, so a neutralizing agent like calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃) is often added.[5][16]
-
Aeration & Agitation: Ensure adequate dissolved oxygen levels through controlled aeration and agitation to support aerobic metabolism.
-
Temperature: Maintain the temperature between 30°C and 37°C.
-
-
-
Fermentation Monitoring & Harvest:
-
Monitor glucose consumption and fumaric acid production using analytical techniques like HPLC.
-
Harvest the broth after glucose is depleted or when production plateaus (typically 72-144 hours).
-
Isolation and Purification from Fermentation Broth
Fumaric acid's low solubility in acidic aqueous solutions is the cornerstone of its recovery.[4]
Step-by-Step Protocol:
-
Biomass Removal: Separate the fungal biomass from the fermentation broth by filtration or centrifugation.
-
Acidification & Precipitation:
-
Transfer the clarified broth to a reaction vessel.
-
Slowly add a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to lower the pH to 1.0-2.0.[17]
-
As the pH drops, the soluble fumarate salt (e.g., calcium fumarate) is converted to the poorly soluble fumaric acid, which precipitates out of the solution.
-
-
Crystallization and Recovery:
-
Cool the acidified slurry to a low temperature (e.g., 4-10°C) to maximize the crystallization and recovery of fumaric acid.
-
Collect the fumaric acid crystals by filtration (e.g., using a Buchner funnel) or centrifugation.
-
-
Washing and Drying:
-
Wash the collected crystals with chilled, acidified water to remove residual soluble impurities.
-
Dry the purified crystals in an oven at 60-80°C until a constant weight is achieved.
-
-
Decolorization/Polishing (Optional):
-
For higher purity, the crude fumaric acid can be redissolved in hot water.
-
Add activated carbon to the solution to adsorb colored impurities and other contaminants.[18][19]
-
Filter the hot solution to remove the activated carbon and allow the fumaric acid to recrystallize upon cooling. This step can significantly improve purity to ~98%.[19]
-
Extraction from Plant or Lichen Material
-
Sample Preparation: Dry the plant or lichen material and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Perform a solid-liquid extraction using a suitable solvent. Acetone, methanol, and ethanol are commonly used.[20] Maceration or Soxhlet extraction can be employed.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude residue.
-
Purification: The crude extract can be further purified using chromatographic techniques (e.g., column chromatography) or by recrystallization from a suitable solvent system.
Quantitative Data and Yields
The efficiency of fumaric acid production varies significantly based on the microorganism, substrate, and fermentation strategy.
| Microorganism | Fermentation Type | Substrate | Fumaric Acid Titer (g/L) | Yield (g/g) | Reference |
| Rhizopus arrhizus NRRL 1526 | Fed-Batch | Glucose | 195.4 | N/A | [7] |
| Rhizopus arrhizus | Batch | Glucose | 86.3 | 0.67 | [7] |
| Rhizopus oryzae | Batch | Glucose | ~20 | N/A | [5] |
| Rhizopus oryzae K20 | Batch | Oil Palm EFB Hydrolysate | 44 | N/A | [18] |
| Aspergillus terreus | Solid-State | Wheat Bran | 0.8 mg/g biomass | N/A | [5] |
| Fumaria officinalis | Cell Culture | N/A | 0.137 | N/A | [8][10] |
Note: Titers and yields are highly dependent on specific process conditions and are presented here for comparative purposes.
Biological Activities and Applications
This compound is not merely a metabolic intermediate but also a compound with direct biological effects and broad industrial applications.
-
Pharmaceuticals: Fumaric acid esters (FAEs) are licensed for the systemic treatment of psoriasis, an autoimmune skin condition.[8] They are known to have immunomodulatory effects, including the ability to induce apoptosis in T-lymphocytes.[8]
-
Food and Beverage: It is approved as a food additive (E297) and is used as an acidulant and flavoring agent due to its strong, fruit-like taste.[2] Its non-hygroscopic nature makes it stable for use in dry powders.
-
Polymer Synthesis: Fumaric acid is a key monomer for the production of unsaturated polyester resins and other polymers.[3][4]
-
Antimicrobial Activity: Fumaric acid and its derivatives, such as fumarprotocetraric acid found in lichens, exhibit antimicrobial activity against various bacteria and fungi.[15]
Conclusion
This compound (fumaric acid) is a ubiquitous natural product with significant biological and industrial relevance. While present in numerous plants and lichens, filamentous fungi, particularly of the genus Rhizopus, stand out as the most potent natural sources, capable of producing the acid at industrially relevant titers through fermentation. The unique biochemistry of these fungi, leveraging a reductive cytosolic pathway, allows for highly efficient conversion of carbohydrates into fumaric acid. Advances in fermentation technology, coupled with efficient downstream processing protocols that exploit the acid's physicochemical properties, are paving the way for sustainable, bio-based production to meet growing market demands. This guide provides a foundational framework for researchers and professionals aiming to harness these natural systems for the production of this valuable dicarboxylic acid.
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- THE AMOUNTS OF FUMARPROTOCETRARIC, LECANORIC, EVERNIC, STICTIC AND USNIC ACIDS EXTRACTED FROM RAMALINA SPECIES USING DIFFERENT SOLVENTS (MILLIGRAMS PER GRAM DRIED LICHEN). (n.d.). ResearchGate.
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A Technical Guide to the Microbial Biosynthesis of Fumaric Acid: Pathways, Engineering, and Analysis
Introduction: The Industrial Imperative for Bio-based Fumaric Acid
Fumaric acid, a four-carbon dicarboxylic acid, is a key platform chemical with broad applications in the polymer, food, and pharmaceutical industries. Traditionally produced from petroleum-based feedstocks, there is a growing demand for sustainable and environmentally friendly production routes.[1] Microbial fermentation presents a compelling alternative, offering the potential for high yields from renewable resources.[2] This technical guide provides an in-depth exploration of the biosynthetic pathways of fumaric acid in microorganisms, advanced metabolic engineering strategies for enhanced production, and robust analytical methodologies for quantification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage microbial systems for the efficient and sustainable production of this versatile chemical.
Core Metabolic Pathways for Fumaric Acid Biosynthesis
Microorganisms primarily utilize branches of the central carbon metabolism to synthesize fumaric acid. The key pathways involved are the Tricarboxylic Acid (TCA) cycle, the reductive TCA (rTCA) pathway, and the glyoxylate shunt. The efficiency and contribution of each pathway can vary significantly between different microbial species and are heavily influenced by cultivation conditions.
The Tricarboxylic Acid (TCA) Cycle: The Oxidative Route
In most aerobic organisms, fumaric acid is a central intermediate of the TCA cycle, also known as the Krebs cycle.[3] This cycle is the primary means of generating energy from the oxidation of acetyl-CoA. The direct precursor to fumarate in the oxidative TCA cycle is succinate, which is oxidized by the enzyme succinate dehydrogenase. Fumarate is then hydrated to L-malate by fumarase. For fumaric acid accumulation through this route, the downstream conversion to malate needs to be minimized.
The Reductive Tricarboxylic Acid (rTCA) Pathway: The High-Yield Route
Many high-producing microorganisms, particularly fungi like Rhizopus oryzae, utilize the reductive TCA pathway for fumaric acid overproduction.[4][5] This pathway operates in the reverse direction of the oxidative TCA cycle, starting from pyruvate or phosphoenolpyruvate (PEP). Key enzymatic steps include the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase, the reduction of oxaloacetate to malate by malate dehydrogenase, and the dehydration of malate to fumarate by fumarase.[4] The rTCA pathway is particularly attractive for industrial production as it has a higher theoretical yield of fumaric acid from glucose compared to the oxidative pathway.[5]
The Glyoxylate Shunt: Bypassing Decarboxylation
The glyoxylate shunt is an anabolic pathway that bypasses the two decarboxylation steps of the TCA cycle, allowing for the net conversion of two-carbon compounds (like acetate) into four-carbon dicarboxylic acids. In some engineered microorganisms, such as Escherichia coli, activating the glyoxylate shunt by deleting the transcriptional repressor iclR has been shown to redirect carbon flux towards fumarate production.[6][7]
Figure 2: Generalized workflow for CRISPR-Cas9 mediated gene deletion in yeast.
Step-by-Step Methodology:
-
gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence that targets a specific site within the coding region of the gene to be deleted. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). [8]2. Repair Template Design: Synthesize a DNA repair template consisting of a selectable marker gene (e.g., an antibiotic resistance gene) flanked by 40-60 base pair homology arms corresponding to the regions upstream and downstream of the target gene's open reading frame. [8]3. Plasmid Construction: Clone the designed gRNA sequence into a yeast expression vector that also encodes the Cas9 nuclease. [8]4. Yeast Transformation: Co-transform the Cas9-gRNA plasmid and the linear repair template into the desired S. cerevisiae strain using a standard yeast transformation protocol (e.g., the lithium acetate/single-stranded carrier DNA/polyethylene glycol method). [9]5. Selection of Transformants: Plate the transformed cells on selective media corresponding to the selectable marker on the repair template.
-
Verification of Gene Deletion: Isolate genomic DNA from putative transformants and confirm the correct integration of the selectable marker and deletion of the target gene using colony PCR and DNA sequencing. [9]
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique for quantifying the in vivo fluxes through metabolic pathways. [10][11]It involves feeding the microorganism a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [U-¹³C]glucose) and analyzing the resulting labeling patterns in proteinogenic amino acids or other metabolites. [12] Generalized Protocol:
-
Cultivation with ¹³C-Labeled Substrate: Cultivate the microbial strain in a chemically defined medium containing a known mixture of ¹³C-labeled and unlabeled carbon sources until a metabolic and isotopic steady state is reached. [10]2. Biomass Hydrolysis and Derivatization: Harvest the biomass and hydrolyze the protein fraction to release individual amino acids. The amino acids are then derivatized to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.
-
Computational Flux Analysis: Use a computational model of the organism's central metabolism to simulate the expected labeling patterns for a given set of metabolic fluxes. By fitting the simulated labeling patterns to the experimentally determined data, the intracellular fluxes can be quantified. [10]
Quantification of Fumaric Acid in Fermentation Broth
Accurate quantification of fumaric acid is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two commonly used methods.
HPLC Method:
-
Sample Preparation: Centrifuge the fermentation broth to remove cells and particulate matter. Dilute the supernatant with an appropriate mobile phase. [13]2. Chromatographic Separation: Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., a C18 column) and a UV detector. [14]3. Detection and Quantification: Use an isocratic mobile phase (e.g., 0.1% formic acid in water) to separate fumaric acid from other organic acids. [13]Detect fumaric acid by its UV absorbance, typically around 210 nm. [14]Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of fumaric acid.
Enzymatic Assay:
This method relies on the enzymatic conversion of fumaric acid to L-malic acid by fumarase, followed by the quantification of L-malic acid.
-
Sample Preparation: Dilute the fermentation broth sample to bring the fumaric acid concentration within the linear range of the assay. 2. Reaction Setup: In a cuvette, combine a buffer solution, the sample, and the enzyme fumarase. Incubate to allow the complete conversion of fumaric acid to L-malic acid. 3. L-Malic Acid Quantification: Add L-malate dehydrogenase and NAD⁺ to the reaction mixture. L-malate dehydrogenase catalyzes the oxidation of L-malate to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. 4. Spectrophotometric Measurement: Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADH produced and, therefore, the initial concentration of fumaric acid.
Conclusion and Future Outlook
The microbial production of fumaric acid represents a promising avenue for the sustainable manufacturing of this important platform chemical. A deep understanding of the underlying biosynthetic pathways, coupled with advanced metabolic engineering tools and robust analytical methods, is crucial for developing economically viable bioprocesses. Future research will likely focus on the discovery and engineering of novel microbial hosts with enhanced tolerance to low pH and high product concentrations, the utilization of lignocellulosic biomass and other low-cost feedstocks, and the integration of systems biology approaches for a more holistic optimization of cellular metabolism. The continued advancement in these areas will undoubtedly accelerate the transition towards a bio-based economy, with microbial cell factories playing a central role in the production of valuable chemicals like fumaric acid.
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An In-depth Technical Guide to the Solubility of trans-2-Butene-1,4-dicarboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of trans-2-butene-1,4-dicarboxylic acid, commonly known as fumaric acid, in a range of organic solvents. Fumaric acid is a pivotal intermediate in cellular metabolism and a widely utilized excipient and active ingredient in the pharmaceutical industry.[1] Its solubility characteristics are critical for drug formulation, crystallization processes, and purification. This document offers a detailed exploration of the theoretical principles governing its solubility, extensive quantitative data, a step-by-step experimental protocol for solubility determination, and insights into its practical applications in drug development. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the physicochemical properties of this important dicarboxylic acid.
Introduction to Fumaric Acid: Structure and Significance
Fumaric acid (C₄H₄O₄) is a white, odorless crystalline powder with a fruit-like taste.[1][2] It is the trans-isomer of butenedioic acid, a geometric configuration that imparts significant stability and distinct physical properties compared to its cis-isomer, maleic acid.[1] The rigid carbon-carbon double bond prevents free rotation, forcing the two carboxylic acid groups into a fixed trans orientation, which has profound implications for its crystal packing and intermolecular interactions.[2]
As a dicarboxylic acid, it possesses two acidic protons with pKa values of approximately 3.03 and 4.44, allowing it to act as an effective pH regulator and buffering agent in pharmaceutical formulations.[2] Its stability, low hygroscopicity, and physiological role as an intermediate in the Krebs cycle make it an attractive compound in the pharmaceutical and food industries.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing manufacturing processes, ensuring bioavailability, and developing stable formulations.[3]
The Theoretical Framework of Solubility
The dissolution of a crystalline solid like fumaric acid into a solvent is a complex thermodynamic process governed by the interplay between the solute's crystal lattice energy and the solvation energy released upon interaction with the solvent molecules. The guiding principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.
Crystal Lattice Energy
Fumaric acid's trans configuration allows for highly efficient crystal packing through strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules.[4] This creates a stable, planar network, resulting in a relatively high melting point of 287 °C (with decomposition) and significant crystal lattice energy.[1][5] For dissolution to occur, the solvent molecules must provide sufficient energy to overcome these strong intermolecular forces holding the crystal together.
Solvent-Solute Interactions: The Role of Hydrogen Bonding
The solubility of fumaric acid is predominantly dictated by the ability of the solvent to form hydrogen bonds with its two carboxylic acid functional groups. Organic solvents can be broadly categorized into protic and aprotic types, which interact with fumaric acid differently.
-
Polar Protic Solvents: These solvents, such as alcohols (e.g., ethanol, methanol, propanol), contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[6] They are particularly effective at solvating fumaric acid. The solvent's hydroxyl group can donate a hydrogen bond to the carbonyl oxygen of fumaric acid and accept a hydrogen bond from fumaric acid's hydroxyl group. This dual interaction effectively disrupts the solute-solute hydrogen bonds within the crystal lattice, leading to higher solubility.
-
Polar Aprotic Solvents: Solvents like acetone and ethyl acetate possess a dipole moment but lack O-H bonds, meaning they can only act as hydrogen bond acceptors.[6] The carbonyl oxygen in acetone, for example, can accept a hydrogen bond from fumaric acid's hydroxyl group. However, their inability to donate a hydrogen bond to the carbonyl oxygen of fumaric acid results in less effective solvation compared to protic solvents, generally leading to lower solubility.[7]
-
Nonpolar Solvents: Solvents such as benzene and chloroform are incapable of forming strong hydrogen bonds and can only engage in weak van der Waals interactions.[1] These interactions are insufficient to overcome the high crystal lattice energy of fumaric acid, resulting in very low to negligible solubility.[1]
Caption: Molecular interactions between fumaric acid and different solvent types.
Quantitative Solubility Data
The solubility of fumaric acid is highly dependent on the solvent and temperature. As temperature increases, the kinetic energy of the solvent molecules increases, facilitating the disruption of the crystal lattice and leading to higher solubility.[3] The following table summarizes experimentally determined solubility data for fumaric acid in various common organic solvents.
| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference(s) |
| Ethanol (95%) | Polar Protic | 29.7 | 5.75 | [5] |
| Ethanol (95%) | Polar Protic | 30 | 5.76 | [1] |
| Propan-1-ol | Polar Protic | 23.85 | 2.79 | [5] |
| Propan-1-ol | Polar Protic | 47.85 | 4.82 | [5] |
| Propan-2-ol | Polar Protic | 23.85 | 3.99 | [5] |
| Propan-2-ol | Polar Protic | 47.85 | 6.99 | [5] |
| Acetone | Polar Aprotic | 20 | 1.29 | [5] |
| Acetone | Polar Aprotic | 29.7 | 1.72 | [1][5] |
| Diethyl Ether | Borderline | 25 | 1.01 | [5] |
| Chloroform | Nonpolar | 25 | 0.02 | [5] |
| Benzene | Nonpolar | 25 | 0.003 | [5] |
| Ethyl Acetate | Polar Aprotic | - | Data not readily available | |
| Methanol | Polar Protic | - | Data not readily available |
Note: The data presented is compiled from various sources and experimental conditions may vary slightly.
Experimental Determination of Equilibrium Solubility
The determination of accurate equilibrium solubility is a critical experimental procedure. The shake-flask method is the gold standard, ensuring that the system reaches thermodynamic equilibrium.[8]
Principle
An excess amount of the solid solute (fumaric acid) is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve equilibrium. Once equilibrium is reached, the undissolved solid is separated from the saturated solution, and the concentration of fumaric acid in the clear supernatant is quantified using a validated analytical method.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Ensure fumaric acid is of high purity and has a consistent particle size.
-
Use analytical grade or HPLC grade solvents.
-
Prepare a series of standard solutions of fumaric acid in the chosen solvent for calibration curve generation.
-
-
Equilibration:
-
Add an excess amount of fumaric acid to a series of glass vials or flasks. The excess should be visually apparent throughout the experiment.
-
Add a precise volume of the organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the optimal equilibration time.[9]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of fumaric acid using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method. A C18 column with a mobile phase of acidified water and an organic modifier (e.g., methanol or acetonitrile) is typically used with UV detection.
-
Titration: The acidic solution can be titrated with a standardized solution of sodium hydroxide using a suitable indicator like phenolphthalein.[10]
-
-
-
Data Analysis and Reporting:
-
Construct a calibration curve from the standard solutions.
-
Calculate the concentration of fumaric acid in the diluted samples based on the calibration curve.
-
Account for the dilution factor to determine the solubility in the original saturated solution.
-
Report the solubility in standard units (e.g., mg/mL, g/100g , or mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[11]
-
Caption: Experimental workflow for equilibrium solubility determination.
Implications for Drug Development
A thorough understanding of fumaric acid's solubility in organic solvents is crucial for several aspects of pharmaceutical development:
-
Formulation Development: The low aqueous solubility of fumaric acid can be a challenge.[2] Organic solvents are often used in the formulation of liquid dosage forms or in the preparation of solid dispersions to enhance its dissolution and bioavailability.[12]
-
Crystallization and Purification: Recrystallization from suitable organic solvents or solvent mixtures is a key step in the purification of fumaric acid to achieve the desired polymorphic form and particle size distribution, which can impact its handling and dissolution properties.
-
Synthesis of Derivatives: Fumaric acid serves as a starting material for the synthesis of various active pharmaceutical ingredients, such as dimethyl fumarate. The choice of reaction solvent is critical for optimizing yield and purity.
Conclusion
The solubility of this compound is a multifaceted property governed by its rigid molecular structure, strong crystalline packing, and the specific intermolecular interactions it can form with a given organic solvent. Polar protic solvents, capable of both donating and accepting hydrogen bonds, are the most effective at dissolving fumaric acid. A systematic approach to the experimental determination of solubility, such as the shake-flask method, is essential for obtaining reliable and accurate data. This knowledge is not merely academic; it is a fundamental prerequisite for the rational design and development of stable, effective, and manufacturable pharmaceutical products containing fumaric acid.
References
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Ciencia, L., & Gracia, I. (2009). Solubility of Fumaric Acid in Propan-2-ol, Ethanol, Acetone, Propan-1-ol, and Water. Journal of Chemical & Engineering Data, 54(4), 1333-1335. [Link]
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University of Zaragoza. (n.d.). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Retrieved from [Link]
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Adebayo, K. I., & Adebayo, M. A. (2011). Intermolecular interaction studies of binary mixtures of a ketoester and carbonyl compounds. I. Journal of the Serbian Chemical Society, 76(8), 1125-1134. [Link]
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ResearchGate. (2020). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Retrieved from [Link]
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Meissner, N., & Zilles, A. (2005). Evidence of covalent interaction of fumaric acid esters with sulfhydryl groups in peptides. Journal of mass spectrometry, 40(11), 1431-1439. [Link]
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Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of trans-2-Butene-1,4-dicarboxylic Acid
This guide provides a comprehensive technical overview of the crystal structure of trans-2-butene-1,4-dicarboxylic acid, a molecule of interest in materials science and organic chemistry. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its structural characteristics and the experimental methodologies used for its determination.
Introduction and Significance
This compound, systematically known as (E)-hex-3-enedioic acid and also referred to as trans-β-hydromuconic acid, is an unsaturated dicarboxylic acid with the molecular formula C₆H₈O₄[1]. As a dicarboxylic acid, it possesses two carboxylic acid functional groups, which play a dominant role in its chemical properties and solid-state architecture. The molecule's geometry, particularly the trans configuration of the double bond, imposes significant steric constraints that influence its molecular packing in the crystalline state.
The solid-state structure of dicarboxylic acids is of fundamental importance as it dictates physical properties such as melting point, solubility, and stability. The intermolecular forces, primarily hydrogen bonding, established by the carboxylic acid groups are the principal determinants of the supramolecular assembly. Understanding the crystal structure of this compound is crucial for its application in the synthesis of polymers, such as unsaturated polyesters, and for its use as a building block in crystal engineering and the development of novel materials. The compound is also recognized as a metabolite in cases of dicarboxylic aciduria, a disorder of fatty acid metabolism[2].
Molecular and Crystal Structure
The crystal structure of this compound has been determined with precision through single-crystal X-ray diffraction. A significant redetermination of its structure has provided accurate atomic coordinates and a detailed understanding of its hydrogen bonding network[1].
Molecular Conformation
In the crystalline state, the molecule of this compound is centrosymmetric, with the midpoint of the C=C double bond located on a crystallographic inversion center. This inherent symmetry dictates that the two carboxylic acid groups are oriented in an anti-parallel fashion.
Crystal Packing and Hydrogen Bonding
The dominant intermolecular interaction governing the crystal packing of this compound is the hydrogen bonding between the carboxylic acid moieties. Each molecule participates in the formation of strong O-H···O hydrogen bonds with two neighboring molecules. These interactions create centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked in a head-to-tail arrangement.
These hydrogen-bonded dimers further propagate through the crystal lattice, forming infinite one-dimensional chains that extend along the c-axis. This robust network of hydrogen bonds contributes to the compound's relatively high melting point and its crystalline nature, appearing as colorless, needle-like crystals[3]. The graph-set notation for this hydrogen-bonding motif is described as C₂(2)(18)[1].
Crystallographic Data
The crystallographic data for this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below. This information is based on the redetermination of the structure, which provided a more accurate model than earlier studies[1].
| Parameter | Value |
| Chemical Formula | C₆H₈O₄ |
| Formula Weight | 144.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 4.983(1) Å |
| b | 8.356(2) Å |
| c | 8.243(2) Å |
| α | 90° |
| β | 113.88(3)° |
| γ | 90° |
| Volume | 314.2(1) ų |
| Z | 2 |
Table 1: Crystallographic data for this compound.
Experimental Methodology: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through the powerful technique of single-crystal X-ray diffraction (SCXRD). This method provides precise information about the three-dimensional arrangement of atoms within a crystal.
Step-by-Step Protocol
-
Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent such as ethanol or water, in which the compound is slightly soluble[3]. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods. The structural model is subsequently refined to achieve the best fit between the observed and calculated diffraction patterns.
The following diagram illustrates the general workflow for single-crystal X-ray diffraction.
Caption: Workflow for Crystal Structure Determination.
Visualization of the Hydrogen Bonding Network
The intermolecular hydrogen bonding is a defining feature of the crystal structure of this compound. The following diagram, rendered using the DOT language, visualizes the formation of the hydrogen-bonded chains.
Caption: Hydrogen Bonding in this compound.
Implications for Material Properties and Drug Development
The well-defined crystalline structure and the robust hydrogen bonding network of this compound have several important implications:
-
Thermal Stability : The strong intermolecular forces result in a relatively high melting point (195-196 °C) and thermal stability[4].
-
Solubility : The strong interactions within the crystal lattice mean that significant energy is required to break them apart, leading to low solubility in non-polar solvents and slight solubility in polar solvents like water and ethanol[3].
-
Predictable Supramolecular Assembly : The reliable formation of hydrogen-bonded chains makes this molecule a valuable synthon in crystal engineering for the design of new materials with specific topologies and properties.
-
Drug Development : In the context of drug development, understanding the solid-state properties of molecules is critical for formulation, stability, and bioavailability. While not a drug itself, the study of its crystal structure provides insights into the behavior of dicarboxylic acids, a common functional group in active pharmaceutical ingredients.
Conclusion
The crystal structure of this compound is characterized by a centrosymmetric molecular conformation and a crystal packing dominated by strong intermolecular O-H···O hydrogen bonds, which form infinite one-dimensional chains. The determination of this structure through single-crystal X-ray diffraction provides a fundamental understanding of its solid-state properties, which is essential for its application in materials science and for providing a model for the behavior of similar molecules in various scientific disciplines.
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Hachuła, B., Jabłońska, M., Nowak, M., & Kusz, J. (2008). Redetermination of trans-beta-hydromuconic acid. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 8), o459–o462. [Link]
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A Technical Guide to the Spectroscopic Characterization of Fumaric Acid
Abstract: This technical guide provides an in-depth analysis of the essential spectroscopic data for fumaric acid ((2E)-But-2-enedioic acid), a key organic compound in industrial chemistry and metabolic pathways. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. We delve into the causal relationships between fumaric acid's molecular structure and its unique spectral fingerprints, offering detailed experimental protocols and integrated data analysis to ensure accurate and reliable characterization.
Introduction: The Analytical Imperative for Fumaric Acid
Fumaric acid, a dicarboxylic acid with the chemical formula C₄H₄O₄, exists as a trans isomer of butenedioic acid.[1][2] Its rigid, symmetric structure is fundamental to its chemical properties and biological role as an intermediate in the Krebs cycle.[2][3] For professionals in the pharmaceutical and chemical industries, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques like NMR and IR spectroscopy provide the necessary tools for this rigorous analysis, offering a non-destructive view into the molecular framework. This guide explains the theoretical basis and practical application of these techniques for the definitive identification of fumaric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Rationale: The ¹H NMR spectrum of fumaric acid is elegantly simple, a direct consequence of its high degree of symmetry. The molecule possesses a C₂ axis of symmetry through the center of the C=C double bond, which renders the two vinylic protons (=CH) chemically and magnetically equivalent. Likewise, the two carboxylic acid protons (-COOH) are also equivalent. This symmetry dictates that the spectrum will display only two signals.
The choice of solvent is critical for analyzing carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice because its polarity allows for good sample dissolution, and its ability to form hydrogen bonds slows down the proton exchange rate of the acidic -COOH protons, enabling their observation as a distinct, albeit broad, signal. In contrast, using D₂O would lead to rapid H-D exchange, causing the carboxylic acid proton signal to disappear.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the fumaric acid sample.
-
Solvent Addition: Add the sample to a clean, dry NMR tube. Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is required.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Data Interpretation:
-
δ ~13.0 ppm (singlet, broad, 2H): This signal corresponds to the two equivalent carboxylic acid protons. The broadness is characteristic of acidic protons involved in hydrogen bonding and chemical exchange.[4]
-
δ ~6.65 ppm (singlet, 2H): This sharp singlet represents the two equivalent vinylic protons.[4] The signal appears as a singlet because the protons are chemically equivalent, resulting in a coupling constant of zero.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Rationale: Similar to the proton spectrum, the ¹³C NMR spectrum of fumaric acid is simplified by its molecular symmetry. With four carbon atoms in total, the C₂ axis of symmetry makes the two vinylic carbons equivalent and the two carboxyl carbons equivalent. Therefore, only two distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Experimental Protocol: ¹³C NMR Acquisition The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR. The acquisition parameters are adjusted for the ¹³C nucleus, which typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
Data Interpretation:
-
δ ~166 ppm: This signal is assigned to the two equivalent carboxyl carbons (-COOH). Carbonyl carbons are significantly deshielded and appear far downfield.[5]
-
δ ~134 ppm: This resonance corresponds to the two equivalent vinylic carbons (=CH).[5]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent technique for identifying the presence of specific functional groups.
Expertise & Rationale: For solid samples like fumaric acid, the KBr pellet method is a robust and widely used technique.[6] The principle is to disperse the analyte within an IR-transparent matrix (potassium bromide) to minimize light scattering and obtain a high-quality spectrum.[7] It is imperative to use thoroughly dried KBr and to work quickly, as absorbed atmospheric moisture can introduce a broad O-H absorption band around 3400 cm⁻¹, potentially obscuring the relevant signals from the sample.[6][8]
Experimental Protocol: KBr Pellet Preparation and IR Analysis
-
Drying: Ensure all equipment (agate mortar, pestle, die set) is clean and dry. Gently heat the die set in an oven to remove residual moisture.[7] Use high-purity, spectroscopy-grade KBr that has been dried at ~110°C.[6]
-
Sample Grinding: Place ~1-2 mg of fumaric acid into a clean agate mortar and grind it thoroughly into a fine, fluffy powder. This step is critical to reduce particle size below the wavelength of IR light, preventing scattering effects.[7]
-
Mixing: Add ~100-200 mg of the dried KBr powder to the mortar.[8] Gently mix with the ground sample using a grinding and scraping motion for about one minute to ensure homogeneous dispersion. Avoid overly aggressive grinding of the KBr, which is hygroscopic.[7]
-
Pellet Pressing: Transfer the mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[6][9]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Spectral Interpretation: The IR spectrum of fumaric acid is characterized by several key absorption bands:
-
3300–2500 cm⁻¹ (very broad, strong): This band is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is extensively broadened due to strong intermolecular hydrogen bonding.[10]
-
~1685 cm⁻¹ (strong, sharp): This absorption is assigned to the C=O stretching vibration of the conjugated carboxylic acid.[10]
-
~1630 cm⁻¹ (medium): This peak corresponds to the C=C stretching vibration of the alkene.
-
~980 cm⁻¹ (strong, sharp): This is a highly diagnostic peak for trans-substituted alkenes and arises from the out-of-plane C-H bending vibration. Its presence is a key confirmation of the trans stereochemistry of fumaric acid.
Integrated Data Analysis & Summary
A comprehensive analysis relies on the integration of data from multiple spectroscopic techniques. The workflow diagram below illustrates the logical process from sample preparation to structural confirmation, while the subsequent table provides a consolidated summary of the key spectroscopic data.
Diagram 1: Spectroscopic Analysis Workflow
Caption: A workflow for the comprehensive spectroscopic analysis of fumaric acid.
Table 1: Summary of Spectroscopic Data for Fumaric Acid
| Technique | Signal / Frequency (cm⁻¹) | Assignment | Key Characteristics |
| ¹H NMR | ~13.0 ppm | Carboxylic Acid Protons (-CH ) | Broad singlet, exchangeable |
| (in DMSO-d₆) | ~6.65 ppm | Vinylic Protons (=CH ) | Sharp singlet due to molecular symmetry |
| ¹³C NMR | ~166 ppm | Carboxyl Carbons (C =O) | Deshielded, downfield signal |
| (in DMSO-d₆) | ~134 ppm | Vinylic Carbons (=C H) | sp² hybridized carbon signal |
| IR | 3300-2500 cm⁻¹ | O-H Stretch | Very broad due to strong H-bonding in the dimer |
| (KBr Pellet) | ~1685 cm⁻¹ | C=O Stretch | Strong, sharp absorption |
| ~1630 cm⁻¹ | C=C Stretch | Medium intensity | |
| ~980 cm⁻¹ | trans C-H Bend (out-of-plane) | Strong, sharp; diagnostic for trans stereochemistry |
Diagram 2: Structure-Spectrum Correlation for Fumaric Acid
Caption: Correlation of fumaric acid's functional groups to their spectral signals.
Conclusion
The spectroscopic profile of fumaric acid is distinct and directly reflects its symmetric, unsaturated dicarboxylic acid structure. Key identifiers include the simple two-singlet ¹H NMR spectrum, the two-signal ¹³C NMR spectrum, and the characteristic IR absorptions for a hydrogen-bonded carboxylic acid and a trans-alkene. The strong out-of-plane C-H bend near 980 cm⁻¹ in the IR spectrum is particularly diagnostic of its trans configuration. By integrating these techniques according to the protocols described, researchers and drug development professionals can achieve confident and reliable identification and characterization of fumaric acid.
References
- How Do You Prepare Kbr Pellets For Ir?
-
Fumaric Acid - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000134). Human Metabolome Database. [Link]
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How is Potassium Bromide Used in Infrared Spectroscopy? AZoM. (2022-05-10). [Link]
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KBr Pellet Method. Shimadzu. [Link]
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Fumaric acid, bis-(2,2,2-trifluoroethyl)ester- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000134). Human Metabolome Database. [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000134). Human Metabolome Database. [Link]
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13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000134). Human Metabolome Database. [Link]
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1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000134). Human Metabolome Database. [Link]
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(a) ¹H-NMR spectrum of fumaric acid (FA) in D2O. ResearchGate. [Link]
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(a) representative ir spectra of fumaric acid, propylene glycol,... ResearchGate. [Link]
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¹H NMR spectrum (in d6‐DMSO) of the liquid phase obtained from the... ResearchGate. [Link]
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BMRB entry bmse000083 - Fumaric Acid. Biological Magnetic Resonance Bank. [Link]
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Enhanced Solubility and Polarization of 13C-Fumarate with Meglumine Allows for In Vivo Detection of Gluconeogenic Metabolism in Kidneys. PubMed Central. (2024-07-10). [Link]
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An In-depth Technical Guide to the Thermal Decomposition of trans-2-Butene-1,4-dicarboxylic Acid
Foreword: Understanding the Thermal Behavior of Unsaturated Dicarboxylic Acids
The study of the thermal decomposition of organic molecules is paramount in the fields of materials science, organic synthesis, and drug development. The stability of a compound under thermal stress dictates its processing parameters, storage conditions, and potential degradation pathways. trans-2-Butene-1,4-dicarboxylic acid, also known as trans-β-hydromuconic acid, is an unsaturated dicarboxylic acid with a unique structural arrangement that influences its thermal behavior. This guide provides a comprehensive technical overview of its thermal decomposition, grounded in established principles of organic chemistry and thermal analysis. We will explore the probable decomposition pathways, present illustrative thermal analysis data, and provide detailed experimental protocols for researchers and professionals in the field.
Physicochemical Properties of this compound
This compound is a C6 unsaturated dicarboxylic acid with the chemical formula C₆H₈O₄. Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | trans-β-Hydromuconic acid, trans-3-Hexenedioic acid | [1][2] |
| CAS Number | 4436-74-2 | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
| Melting Point | 195-196 °C | |
| Appearance | White to off-white crystalline powder | [2] |
Predicted Thermal Decomposition Pathway
The thermal decomposition of dicarboxylic acids can proceed through several pathways, including dehydration to form cyclic anhydrides, decarboxylation, and fragmentation. The specific pathway is highly dependent on the molecular structure, particularly the relative positions of the two carboxylic acid groups.
For this compound, the trans configuration of the carboxylic acid groups across the carbon-carbon double bond introduces significant steric hindrance, making intramolecular cyclization to form a seven-membered anhydride ring energetically unfavorable.[3] While the formation of cyclic anhydrides is a common decomposition route for cis-dicarboxylic acids or saturated dicarboxylic acids that can adopt a favorable conformation, it is unlikely to be the primary initial step for this molecule.[3][4]
Therefore, the most probable initial thermal decomposition pathway is decarboxylation , the loss of carbon dioxide. This can be followed by further fragmentation or intermolecular reactions at higher temperatures.
A proposed dominant decomposition pathway is illustrated below:
}
Caption: Proposed thermal decomposition pathway of this compound.Causality of the Proposed Pathway:
-
Initial Decarboxylation: The initial loss of one molecule of CO₂ is a common thermal decomposition route for many carboxylic acids. The stability of the resulting carbanion intermediate influences the ease of this process.
-
Further Fragmentation: The intermediate species is likely unstable and will undergo further fragmentation upon continued heating, leading to the formation of smaller, volatile organic molecules.
-
Intermolecular Anhydride Formation: While intramolecular cyclization is hindered, intermolecular dehydration between two molecules of the dicarboxylic acid to form linear or polymeric anhydrides is a possibility at elevated temperatures, although this is likely to be a minor pathway compared to decarboxylation.
Illustrative Thermal Analysis Data
Due to the limited availability of specific experimental thermal analysis data for this compound in the public domain, the following table presents a representative dataset based on its known melting point and analogies with structurally similar C6 dicarboxylic acids like adipic acid.[5][6] This data should be considered illustrative and serves as a guide for expected thermal events.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Technique |
| Melting | ~195 | ~196 | 0 | DSC |
| Initial Decomposition | ~210 | ~240 | ~30 | TGA |
| Secondary Decomposition | ~280 | ~320 | ~45 | TGA |
| Final Decomposition | >350 | - | ~20 | TGA |
Disclaimer: This data is illustrative and based on the analysis of analogous compounds. Actual experimental values may vary.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal decomposition profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and analysis of the evolved gases by techniques such as gas chromatography-mass spectrometry (GC-MS) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperatures of the sample by measuring mass loss as a function of temperature.
Instrumentation: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.
Experimental Workflow:
}
Caption: Workflow for Thermogravimetric Analysis.Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (alumina or platinum).[7]
-
Ensure an even distribution of the sample at the bottom of the pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]
-
Set the initial temperature to 30 °C.
-
Program the heating rate to 10 °C/min.[9]
-
Set the final temperature to 600 °C to ensure complete decomposition.
-
-
TGA Run:
-
Start the TGA experiment and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset and peak decomposition temperatures from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to observe any other thermal transitions such as solid-solid phase changes or the energetics of decomposition.[10]
Instrumentation: A differential scanning calorimeter.
Experimental Workflow:
}
Caption: Workflow for Differential Scanning Calorimetry.Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.[6]
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.
-
Set the initial temperature to 30 °C.
-
Program a heating rate of 10 °C/min.[11]
-
Set the final temperature to a point beyond the final decomposition observed in the TGA, for example, 400 °C.
-
-
DSC Run:
-
Initiate the DSC run and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (onset and peak temperature) and the enthalpy of fusion from the endothermic peak corresponding to melting.
-
Analyze any other endothermic or exothermic peaks to identify other thermal events.
-
Evolved Gas Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile products generated during the thermal decomposition of the sample.
Instrumentation: A TGA instrument coupled to a GC-MS system via a heated transfer line.
Experimental Workflow:
}
Caption: Workflow for Evolved Gas Analysis by TGA-GC-MS.Step-by-Step Protocol:
-
TGA-GC-MS Setup:
-
Couple the outlet of the TGA to the injection port of the GC using a heated transfer line (maintained at >200 °C to prevent condensation).
-
Use a suitable GC column for the separation of small organic acids and other potential decomposition products (e.g., a polar capillary column).
-
Set up the MS to scan a mass range appropriate for the expected fragments (e.g., m/z 10-200).
-
-
Decomposition and Gas Transfer:
-
Perform a TGA experiment as described in section 4.1.
-
As the sample decomposes, the evolved gases are carried by the purge gas into the GC-MS system.
-
-
GC Separation:
-
Program the GC oven temperature to separate the mixture of evolved gases. A typical program might start at 40 °C and ramp up to 250 °C.
-
-
MS Detection and Identification:
-
As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer.
-
Identify the decomposition products by comparing their mass spectra to a library of known compounds (e.g., NIST mass spectral library).
-
Conclusion and Future Perspectives
The thermal decomposition of this compound is predicted to be dominated by decarboxylation due to the steric hindrance of its trans geometry, which disfavors intramolecular anhydride formation. The subsequent decomposition of the resulting intermediate leads to the formation of smaller volatile organic compounds. The provided experimental protocols for TGA, DSC, and GC-MS offer a robust framework for the empirical investigation of this decomposition pathway and the characterization of its products. A thorough understanding of the thermal behavior of this and related unsaturated dicarboxylic acids is crucial for their application in the synthesis of novel polymers and other advanced materials, contributing to the development of new technologies with tailored thermal properties.
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From Obscure Plant Isolate to Metabolic Hub: A Technical History of Fumaric Acid
Fumaric acid, a seemingly simple dicarboxylic acid, boasts a rich and multifaceted history that mirrors the advancement of organic chemistry and biochemistry. Initially discovered as a natural product, its journey from a botanical curiosity to a key intermediate in cellular respiration and a versatile industrial chemical offers profound insights into scientific discovery and technological innovation. This guide provides an in-depth exploration of the history, discovery, and evolving understanding of fumaric acid for researchers, scientists, and drug development professionals.
Early Discovery and Botanical Origins
The story of fumaric acid begins in the early 19th century, with its first isolation from the plant Fumaria officinalis (common fumitory), from which it derives its name.[1][2] This flowering plant has a long history in traditional medicine, and its chemical constituents, including fumaric acid, have been subjects of scientific inquiry.[3][4] In 1817, French chemist Henri Braconnot and, independently, Louis-Nicolas Vauquelin, are credited with the discovery of both fumaric acid and its geometric isomer, maleic acid, during the dry distillation of malic acid.[5][6]
The initial methods of obtaining fumaric acid were rooted in natural product chemistry. Early researchers isolated it not only from Fumaria officinalis but also from various fungi, such as Agaricus piperatus, and Iceland moss.[7] These early isolations were crucial in establishing fumaric acid as a naturally occurring organic compound.
Elucidation of Chemical Structure and Properties
The determination of fumaric acid's chemical structure was a significant milestone. In 1860, German chemist Adolph Strecker elucidated its molecular formula as C4H4O4.[8] Fumaric acid is a trans-alkene dicarboxylic acid, a structural feature that imparts it with greater stability compared to its cis-isomer, maleic acid.[8][9] This stability is a key factor in its chemical behavior and industrial applications.
The distinct properties of fumaric and maleic acid, despite having the same chemical formula, provided a classic example of geometric isomerism. This fundamental concept in stereochemistry was elegantly demonstrated by the differing physical and chemical characteristics of these two compounds.
| Property | Fumaric Acid | Maleic Acid |
| IUPAC Name | (2E)-But-2-enedioic acid | (2Z)-But-2-enedioic acid |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 287 °C (decomposes) | 130-139 °C |
| Solubility in water | 6.3 g/L at 25 °C | 780 g/L at 25 °C |
| Acidity (pKa1) | 3.03 | 1.9 |
| Acidity (pKa2) | 4.44 | 6.07 |
A comparison of the physical and chemical properties of fumaric acid and its cis-isomer, maleic acid.
The Krebs Cycle: Fumaric Acid's Central Role in Metabolism
The discovery of fumaric acid's role in cellular respiration marked a paradigm shift in understanding its biological significance. The elucidation of the citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, by Sir Hans Krebs in 1937, positioned fumarate as a critical intermediate.[9][10]
Prior to Krebs's work, scientists like Albert Szent-Györgyi had made significant contributions by describing a sequence of reactions involving succinate, fumarate, malate, and oxaloacetate.[10] Krebs ingeniously connected these findings, demonstrating the cyclic nature of the pathway.[10]
Within the Krebs cycle, fumarate is formed from succinate through the action of the enzyme succinate dehydrogenase (Complex II of the electron transport chain).[5][9][11] Fumarate is then hydrated to form malate, a reaction catalyzed by the enzyme fumarase. This series of reactions is fundamental to the process of aerobic respiration, where nutrients are oxidized to produce energy in the form of ATP.[12][13]
Figure 1. The conversion of succinate to malate via fumarate in the Krebs cycle.
Synthesis of Fumaric Acid: From Laboratory to Industrial Scale
The journey of fumaric acid from a laboratory curiosity to a commercially available chemical involved the development of various synthetic methods.
Early Synthetic Routes
Early laboratory syntheses of fumaric acid included:
-
Heating malic acid: Heating malic acid alone to 150°C or with hydrochloric or hydrobromic acid was an early method to produce fumaric acid.[7]
-
From succinic acid: Fumaric acid was first prepared from succinic acid.[11]
-
Oxidation of furfural: A traditional synthesis involved the oxidation of furfural, derived from maize processing, using a chlorate in the presence of a vanadium-based catalyst.[9][11][14]
Industrial Production: Isomerization of Maleic Acid
The primary industrial method for producing fumaric acid is the catalytic isomerization of maleic acid.[1][11][14] Maleic acid is readily available as the hydrolysis product of maleic anhydride, which is produced through the catalytic oxidation of hydrocarbons like n-butane or benzene.[1][14]
The isomerization of maleic acid to the more stable fumaric acid is typically carried out in aqueous solutions at a low pH.[11] Various catalysts, such as mineral acids, peroxy compounds, and thiourea, can be used to facilitate this conversion.[1][14]
Fermentative Production
In a significant development, Felix Ehrlich discovered in 1911 that the fungus Rhizopus nigricans could produce fumaric acid.[1][2] This opened the door to fermentative production methods. Subsequent research identified other high-fumarate-producing fungal strains, including various species of Rhizopus, Mucor, and Cunninghamella.[1]
The fermentation process, which often utilizes renewable resources like glucose, has gained renewed interest due to rising petroleum prices and a growing emphasis on sustainable "green" chemistry.[1][3]
A Spectrum of Applications: From Food to Pharmaceuticals
The unique properties of fumaric acid have led to its widespread use in a variety of industries.
Food and Beverage Industry
Fumaric acid has been used as a food acidulant since 1946.[11] Its high acidity, which is 1.5 times that of citric acid, and its fruit-like taste make it a valuable food additive (E number E297).[2][11] It is commonly used in:
-
Beverages and baking powders: as an acidity regulator.[11][15]
-
Wheat tortillas: as a preservative and leavening acid.[11]
-
Pudding mixes: as a coagulant.[11]
-
Artificial vinegar flavors: to impart a sour taste.[11]
Medical and Pharmaceutical Applications
Fumaric acid and its esters have demonstrated significant therapeutic potential.
-
Psoriasis Treatment: Fumaric acid esters (FAEs), particularly dimethyl fumarate (DMF), have been used to treat psoriasis, a chronic inflammatory skin condition, since the 1950s in Germany.[8][11][16] It is believed that individuals with psoriasis may have a reduced ability to produce fumaric acid in their skin.[2]
-
Multiple Sclerosis (MS): Dimethyl fumarate has also been developed as a treatment for relapsing-remitting multiple sclerosis.[11][15] It is thought to work by modulating the immune system and protecting nerve cells.[15]
-
Other Potential Applications: Research has also explored the renoprotective effects and potential use of fumaric acid in cancer therapy.[8]
Industrial Uses
Beyond food and medicine, fumaric acid is a valuable precursor in the chemical industry. It is used in the manufacture of:
-
Polyester resins and polyhydric alcohols. [11]
-
Alkyd resins for paints and coatings. [15]
-
A mordant for dyes. [11]
Experimental Protocol: Acid-Catalyzed Isomerization of Maleic Acid to Fumaric Acid
This protocol outlines a classic experiment to demonstrate the conversion of the cis-isomer (maleic acid) to the more stable trans-isomer (fumaric acid).
Objective: To synthesize fumaric acid by the acid-catalyzed isomerization of maleic acid.
Materials:
-
Maleic acid
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Beaker
-
Hot plate
-
Stirring rod
-
Buchner funnel and filter paper
-
Ice bath
-
Melting point apparatus
Procedure:
-
Dissolution: Dissolve 10 g of maleic acid in 20 mL of distilled water in a 100 mL beaker. Gentle heating may be required to fully dissolve the solid.
-
Acidification: Carefully add 10 mL of concentrated hydrochloric acid to the maleic acid solution while stirring.
-
Heating: Heat the solution on a hot plate and gently boil for approximately 15-20 minutes.
-
Crystallization: Remove the beaker from the hot plate and allow it to cool to room temperature. Then, place the beaker in an ice bath to induce the crystallization of fumaric acid.
-
Isolation: Collect the fumaric acid crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold distilled water to remove any residual HCl and unreacted maleic acid.
-
Drying: Allow the crystals to air dry completely.
-
Characterization: Determine the melting point of the product. Fumaric acid has a characteristic decomposition temperature of around 287°C, while maleic acid melts at a much lower temperature (130-139°C).
Expected Outcome: The less soluble fumaric acid will precipitate out of the solution upon cooling, demonstrating the successful isomerization from the more soluble maleic acid.
Conclusion
The history of fumaric acid is a compelling narrative of scientific progress. From its humble beginnings as an extract from the common fumitory plant, it has emerged as a molecule of central importance in biochemistry and a versatile building block in the chemical industry. The ongoing research into its therapeutic applications ensures that the story of fumaric acid is far from over, with new chapters continuing to be written by scientists and researchers across various disciplines.
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- Fumaric acid is found naturally in the body. Fumaric acid is derived from Succinic acid (butandioic acid) in the KREB cycle (tricarboxylic acid cycle). Butandioic acid is the substance responsible for the formation of haem (a globular quartery protein) t | Homework.Study.com. (n.d.).
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- Citric acid cycle - Wikipedia. (n.d.).
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"isomers of butenedioic acid and their stability"
An In-depth Technical Guide to the Isomers of Butenedioic Acid and Their Stability
Abstract
Butenedioic acid, a seemingly simple dicarboxylic acid with the formula C₄H₄O₄, exists as two distinct geometric isomers: maleic acid (cis) and fumaric acid (trans).[1][2] While sharing the same molecular formula, their spatial arrangements around the central carbon-carbon double bond bestow upon them dramatically different physicochemical properties and thermodynamic stabilities. This guide provides a comprehensive analysis of these isomers, delving into the structural origins of their stability differences, quantifying these disparities with thermodynamic data, and outlining an experimental protocol to demonstrate the conversion of the less stable isomer to its more stable counterpart. For researchers in materials science and drug development, a thorough understanding of these differences is paramount for applications ranging from polymer synthesis to the formulation of stable pharmaceutical salts.
The Foundation: Geometric Isomerism in Butenedioic Acid
The core distinction between maleic and fumaric acid lies in the concept of cis-trans or geometric isomerism, which arises from the restricted rotation around the carbon-carbon double bond.[3][4]
-
Maleic Acid (cis-butenedioic acid): In this isomer, the two bulky carboxylic acid (-COOH) functional groups are positioned on the same side of the double bond.[1][5][6]
-
Fumaric Acid (trans-butenedioic acid): Conversely, in this isomer, the two carboxylic acid groups are located on opposite sides of the double bond.[2][5]
This seemingly minor structural variance initiates a cascade of effects that govern their stability, reactivity, and physical properties.
Caption: Molecular structures of Maleic Acid (cis) and Fumaric Acid (trans).
A Tale of Two Stabilities: Unpacking the Thermodynamic Differences
The central tenet of this guide is that fumaric acid is markedly more stable than maleic acid .[5][7][8] This greater stability is not arbitrary but is a direct consequence of its molecular geometry, which minimizes internal energy. The key contributing factors are steric hindrance and hydrogen bonding patterns.
Steric Hindrance and Electrostatic Repulsion
In maleic acid, the proximity of the two electron-rich carboxylic acid groups on the same side of the molecule leads to significant steric hindrance and electrostatic repulsion.[9] This forces the molecule into a higher energy state. Fumaric acid, with its trans configuration, places these bulky groups far apart, minimizing these repulsive forces and resulting in a lower energy, more stable molecule.[9]
The Critical Role of Hydrogen Bonding
While both isomers engage in hydrogen bonding, the nature of these bonds is fundamentally different and critically impacts their properties.
-
Maleic Acid: The cis arrangement allows for the formation of a strong intramolecular hydrogen bond, where a hydrogen atom from one carboxyl group interacts with an oxygen atom of the other carboxyl group within the same molecule.[6][7][9] This internal bonding is particularly important in stabilizing the conjugate base after the first proton is lost.[10][11][12]
-
Fumaric Acid: Its trans geometry makes intramolecular hydrogen bonding impossible. Instead, fumaric acid forms extensive and robust intermolecular hydrogen bonds with neighboring molecules.[7] This creates a highly ordered and stable crystal lattice structure.[7]
While the intramolecular bond in maleic acid offers some stabilization, the powerful network of intermolecular bonds in solid fumaric acid contributes more significantly to its overall thermodynamic stability.
Quantitative Evidence: Thermodynamic Data
The most direct evidence for the stability difference comes from thermochemical data, particularly the heat of combustion. The less stable isomer, maleic acid, resides at a higher energy level and therefore releases more energy upon combustion.
-
Heat of Combustion of Maleic Acid: -1355 kJ/mol[1]
-
Heat of Combustion of Fumaric Acid: -1336 kJ/mol[13]
The difference of approximately 20-23 kJ/mol confirms that maleic acid is the less stable, higher-energy isomer.[1][14]
Physicochemical Consequences of Structural Stability
The disparity in stability directly translates to observable and measurable differences in the physical properties of the two isomers.
| Property | Maleic Acid (cis) | Fumaric Acid (trans) | Rationale for Difference |
| Melting Point | 135 °C[1] | 287 °C[2] | Fumaric acid's strong intermolecular H-bonds and efficient crystal packing require significantly more energy to overcome.[6][7] |
| Water Solubility | 478.8 g/L (at 20 °C)[7] | 6.3 g/L (at 25 °C)[2] | Maleic acid's cis structure makes it more polar and its intramolecular H-bonds leave the carboxyl groups more available to interact with water.[6][7] |
| Acidity (pKa1) | ~1.9[6] | ~3.02[15] | The conjugate base of maleic acid is stabilized by a strong intramolecular H-bond, facilitating the loss of the first proton.[11][12] |
| Acidity (pKa2) | ~6.07 | ~4.38[15] | Removing the second proton from maleate is difficult as it requires breaking the stabilizing intramolecular H-bond.[7] |
| Reactivity | Forms maleic anhydride upon heating (~135°C).[6] | Does not form an anhydride easily; requires much higher temperatures.[8][16] | The proximity of the carboxyl groups in the cis isomer facilitates the intramolecular dehydration reaction.[6][16] |
Experimental Verification: Isomerization of Maleic Acid
The greater stability of fumaric acid can be compellingly demonstrated by the acid-catalyzed isomerization of maleic acid. The less stable cis isomer is converted into the more stable trans form, which, due to its low water solubility, conveniently precipitates from the solution, providing visual and quantifiable proof of the transformation.
Principle
The carbon-carbon double bond prevents free rotation. However, under acidic conditions, a proton (H⁺) can add to the double bond, temporarily converting it to a carbon-carbon single bond. Rotation can now occur around this single bond. Subsequent elimination of the H⁺ can lead to the formation of the more thermodynamically stable trans isomer, fumaric acid.[1]
Experimental Workflow
Caption: Workflow for the isomerization of maleic acid to fumaric acid.
Step-by-Step Methodology
-
Dissolution: Dissolve a known mass (e.g., 5.0 g) of maleic acid in a minimal amount of hot deionized water (e.g., 10 mL) in a round-bottom flask.
-
Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 5 mL) to the solution.[1]
-
Isomerization (Heating): Add boiling chips and heat the mixture under reflux for approximately 30-60 minutes. This provides the activation energy needed for the conversion.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. White, needle-like crystals of fumaric acid will begin to form. To maximize yield, place the flask in an ice-water bath for 15-20 minutes.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any residual HCl and unreacted maleic acid.
-
Drying: Dry the purified fumaric acid crystals in a drying oven set to a moderate temperature (e.g., 80-100 °C) or in a desiccator.
-
Confirmation: Determine the melting point of the dried crystals. A sharp melting point around 287 °C confirms the product as fumaric acid. Compare this to the melting point of the starting maleic acid (~135 °C).
Implications for Drug Development and Industry
The choice between these isomers is a critical decision in various scientific fields.
-
Pharmaceuticals: Maleic acid is frequently used to form maleate salts of basic active pharmaceutical ingredients (APIs).[1] The resulting salt often exhibits improved solubility and stability compared to the freebase form of the drug.
-
Food and Beverage: Fumaric acid is a preferred food acidulant (E297) due to its high thermal stability (making it suitable for baking), non-hygroscopic nature (good shelf life), and persistent sour taste.[2][17][18]
-
Polymer Chemistry: Both isomers are precursors in the manufacturing of unsaturated polyester resins.[2][17] Fumaric acid, in particular, imparts excellent thermal and chemical resistance to the final polymer product.[17]
Conclusion
The isomers of butenedioic acid provide a classic and powerful illustration of how molecular geometry dictates thermodynamic stability and macroscopic properties. Fumaric acid's trans configuration minimizes steric strain and allows for a robust intermolecular hydrogen-bonding network, rendering it significantly more stable than its cis counterpart, maleic acid. This fundamental difference in stability is not merely an academic curiosity; it is a governing principle that dictates the distinct solubility, reactivity, and melting points of these compounds, thereby defining their respective applications in the pharmaceutical, food, and materials industries. A firm grasp of these structure-property relationships is essential for any scientist or researcher working to harness these molecules for technological advancement.
References
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Wikipedia. (n.d.). Maleic acid. Retrieved from [Link]
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norbidar.com. (2025, August 12). The stability comparison of fumaric acid and maleic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Fumaric acid. Retrieved from [Link]
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Quora. (2018, November 26). How to explain why maleic acid can form intramolecular hydrogen bond and an anhydride, whereas fumaric acid cannot. Retrieved from [Link]
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Difference Wiki. (2023, December 25). Maleic Acid vs. Fumaric Acid: What's the Difference?. Retrieved from [Link]
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Vedantu. (n.d.). Maleic Acid: Properties, Structure, Uses & Reactions Explained. Retrieved from [Link]
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NORBIDAR. (2025, September 30). What are the chemical properties of fumaric acid?. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fumaric Acid Synthesis and Chemical Properties: A Manufacturer's Perspective. Retrieved from [Link]
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BYJU'S. (n.d.). Properties Of Maleic Acid. Retrieved from [Link]
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Oxford Reference. (n.d.). Butenedioic acid. Retrieved from [Link]
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Chemistry Stack Exchange. (2022, June 12). intramolecular h-bonding in maleic acid. Retrieved from [Link]
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Filo. (2021, January 1). The standard enthalpies of combustion of fumaric acid and maleic acid.... Retrieved from [Link]
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Scribd. (n.d.). Maleic vs Fumaric Acid: Acidity Comparison. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-BUTENEDIOIC ACID. Retrieved from [Link]
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CHEMISTRY FOR NEET. (2020, October 4). Which is more acidic between fumaric acid and maleic acid?. Retrieved from [Link]
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Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]
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University of Bristol. (n.d.). Geometric isomerism. Retrieved from [Link]
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Vaia. (n.d.). Problem 508 Fumaric and maleic acid give the.... Retrieved from [Link]
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Chegg.com. (2019, February 10). Solved Maleic Acid (MA) and fumaric acid (FA) are two.... Retrieved from [Link]
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Methodological & Application
"use of trans-2-Butene-1,4-dicarboxylic acid in biodegradable polymer synthesis"
Application Note & Protocol
Topic: Synthesis of Biodegradable Unsaturated Polyesters Using trans-2-Butene-1,4-dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of this compound in Modern Biomaterials
This compound, more commonly known as fumaric acid, is a key bio-based building block in the synthesis of advanced biodegradable polymers.[1] As the polymer industry shifts away from petrochemical feedstocks, fumaric acid presents a sustainable alternative that can be derived from the fermentation of sugars.[2] Its rigid, planar structure and central carbon-carbon double bond are pivotal, imparting unique properties to the resulting polyesters.
These polymers, known as poly(alkylene fumarate)s, are unsaturated, meaning the double bond from fumaric acid is preserved within the polymer backbone.[3][4] This unsaturation is a critical feature, serving as a reactive site for post-polymerization modification, particularly cross-linking. This allows for the transformation of linear, thermoplastic polyesters into robust, thermoset networks with tunable mechanical properties and degradation kinetics. Such characteristics make these materials highly sought after for demanding applications, including drug delivery systems, hydrogels, and scaffolds for tissue engineering.[2][5]
This document provides a comprehensive guide to the synthesis of a representative biodegradable unsaturated polyester, poly(butylene fumarate), via melt polycondensation. It details the underlying chemical principles, a step-by-step laboratory protocol, and methods for polymer characterization.
Scientific Principles: The Chemistry of Poly(alkylene fumarate) Synthesis
The synthesis of poly(alkylene fumarate)s is typically achieved through polycondensation, a type of step-growth polymerization. In this process, a dicarboxylic acid (fumaric acid) reacts with a diol (e.g., 1,4-butanediol) to form an ester linkage, with the elimination of a small molecule, typically water.
The reaction proceeds in two main stages:
-
Esterification: The initial reaction between the acid and diol monomers at elevated temperatures (150-190°C) forms low molecular weight oligomers. This stage is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation and side reactions.
-
Polycondensation: To achieve a high molecular weight polymer, the equilibrium of the reversible esterification reaction must be shifted towards the product side. This is accomplished by increasing the temperature further (200-230°C) and applying a high vacuum. The vacuum is essential for the efficient removal of the water byproduct, driving the polymerization forward to produce long polymer chains.
The trans configuration of the double bond in fumaric acid is sterically unhindered, allowing for efficient polymerization and resulting in polymers with high thermal stability and chain rigidity.[5] The preservation of this double bond is crucial, as it provides a handle for subsequent cross-linking using free-radical initiators, light, or heat, enabling the creation of insoluble, three-dimensional networks ideal for biomedical applications.[6][7]
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Application Notes and Protocols for the Investigation of Fumaric Acid Esters in Psoriasis Research
For: Researchers, scientists, and drug development professionals
Introduction: A Re-evaluation of Fumaric Acid Esters in Dermatological Science
Fumaric acid esters (FAEs), initially introduced for the treatment of psoriasis in Germany in 1994, represent a class of oral therapeutics with a compelling history and a multifaceted mechanism of action.[1][2][3] The primary approved formulation, a mixture of dimethyl fumarate (DMF) and monoethyl fumarate (MEF) salts, has demonstrated significant efficacy in managing moderate-to-severe plaque psoriasis.[1][2][4] While historically the exact mechanisms were not fully elucidated, contemporary research has illuminated the complex immunomodulatory and anti-inflammatory pathways through which FAEs exert their therapeutic effects.[1][2]
Dimethyl fumarate is considered the main active component, which is rapidly hydrolyzed in the small intestine to its bioactive metabolite, monomethyl fumarate (MMF).[2][5] Both DMF and MMF are central to the therapeutic activity of FAEs, influencing key signaling cascades implicated in the pathogenesis of psoriasis.[6] This document serves as a comprehensive guide, providing detailed application notes and experimental protocols for the investigation of FAEs in relevant preclinical psoriasis models.
Core Mechanism of Action: A Triad of Anti-Inflammatory Effects
The therapeutic efficacy of FAEs in psoriasis is not attributed to a single mode of action but rather to a synergistic interplay of effects on multiple cellular pathways. The current understanding points to three primary mechanisms:
-
Nrf2 Pathway Activation: DMF is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[6][7] By reacting with cysteine residues on Keap1, the cytosolic inhibitor of Nrf2, DMF facilitates the translocation of Nrf2 into the nucleus.[6] There, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[6][7] This cascade effectively mitigates the oxidative stress that is a known contributor to psoriatic inflammation.[8]
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammation in psoriasis, orchestrating the production of numerous pro-inflammatory cytokines.[6] DMF has been demonstrated to inhibit this pathway by preventing the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of its target genes.[6][9][10] This inhibitory action is a significant contributor to the profound anti-inflammatory properties of FAEs.
-
Immunomodulation and T-Cell Polarization: Psoriasis is characterized by a Th1/Th17-dominant inflammatory response. FAEs are thought to correct this immunological imbalance by promoting a shift towards a Th2 pattern of immune response.[3][11] This immunomodulatory effect, coupled with the induction of apoptosis in T-cells, contributes to the resolution of psoriatic lesions.[2]
The interplay of these mechanisms is visually summarized in the signaling pathway diagram below.
Caption: FAE Signaling Pathway.
In Vitro Model: TNF-α-Stimulated Human Keratinocytes (HaCaT)
The use of human immortalized keratinocytes (HaCaT cells) stimulated with Tumor Necrosis Factor-alpha (TNF-α) provides a robust and reproducible in vitro model to dissect the cellular mechanisms of FAEs in a psoriasis-like inflammatory environment.[12]
Application Notes:
-
Rationale: TNF-α is a key pro-inflammatory cytokine elevated in psoriatic lesions. Its stimulation of HaCaT cells induces a hyperproliferative and pro-inflammatory phenotype, mimicking key aspects of psoriatic epidermis.[12]
-
DMF/MMF Preparation: Dimethyl fumarate should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in cell culture medium. It is crucial to include a vehicle control (DMSO) in all experiments to account for any solvent effects.
-
Endpoint Selection: A multi-faceted approach to endpoint analysis is recommended to capture the pleiotropic effects of FAEs. This should include assessments of cell proliferation, and the modulation of the Nrf2 and NF-κB pathways.
Experimental Workflow: In Vitro Analysis
Caption: In Vitro Experimental Workflow.
Protocol 1: Assessment of Keratinocyte Proliferation (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify changes in cell viability and proliferation.
Materials:
-
HaCaT cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM)
-
TNF-α (recombinant human)
-
Dimethyl Fumarate (DMF) or Monomethyl Fumarate (MMF)
-
DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
TNF-α Stimulation: Replace the medium with fresh medium containing 20 ng/mL of TNF-α. Incubate for 24 hours.
-
FAE Treatment: Prepare serial dilutions of DMF or MMF in complete DMEM. Remove the TNF-α containing medium and add 100 µL of the FAE dilutions (e.g., 10, 25, 50 µM) or vehicle control (DMSO at the same final concentration as the highest FAE dose) to the respective wells.[12] Incubate for an additional 24 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Nrf2 Pathway Activation by Western Blot
This protocol details the detection of Nrf2 and its downstream target HO-1 by Western blotting to confirm pathway activation.
Materials:
-
HaCaT cells cultured and treated as described in Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Visualization of NF-κB p65 Nuclear Translocation by Immunofluorescence
This protocol allows for the qualitative and quantitative assessment of NF-κB activation by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
HaCaT cells cultured on glass coverslips in 24-well plates and treated as in Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the anti-NF-κB p65 primary antibody diluted in blocking solution for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio to assess p65 translocation.[13]
In Vivo Model: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
The topical application of imiquimod (IMQ), a Toll-like receptor 7/8 agonist, to the skin of mice induces a robust inflammatory response that closely mimics the histopathological and immunological features of human psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and a Th17-dominant cytokine profile.[14][15][16][17]
Application Notes:
-
Mouse Strain: C57BL/6 mice are commonly used for this model as they develop a robust and reproducible psoriasis-like phenotype.[18]
-
IMQ Application: A daily topical application of 62.5 mg of 5% imiquimod cream to the shaved back and/or ear is a standard protocol.[1][14][15]
-
FAE Administration: FAEs are typically administered via oral gavage. A suspension of DMF in a vehicle such as 0.8% methylcellulose is a common formulation.[12]
-
Clinical Scoring: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema (redness), scaling, and induration (thickness).[1][2][4][6]
Experimental Workflow: In Vivo Analysis
Caption: In Vivo Experimental Workflow.
Protocol 4: Induction of Psoriasis-like Dermatitis and FAE Treatment
This protocol details the induction of psoriasis-like skin inflammation in mice and the administration of DMF.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Electric shaver and depilatory cream
-
Imiquimod cream (5%)
-
Dimethyl Fumarate (DMF)
-
0.8% Methylcellulose solution
-
Oral gavage needles
Procedure:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week.
-
Hair Removal: Anesthetize the mice and shave a defined area on the dorsal skin. Apply depilatory cream to completely remove the remaining hair.
-
Psoriasis Induction: The following day, begin the daily topical application of 62.5 mg of 5% imiquimod cream to the shaved area for 5-7 consecutive days.[1][12][15]
-
DMF Preparation and Administration: Prepare a suspension of DMF in 0.8% methylcellulose. For a 20 mg/kg dose in a 20 g mouse, dissolve 4 mg of DMF in 1 mL of vehicle to administer a volume of 0.1 mL.[12] Administer the DMF suspension or vehicle control daily via oral gavage. Treatment can be prophylactic (starting on day 0) or therapeutic (starting after the onset of symptoms, e.g., day 2).[12]
-
Clinical Assessment: Monitor the mice daily for body weight and assess the severity of the skin inflammation using a modified PASI score. Score erythema, scaling, and thickness independently on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score (0-12) represents the overall severity.[1][2][4]
| Score | Erythema (Redness) | Scaling (Desquamation) | Induration (Thickness) |
| 0 | None | None | None |
| 1 | Slight | Fine scales | Slight |
| 2 | Moderate | Moderate scales | Moderate |
| 3 | Marked | Thick, adherent scales | Marked |
| 4 | Very Marked | Very thick, widespread scales | Very Marked |
| Table 1: Modified PASI Scoring for Imiquimod-Induced Psoriasis in Mice. |
Protocol 5: Histological Analysis of Skin Samples
This protocol describes the preparation and staining of skin biopsies for histological evaluation.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Light microscope
Procedure:
-
Sample Collection: At the end of the experiment, euthanize the mice and collect skin biopsies from the treated area.
-
Fixation and Embedding: Fix the skin samples in 10% formalin overnight, then process and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin.
-
Microscopic Evaluation: Examine the stained sections under a light microscope to assess epidermal thickness (acanthosis), presence of a granular layer, parakeratosis, and the extent of inflammatory cell infiltration in the dermis.
Protocol 6: Flow Cytometric Analysis of Dermal and Splenic T-Cell Populations
This protocol provides a framework for the analysis of T-helper cell subsets (Th1, Th2, Th17) in the skin and spleen.
Materials:
-
Skin and spleen tissues from treated and control mice
-
Collagenase D
-
DNase I
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Cell strainers (70 µm)
-
Red blood cell lysis buffer
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Fluorescently-conjugated antibodies (e.g., anti-CD4, anti-IFN-γ for Th1, anti-IL-4 for Th2, anti-IL-17A for Th17)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Single-Cell Suspension from Skin: Mince the skin tissue and digest with Collagenase D and DNase I. Filter the cell suspension through a 70 µm cell strainer.
-
Single-Cell Suspension from Spleen: Mechanically dissociate the spleen and pass through a 70 µm cell strainer. Lyse red blood cells using lysis buffer.
-
Cell Stimulation: Resuspend the cells in complete RPMI medium and stimulate with PMA and Ionomycin in the presence of Brefeldin A for 4-5 hours to promote intracellular cytokine accumulation.
-
Surface Staining: Stain the cells with a fluorescently-conjugated antibody against CD4.
-
Intracellular Staining: Fix and permeabilize the cells, then stain with fluorescently-conjugated antibodies against IFN-γ, IL-4, and IL-17A.
-
Flow Cytometry: Acquire the data on a flow cytometer and analyze the percentage of CD4+ T-cells expressing each cytokine to determine the proportions of Th1, Th2, and Th17 cells.
Conclusion and Future Perspectives
The protocols detailed herein provide a robust framework for the preclinical evaluation of fumaric acid esters in the context of psoriasis. By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into the molecular mechanisms of action and therapeutic potential of these compounds. Further investigations could explore the long-term efficacy and safety of novel FAE formulations, as well as their potential application in other inflammatory skin diseases. The continued study of FAEs holds promise for the development of more targeted and effective therapies for psoriasis and related inflammatory conditions.
References
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- Mrowietz, U., Christophers, E., & Altmeyer, P. (1999). Treatment of severe psoriasis with fumaric acid esters: scientific background and guidelines for therapeutic use.
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- Carpentieri, A., Lodi, G., & Argenziano, G. (2022). Dimethyl Fumarate's Effectiveness and Safety in Psoriasis: A Real-Life Experience During the COVID-19 Pandemic.
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Application Notes & Protocols: Fumaric Acid (trans-2-Butene-1,4-dicarboxylic Acid) as a Food Acidulant and Preservative
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fumaric Acid, systematically known as trans-2-Butene-1,4-dicarboxylic acid, and its multifaceted role in the food industry. As a highly efficient acidulant and antimicrobial agent, fumaric acid offers unique physicochemical properties that make it a valuable ingredient in modern food formulation. This document details its mechanism of action, presents a comparative analysis with other common acidulants, and provides detailed, field-proven protocols for evaluating its efficacy. The protocols are designed to be self-validating, empowering researchers to accurately quantify its functional contributions to food quality, safety, and shelf-life.
Introduction: Understanding Fumaric Acid
Fumaric acid, or this compound, is a naturally occurring dicarboxylic organic acid found in various plants, fungi like Boletus fomentarius, and lichens.[1][2] Human skin even produces it naturally when exposed to sunlight.[1][3] For commercial food applications, it is primarily produced via the catalytic isomerization of maleic acid.[1] Since its introduction as a food acidulant in 1946, it has become a cornerstone ingredient due to its high efficiency and unique properties.[1] It is approved globally as a food additive, designated E297 in the European Union and classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[1][3][4]
Its primary functions in food are to regulate acidity, enhance flavor, and inhibit microbial growth, thereby extending product shelf life.[2][5]
Physicochemical Properties
The effectiveness of fumaric acid is rooted in its distinct chemical and physical characteristics. It is the trans-isomer of butenedioic acid, which contributes to its unique properties compared to its cis-isomer, maleic acid.[1] Its low molecular weight, coupled with its two carboxylic acid groups, makes it the strongest organic acid and most effective acidulant among common food acids on a weight basis.
Diagram 1: Chemical Structure of Fumaric Acid
Caption: Chemical structure of Fumaric Acid.
A key differentiator for fumaric acid is its very low hygroscopicity, meaning it does not readily absorb moisture from the air.[2][6] This makes it an ideal acidulant for dry products like powdered beverage mixes and baking powders, preventing caking and hardening during storage.[6]
Table 1: Physicochemical Properties of Fumaric Acid
| Property | Value | Source(s) |
|---|---|---|
| Systematic Name | (2E)-But-2-enedioic acid | [1] |
| Common Names | Fumaric acid, trans-Butenedioic acid | [1] |
| E Number | E297 | [1][3] |
| Chemical Formula | C₄H₄O₄ | [1][2] |
| Molar Mass | 116.072 g·mol⁻¹ | [1] |
| Appearance | White crystalline powder/solid | [1][4] |
| Melting Point | 287 °C (decomposes) | [1] |
| Solubility in water | 6.3 g/L (at 25 °C) | [1] |
| Acidity (pKa) | pKa₁ = 3.03, pKa₂ = 4.44 | [1] |
| Hygroscopicity | Non-hygroscopic |[2][6] |
Mechanism of Action in Food Systems
Fumaric acid's utility stems from two primary functions: pH reduction (acidification) and direct antimicrobial activity.
As an Acidulant and Flavor Enhancer
The primary role of an acidulant is to impart a tart or sour flavor. Fumaric acid provides a sharp, clean, and lingering sourness that enhances fruit flavors and effectively balances sweetness.[7] On a weight-for-weight basis, it is more effective at providing sourness than other common acids; for instance, approximately 1 gram of fumaric acid can replace 1.5 grams of citric acid to achieve a similar level of tartness.[1] This high efficiency can lead to significant cost-in-use savings.
Beyond direct flavor contribution, controlling pH is critical for texture development, such as promoting proper gel setting in jams and jellies, and for stabilizing color in various food products.[7][8]
As a Preservative: Antimicrobial Action
Fumaric acid's preservative effect is a result of its ability to create an environment hostile to microbial growth. The mechanism is twofold:
-
Extracellular pH Reduction: By lowering the pH of the food matrix, fumaric acid inhibits the growth of many spoilage-causing bacteria, yeasts, and molds, which typically thrive in neutral pH conditions.[7][9]
-
Intracellular pH Disruption: As a weak acid, undissociated fumaric acid can penetrate the microbial cell membrane. Once inside the cell's more neutral cytoplasm, it dissociates, releasing protons (H⁺) and lowering the intracellular pH. This acidification disrupts essential metabolic functions and enzyme activity, ultimately leading to cell death or growth inhibition.[10][11][12]
The α,β-unsaturated carbonyl structure within the fumaric acid molecule is also believed to contribute to its antimicrobial effect, potentially by interacting with and permeabilizing the outer cell membrane of microorganisms.[10] This combined action makes it particularly effective against pathogens like Listeria monocytogenes.[7][13]
Diagram 2: Antimicrobial Mechanism of Fumaric Acid
Caption: Fumaric acid penetrates the cell membrane and disrupts internal pH.
Applications in the Food Industry
Fumaric acid's unique properties make it a versatile additive across a wide range of food and beverage categories.
Table 2: Applications of Fumaric Acid in the Food Industry
| Category | Specific Applications | Key Function(s) & Rationale | Source(s) |
|---|---|---|---|
| Beverages | Powdered drink mixes, fruit juices, instant teas | Provides sharp, lasting tartness. Non-hygroscopic nature prevents caking in dry mixes. | [2][7][9] |
| Baked Goods | Wheat tortillas, rye breads, baking powders | Acts as a leavening acid. Improves dough machinability and texture. Extends shelf life by inhibiting mold. | [1][5][7][9] |
| Confectionery | Sour candies, gummies, gelatin desserts | Delivers intense, prolonged sourness. Low moisture absorption keeps candies from becoming sticky. | [7][9] |
| Jams, Jellies & Preserves | Fruit preparations, fillings | Controls pH for optimal pectin gel formation. Enhances fruit flavor and acts as a preservative. | [2][7] |
| Processed Foods | Cured meats, cheese analogs, sauces, marinades | pH control for protein binding and texture. Flavor enhancement and mild preservative action. |[2][7] |
Experimental Protocols for Efficacy Evaluation
To properly leverage fumaric acid in food formulation, it is crucial to quantify its impact. The following protocols provide standardized methodologies for assessing its function as both an acidulant and a preservative.
Protocol: Determination of Acidulant Potency via Titratable Acidity
Causality: Titratable acidity measures the total acid concentration in a food product. This protocol is essential for quality control to ensure consistent flavor profiles and to verify that the concentration of the added acidulant meets formulation specifications.[14][15] It provides a more accurate representation of flavor impact than pH alone, as it accounts for all available protons.[16]
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 g of a liquid sample (e.g., beverage) or a homogenized solid sample into a 250 mL beaker.
-
Add 90 mL of deionized water and stir until the sample is fully dissolved or evenly dispersed.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (pH 4.0 and 7.0).
-
Fill a 50 mL burette with a standardized 0.1 N sodium hydroxide (NaOH) solution. Record the initial volume.
-
-
Titration Procedure:
-
Place the beaker on a magnetic stir plate and immerse the pH electrode and a magnetic stir bar into the sample solution.
-
Begin slowly titrating with the 0.1 N NaOH, stirring continuously.
-
Continue adding the titrant until the pH of the solution reaches a stable endpoint of 8.2. This endpoint is standard for determining the total acidity contributed by organic acids like fumaric acid.
-
Record the final volume of NaOH used.
-
-
Calculation:
-
Calculate the titratable acidity as a percentage of fumaric acid using the following formula:
% Fumaric Acid = (V × N × 58.04) / W × 100
Where:
-
V = Volume of NaOH used (in L)
-
N = Normality of the NaOH solution (e.g., 0.1 N)
-
58.04 = The milliequivalent weight of fumaric acid (molar mass of 116.072 g/mol divided by 2, as it is a dicarboxylic acid)
-
W = Weight of the sample (in g)
-
Diagram 3: Workflow for Titratable Acidity Determination
Caption: Workflow for evaluating the antimicrobial efficacy of a preservative.
Protocol: Sensory Analysis of Sourness Intensity
Causality: While instrumental analysis is vital, the ultimate measure of an acidulant's performance is its perceived taste. Sensory analysis is crucial for product development to ensure the desired flavor profile is achieved and to compare the sourness intensity of different acidulants at various concentrations. [17][18] Methodology:
-
Panelist Training:
-
Recruit and train a panel of 10-15 individuals to recognize and rate sourness intensity.
-
Use reference solutions of citric acid at varying concentrations (e.g., 0.05%, 0.1%, 0.2%) to anchor the scale.
-
-
Sample Preparation:
-
Prepare solutions of fumaric acid and other test acidulants (e.g., malic, tartaric) at equimolar concentrations in deionized water to ensure a scientifically valid comparison.
-
Alternatively, prepare solutions based on typical usage levels in a simple sugar-water base to mimic a beverage application.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized, blinded order.
-
Ask panelists to rate the sourness intensity of each sample on a structured scale (e.g., a 15-point line scale from "Not Sour" to "Extremely Sour").
-
Provide unsalted crackers and water for palate cleansing between samples.
-
-
Data Analysis:
-
Collect the data and analyze it using statistical methods (e.g., ANOVA) to determine if there are significant differences in perceived sourness between the acidulants.
-
The results can be used to establish an "acid sourness index" (AI) relative to a standard like citric acid. [18] Table 3: Comparison of Relative Sourness of Common Food Acidulants
Acidulant Relative Sourness (Citric Acid = 1.00) Flavor Profile Source(s) Fumaric Acid ~1.3 - 1.5 Sharp, clean, lingering [1][18] Citric Acid 1.00 (Reference) Bright, sharp, immediate [18] Malic Acid ~0.9 - 1.1 Smooth, persistent, "apple-like" [18][19] Tartaric Acid ~1.2 Sharp, almost metallic [18] Lactic Acid ~0.7 Mild, lingering, "dairy-like" [18] Note: Relative sourness can vary based on concentration and food matrix.
-
Safety and Regulatory Profile
Fumaric acid has an extensive history of safe use in food and is approved by major international regulatory bodies.
-
Toxicity: It is considered practically non-toxic, with toxicological studies showing a high median lethal dose (LD50). [4]* Regulatory Status:
-
USA: Classified by the FDA as GRAS for use as a flavoring agent, pH control agent, and preservative. [3][4] * European Union: Approved as food additive E297. [3][4] * Australia & New Zealand: Approved as food additive with code number 297. [4][6] * Global: Included in the Codex Alimentarius General Standard for Food Additives (GSFA). [4]* Precautions: While safe for consumption in food, concentrated, powdered fumaric acid can cause irritation to the skin, eyes, and respiratory tract upon direct contact. [4][20]Standard industrial hygiene practices should be followed when handling the pure substance.
-
Conclusion
This compound, known commercially as fumaric acid, is a highly functional and economically advantageous ingredient for the food industry. Its strong, lingering sourness, coupled with its non-hygroscopic nature, makes it a superior choice for many applications, particularly dry mixes and baked goods. Furthermore, its well-documented antimicrobial properties contribute significantly to the shelf stability and safety of food products. By utilizing the standardized protocols outlined in this guide, researchers and formulators can effectively harness the benefits of fumaric acid to develop high-quality, stable, and flavorful food products.
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Polifar. (2024, September 21). The Versatile Role of Fumaric Acid in Food Additives. Retrieved from [Link]
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foodadditives. (2020, January 15). What is Fumaric Acid (E297) in Food? Uses, Safety, Side Effects. Retrieved from [Link]
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Eurofins USA. (2024, August 30). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Retrieved from [Link]
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Medicine Science. (n.d.). A preliminary study of fumaric acid, called allomaleic acid, as a pharmaceutical antimicrobial compound. Retrieved from [Link]
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Pharmaguidehub. (2024, October 16). PRESERVATIVE EFFICACY TEST (ANTIMICROBIAL EFFECTIVENESS TEST). Retrieved from [Link]
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Millstone Medical Outsourcing. (n.d.). Preservative Efficacy Testing. Retrieved from [Link]
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Application Notes and Protocols for the Use of Fumaric Acid in Unsaturated Polyester Resin Production
Introduction
Unsaturated polyester resins (UPRs) are a cornerstone of the composites industry, valued for their versatility, cost-effectiveness, and robust performance characteristics.[1][2] These thermosetting polymers are synthesized through the polycondensation of di-functional acids and alcohols, resulting in a polyester backbone with reactive carbon-carbon double bonds.[2] A subsequent cross-linking reaction, typically with a vinyl monomer like styrene, transforms the liquid resin into a rigid, three-dimensional network.[1][3]
The choice of the unsaturated dicarboxylic acid is a critical determinant of the final properties of the resin. While maleic anhydride has historically been a common choice, fumaric acid offers distinct advantages that lead to superior performance.[4][5] As the trans-isomer of butenedioic acid, fumaric acid's linear and planar structure facilitates a more efficient packing of polymer chains and a higher degree of reactivity in copolymerization with styrene.[4] This translates to cured resins with enhanced mechanical strength, thermal stability, and chemical resistance.[6]
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the utilization of fumaric acid in the synthesis of high-performance unsaturated polyester resins. We will delve into the underlying chemistry, provide detailed laboratory-scale synthesis and curing protocols, and outline methods for the thorough characterization of the resulting polymer.
Theoretical Background: The Superiority of Fumaric Acid in UPR Chemistry
The synthesis of UPR is a two-stage process: polyesterification followed by curing. Fumaric acid plays a pivotal role in both stages, defining the ultimate characteristics of the material.
-
Polyesterification: This is a step-growth condensation reaction where a diol (e.g., propylene glycol) reacts with a dicarboxylic acid (fumaric acid) to form a linear polyester chain, with the elimination of water.[7] The reaction is typically carried out at elevated temperatures (180-210°C) and is monitored by measuring the reduction in the acid value of the reaction mixture.[4][8]
-
The Isomer Advantage: Maleic anhydride, in the presence of glycols and high temperatures, isomerizes from its cis configuration to the more stable trans-fumarate structure within the polyester backbone.[4] Directly using fumaric acid bypasses this isomerization step, ensuring a high concentration of the more reactive trans double bonds. The planarity of the fumarate units allows for closer chain packing, leading to higher crystallinity in the uncured resin and improved mechanical properties in the cured state.
-
Curing (Cross-linking): The unsaturated polyester prepolymer is dissolved in a vinyl monomer, most commonly styrene. The curing process is a free-radical chain-growth copolymerization initiated by the addition of a catalyst, such as Methyl Ethyl Ketone Peroxide (MEKP), and accelerated by a metal salt, like cobalt octoate.[3][9][10] The radicals initiate the reaction between the styrene and the fumarate double bonds along the polyester chains, forming a highly cross-linked, durable thermoset network.[11] The higher reactivity of the fumarate double bond compared to the maleate double bond leads to a more efficient and complete cure, resulting in a resin with a higher cross-link density.[4]
Experimental Protocol: Laboratory-Scale Synthesis of a Fumaric Acid-Based UPR
This protocol details the synthesis of a general-purpose unsaturated polyester resin from fumaric acid and propylene glycol.
Materials and Equipment
| Chemicals | Equipment |
| Fumaric Acid (FA) | 1-liter, four-neck reaction kettle |
| Propylene Glycol (PG) | Mechanical stirrer with a paddle |
| Styrene Monomer | Thermometer and temperature controller |
| Hydroquinone (inhibitor) | Heating mantle |
| p-Toluene Sulfonic Acid (catalyst, optional) | Dean-Stark trap or simple condenser |
| Nitrogen gas supply | Burette and titration flask (for acid value) |
| Acetone (for cleaning and acid value) | Rotational viscometer |
| Potassium Hydroxide (KOH) solution (for titration) | |
| Phenolphthalein indicator |
Illustrative Formulation
This formulation is based on a common molar ratio for polyesterification, with a slight excess of glycol to drive the reaction to completion and control the molecular weight.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Fumaric Acid | 116.07 | 1.0 | 116.07 |
| Propylene Glycol | 76.09 | 1.1 | 83.70 |
| Total Reactants | 199.77 | ||
| Water produced (theoretical) | 18.02 | 2.0 | 36.04 |
| Polyester yield (theoretical) | 163.73 |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of fumaric acid-based UPR.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, nitrogen inlet, and a condenser (a Dean-Stark trap is ideal for collecting water). Ensure all glassware is clean and dry.
-
Charging Reactants: Charge the flask with 116.1 g of fumaric acid and 83.7 g of propylene glycol.
-
Inert Atmosphere: Begin a slow purge of nitrogen gas through the reactor and start the mechanical stirrer to create a uniform slurry.
-
Initial Heating (Esterification): Turn on the heating mantle and gradually heat the mixture to 150-160°C. Water will begin to evolve from the condensation reaction and collect in the condenser.
-
Polycondensation: Once water evolution slows, gradually increase the temperature to 200-210°C. Maintain this temperature throughout the polycondensation stage.
-
Monitoring the Reaction: Periodically (e.g., every 30-60 minutes), take a small sample of the resin to determine its acid value (see protocol below). The reaction is complete when the acid value drops to the target range, typically 25-30 mg KOH/g for a general-purpose resin.[8]
-
Cooling and Inhibition: Once the target acid value is reached, turn off the heat and allow the reactor to cool. At approximately 160°C, add a small amount of hydroquinone inhibitor (e.g., 0.02 g) to prevent premature gelation.[7]
-
Dissolution in Styrene: Continue cooling. When the temperature of the polyester is below 100°C, slowly add the hot polyester to a separate beaker containing styrene monomer (e.g., 70 g of polyester to 30 g of styrene for a 70% solids solution) under vigorous stirring to ensure complete dissolution.
-
Storage: Transfer the final resin solution to a sealed, dark, and cool container for storage.
Safety Precautions
-
Conduct the synthesis in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Styrene monomer is flammable and volatile; handle with care away from ignition sources.
-
The reaction is conducted at high temperatures; use caution to avoid thermal burns.
Protocol: Curing of the Fumaric Acid-Based UPR
This protocol describes the room-temperature curing of the synthesized resin to create solid cast samples for testing.
Materials
-
Synthesized UPR solution in styrene
-
Methyl Ethyl Ketone Peroxide (MEKP) initiator (e.g., Butanox M-50)
-
Cobalt Octoate or Cobalt Naphthenate accelerator (typically 6% cobalt solution)[4][12]
-
Molds for casting test specimens (e.g., silicone or polished metal)
-
Stirring rod and mixing container
Curing Formulation
| Component | Amount (per 100 g of resin) |
| UPR Solution | 100 g |
| Cobalt Octoate (6% solution) | 0.25 - 0.5 g |
| MEKP | 1.0 - 2.0 g |
Note: The optimal amounts of accelerator and initiator can vary. It is recommended to perform a small-scale test to determine the desired gel time.
Curing Procedure
-
Preparation: Weigh 100 g of the UPR solution into a disposable mixing container.
-
Add Accelerator: Add the desired amount of cobalt octoate solution (e.g., 0.25 g) to the resin and stir thoroughly until the accelerator is completely dispersed. The resin will likely turn pink or purple.
-
Add Initiator: Add the MEKP initiator (e.g., 1.5 g) and mix thoroughly for about 60 seconds. Avoid excessive mixing, which can introduce air bubbles.
-
Casting: Immediately pour the catalyzed resin into the molds.
-
Curing: Allow the castings to cure at room temperature for 24 hours.[10][12] The curing process is exothermic and the casting may become warm.
-
Post-Curing: For optimal properties, a post-cure at a slightly elevated temperature (e.g., 80°C for 2-3 hours) is recommended to ensure complete cross-linking.
-
Demolding: Once fully cured and cooled, carefully remove the solid specimens from the molds.
Characterization of the Unsaturated Polyester Resin
Thorough characterization is essential to validate the synthesis and understand the properties of the final material.
Protocol for Acid Value Determination (based on ASTM D4662)
The acid value is a measure of the free carboxyl groups remaining in the polyester and is critical for monitoring the progress of the polyesterification reaction.[13]
-
Accurately weigh approximately 1-2 g of the hot resin sample into a flask.
-
Dissolve the sample in a suitable solvent mixture (e.g., 50 mL of acetone or a toluene/ethanol mixture).[14]
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized potassium hydroxide (KOH) solution (e.g., 0.1 N in ethanol) until a faint pink color persists for 30 seconds.[15]
-
Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the resin sample (g)
-
Protocol for Viscosity Measurement (based on ASTM D2196)
Viscosity is a key property of the liquid resin, affecting its processability.
-
Use a rotational viscometer with a suitable spindle.
-
Bring the resin sample to a constant temperature (e.g., 25°C).
-
Measure the viscosity at a specified rotational speed. The viscosity of UPRs is non-Newtonian, so it is important to report the measurement conditions.[5][16]
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the chemical structure of the polyester.
-
Procedure: Obtain an FTIR spectrum of the liquid or cured resin.
-
Expected Peaks:
-
Broad peak around 3500 cm⁻¹ (O-H stretching of terminal hydroxyl groups).
-
Strong peak around 1725 cm⁻¹ (C=O stretching of the ester group).
-
Peaks around 1270 cm⁻¹ and 1120 cm⁻¹ (C-O stretching of the ester group).
-
Peak around 980 cm⁻¹ (C-H out-of-plane bending of the trans double bond of the fumarate unit).
-
Disappearance of the broad carboxylic acid O-H peak (around 3000 cm⁻¹) indicates successful esterification.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured resin, which is a measure of its thermal performance. A typical DSC scan for a UPR will show a glass transition between 50°C and 150°C, depending on the formulation and cure extent.
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition profile of the cured resin. TGA measures the weight loss of a sample as a function of temperature. UPRs typically show initial degradation above 250°C.[3]
Mechanical Properties of Cured Resin
After preparing cast specimens as per the curing protocol, standard mechanical tests can be performed to evaluate the resin's performance.
-
Tensile Properties (ASTM D638): Measures the tensile strength, modulus, and elongation at break of the material using a "dog-bone" shaped specimen.[4][14][15]
-
Flexural Properties (ASTM D790): Measures the flexural strength and modulus of a rectangular bar specimen in a three-point bending test.[7][8][12]
Expected Properties of a Fumaric Acid-Based UPR
| Property | Typical Value Range |
| Liquid Resin | |
| Acid Value | < 30 mg KOH/g |
| Viscosity (at 25°C) | 200 - 1000 cP |
| Cured Resin (unfilled) | |
| Tensile Strength | 40 - 80 MPa |
| Flexural Strength | 70 - 140 MPa |
| Glass Transition Temp. (Tg) | 80 - 120 °C |
Conclusion
Fumaric acid is a superior monomer for the production of unsaturated polyester resins, offering enhanced reactivity that leads to improved mechanical, thermal, and chemical properties in the final cured product. The protocols outlined in this guide provide a robust framework for the synthesis, curing, and characterization of fumaric acid-based UPRs on a laboratory scale. By understanding the fundamental chemistry and carefully controlling the reaction parameters, researchers can successfully formulate high-performance thermoset materials tailored for a wide range of demanding applications.
References
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Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. (2024). Materials Today: Proceedings. [Link]
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Synthesis and Characterization of Unsaturated Polyester Resin and Studying Their Thermo Properties. (Year unavailable). CORE. [Link]
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How to measure acid values of unsaturated polyesters? (2020). ResearchGate. [Link]
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Characterization of Properties and Kinetic Analysis of Unsaturated Polyester Resin Synthesized from PET Alcoholysis Waste. (2023). MDPI. [Link]
- Measuring method for acid value of unsaturated polyester resin emulsion. (2014).
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(PDF) Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. (2024). ResearchGate. [Link]
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Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. (2015). MDPI. [Link]
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Fumaric Acid in Industrial Applications From Resins to Pharmaceuticals. (2024). Coherent Market Insights. [Link]
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Curing studies of unsaturated polyester resin used in FRP products. (Year unavailable). Fab Academy Archive. [Link]
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How to make unsaturated polyester resin. (2025). Rule Composite. [Link]
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Synthesis of unsaturated polyester resin - Effect of choice of reactants and their relative proportions. (2025). ResearchGate. [Link]
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Thermal Gravimetric Analysis of Unsaturated Polyesters Filled with Alumina Trihydrate and Silica Aerogel. (2019). Scientific.Net. [Link]
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UP: Unsaturated Polyester Resin. (Year unavailable). NETZSCH Analyzing & Testing. [Link]
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Cure kinetics of unsaturated polyester resin. (2022). AIP Publishing. [Link]
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ASTM D2196 Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. (2025). MaTestLab. [Link]
- Preparation of unsaturated polyesters. (2003).
- Poly(propylene glycol fumarate) compositions for biomedical applications. (1990).
-
Unsaturated Polyester Resins. (Year unavailable). ScienceDirect. [Link]
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Effect of Initiator and Accelerator Amounts on Mechanical Properties of Unsaturated Polyester Resin. (2014). ResearchGate. [Link]
-
A STUDY OF THE CURING KINETICS OF POLYESTER RESIN FROM PALM OIL. (2016). CORE. [Link]
-
(PDF) Experimental Evaluation of the Curing of Unsaturated Polyester Resin at Various Amounts of Methyl Ethyl Ketone Peroxide, Cobalt Octoate and Porcelain Powder. (2025). ResearchGate. [Link]
-
ASTM D638: tensile properties plastics. (Year unavailable). ZwickRoell. [Link]
-
ASTM D790 3-point flexure test plastics. (Year unavailable). ZwickRoell. [Link]
-
ASTM D638 Standard Test Method for Tensile Properties of Plastics. (Year unavailable). Shimadzu. [Link]
-
ASTM D790 Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. (Year unavailable). Shimadzu. [Link]
-
DSC and TSDC Study of Unsaturated Polyester Resin. Influence of the promoter content. (2000). AKJournals. [Link]
-
FTIR spectrum of the Polyester resin. (Year unavailable). ResearchGate. [Link]
-
Moisture Resistance, Thermal Stability and Fire Behavior of Unsaturated Polyester Resin Modified with L-histidinium Dihydrogen Phosphate-Phosphoric Acid. (2021). MDPI. [Link]
-
ASTM D2196 testing. (Year unavailable). Industrial Physics. [Link]
-
ASTM D7253-16 Determination of Acidity as Acid Number for Polyether Polyols. (Year unavailable). Infinita Lab. [Link]
-
Study on Microwave Curing of Unsaturated Polyester Resin and Its Composites Containing Calcium Carbonate. (2022). National Institutes of Health. [Link]
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Application Notes & Protocols: Leveraging trans-2-Butene-1,4-dicarboxylic Acid for Advanced Hydrogel Crosslinking
Introduction: A New Paradigm in Hydrogel Network Engineering
Hydrogels, with their high water content and tunable physicochemical properties, are at the forefront of biomedical innovation, serving as scaffolds for tissue engineering, vehicles for drug delivery, and matrices for 3D cell culture. The choice of crosslinking agent is a critical determinant of a hydrogel's ultimate performance, governing its mechanical integrity, degradation kinetics, and biocompatibility. This document introduces trans-2-butene-1,4-dicarboxylic acid, commonly known as fumaric acid, as a versatile and biocompatible crosslinking agent. Its rigid, unsaturated structure and dicarboxylic nature offer a unique opportunity to create hydrogels with enhanced thermal and mechanical stability. This guide provides an in-depth exploration of the underlying chemistry, detailed synthesis protocols, and characterization methodologies for researchers, scientists, and drug development professionals seeking to harness the potential of this remarkable crosslinker.
The Chemistry of Crosslinking: Esterification-Driven Network Formation
The crosslinking mechanism hinges on the formation of stable ester bonds between the carboxylic acid groups of this compound and the hydroxyl groups present on polymer backbones such as polyvinyl alcohol (PVA) or carboxymethylcellulose (CMC).[1][2] This reaction, typically conducted under thermal conditions, results in a robust and covalently crosslinked three-dimensional network. The trans configuration of the double bond in fumaric acid imparts a degree of rigidity to the crosslinks, which can contribute to improved mechanical properties of the resulting hydrogel compared to more flexible crosslinking agents.[3]
The extent of crosslinking, and thus the final properties of the hydrogel, can be meticulously controlled by modulating key reaction parameters, including the concentration of the polymer, the amount of this compound, the reaction temperature, and the pH. An increase in the crosslinker concentration generally leads to a higher crosslinking density, resulting in reduced swelling capacity and an increased elastic modulus.[4][5]
Experimental Workflow: From Synthesis to Characterization
The successful development of a hydrogel for a specific application requires a systematic approach encompassing synthesis, purification, and thorough characterization. The following workflow provides a comprehensive overview of the key stages involved.
Figure 1: A generalized workflow for the synthesis and characterization of hydrogels crosslinked with this compound.
Detailed Protocols
Protocol 1: Synthesis of a PVA-Fumaric Acid Hydrogel
This protocol details the preparation of a hydrogel using polyvinyl alcohol (PVA) as the polymer backbone and this compound as the crosslinking agent.
Materials:
-
Polyvinyl alcohol (PVA), 99+% hydrolyzed, medium molecular weight
-
This compound (Fumaric Acid)
-
Deionized water
-
Magnetic stirrer with hotplate
-
Petri dishes
-
Oven
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by slowly adding 10 g of PVA powder to 100 mL of deionized water under constant stirring at 90°C. Continue stirring until the PVA is completely dissolved.
-
Crosslinker Addition: Once the PVA solution has cooled to room temperature, add a predetermined amount of this compound. The amount can be varied to control the crosslinking density (e.g., 5%, 10%, 15% by weight of PVA). Stir until the acid is fully dissolved.
-
Casting and Crosslinking: Pour the mixture into Petri dishes and place them in an oven at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 12-24 hours) to facilitate the esterification reaction and solvent evaporation.
-
Purification: After crosslinking, immerse the resulting hydrogel films in a large volume of deionized water for 48 hours, changing the water periodically to remove any unreacted reagents.
-
Drying: The purified hydrogels can be dried to a constant weight in an oven at 60°C or lyophilized for a porous structure.
Protocol 2: Synthesis of a CMC/PVA-Fumaric Acid Hydrogel
This protocol describes the synthesis of a blended hydrogel using carboxymethylcellulose (CMC) and polyvinyl alcohol (PVA).[1][2]
Materials:
-
Carboxymethylcellulose (CMC)
-
Polyvinyl alcohol (PVA)
-
This compound (Fumaric Acid)
-
Deionized water
-
Magnetic stirrer with hotplate
-
Petri dishes
-
Oven
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 2% (w/v) CMC solution by dissolving 2 g of CMC in 100 mL of deionized water with stirring.
-
Prepare a 10% (w/v) PVA solution as described in Protocol 1.
-
-
Blending: Mix the CMC and PVA solutions in a desired ratio (e.g., 1:1 v/v).
-
Crosslinker Addition: Add this compound to the polymer blend (e.g., 10% by total polymer weight) and stir until dissolved.
-
Casting and Crosslinking: Pour the mixture into Petri dishes and heat in an oven at 80°C for 12-24 hours.
-
Purification and Drying: Follow steps 4 and 5 from Protocol 1.
Characterization of Hydrogel Properties
A thorough characterization is essential to validate the synthesis and understand the hydrogel's potential for specific applications.
Swelling Behavior
The swelling ratio is a key parameter that reflects the hydrogel's crosslinking density and its ability to absorb fluids.
Protocol:
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the sample in a solution of interest (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 37°C).
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the equilibrium swelling ratio (ESR) using the formula: ESR (%) = [(Ws - Wd) / Wd] x 100
| Crosslinker Concentration (% w/w of polymer) | Equilibrium Swelling Ratio (%) in Water | Reference |
| 5 | ~450 | [4] |
| 10 | ~300 | [1][2] |
| 15 | ~200 | [1] |
Table 1: Representative data showing the effect of this compound concentration on the equilibrium swelling ratio of a PVA-based hydrogel. Note: Actual values may vary depending on the specific polymer and synthesis conditions.
Mechanical Properties
The mechanical strength of a hydrogel is crucial for applications where it will be subjected to physical stress.[5][6]
Protocol:
-
Prepare hydrogel samples in a defined shape (e.g., dumbbell-shaped for tensile testing).
-
Perform tensile or compression tests using a universal testing machine.
-
Record the stress-strain data to determine parameters such as Young's modulus, tensile strength, and elongation at break.
| Crosslinker Concentration (% w/w of polymer) | Young's Modulus (kPa) | Reference |
| 5 | ~20 | [4] |
| 10 | ~35 | [4] |
| 15 | ~50 | [4] |
Table 2: Illustrative data on how increasing the concentration of this compound can enhance the Young's modulus of a hydrogel. Note: These are representative values and will vary based on the experimental setup.
Mechanism of Esterification Crosslinking
The core chemical reaction responsible for the formation of the hydrogel network is the Fischer esterification between the carboxylic acid groups of the crosslinker and the hydroxyl groups of the polymer backbone.
Figure 2: Simplified representation of the esterification reaction forming a crosslink between two polymer chains via this compound.
Applications in Drug Delivery and Biomedicine
The unique properties of hydrogels crosslinked with this compound make them highly suitable for various biomedical applications.
-
Controlled Drug Release: The crosslinking density can be tailored to control the mesh size of the hydrogel network, thereby regulating the diffusion and release of encapsulated therapeutic agents.[7] pH-sensitive swelling, due to the presence of unreacted carboxylic acid groups, can also be exploited for targeted drug delivery.[1][2]
-
Wound Healing: These hydrogels can provide a moist environment conducive to wound healing.[8] Their biocompatible nature minimizes inflammatory responses, and they can be loaded with antimicrobial agents or growth factors to accelerate the healing process.[8]
-
Tissue Engineering: The mechanical properties of these hydrogels can be tuned to mimic those of native tissues, making them promising scaffolds for tissue regeneration.[9] Their porous structure, which can be controlled through techniques like lyophilization, facilitates cell infiltration and nutrient transport.
Conclusion and Future Perspectives
This compound stands out as a crosslinking agent that offers a blend of biocompatibility, mechanical tunability, and straightforward chemistry. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and optimize hydrogel formulations for their specific needs. Future research may focus on photo-initiated crosslinking of fumaric acid-functionalized polymers to enable in-situ hydrogel formation for minimally invasive procedures.[7][10] The continued exploration of such innovative crosslinking strategies will undoubtedly expand the horizon of hydrogel applications in medicine and beyond.
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Dilaver, M., & Yurdakoç, K. (2016). Fumaric acid cross-linked carboxymethylcellulose/poly(vinyl alcohol) hydrogels. Polymer Bulletin, 73, 2661-2675. [Link]
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Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. (n.d.). Dhaka University Journal of Science. [Link]
-
Photo-Crosslinked Biodegradable Hydrogels Prepared From Fumaric Acid Monoethyl Ester-Functionalized Oligomers for Protein Delivery. (2005). Journal of Controlled Release. [Link]
-
Fumaric acid cross-linked carboxymethylcellulose/poly(vinyl alcohol) hydrogels | Request PDF. (2016). ResearchGate. [Link]
-
Hou, Q., Grijpma, D. W., & Feijen, J. (2005). Preparation of hydrogels by photo-crosslinking of fumaric acid monoethyl ester (fame) functionalized oligomers. Journal of Controlled Release, 101(1-3), 335-337. [Link]
-
Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method. (2020). Soft Matter. [Link]
-
Fumaric acid incorporated Ag/agar-agar hybrid hydrogel: A multifunctional avenue to tackle wound healing. (2020). International Journal of Biological Macromolecules. [Link]
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Akdemir, Z. S., Kayaman-Apohan, N., Kahraman, M. V., Kuruca, S. E., Güngör, A., & Karadenizli, S. (2012). Preparation of Biocompatible, UV-Cured Fumarated Poly(ether-ester)-Based Tissue-Engineering Hydrogels. Journal of Macromolecular Science, Part A, 49(5), 415-424. [Link]
-
Uchida, M., Sengoku, T., Kaneko, Y., Okumura, D., Tanaka, H., & Ida, S. (2020). Evaluation of effects of cross-link and swelling on mechanical behavior of hydrogel using digital image correlation method. Soft Matter, 16(34), 7969-7978. [Link]
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MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS. (n.d.). DiVA portal. [Link]
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Swelling and Mechanical Characterization of Polyelectrolyte Hydrogels as Potential Synthetic Cartilage Substitute Materials. (2022). Polymers. [Link]
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Effect of structure of cross‐linkers on cross‐linking of PVA: (A) Maleic acid (cis) and (B) fumaric acid (trans). (n.d.). ResearchGate. [Link]
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Application Note: A Comprehensive Guide to the Analytical Quantification of Fumaric Acid in Biological Samples
Abstract
Fumaric acid, or fumarate, is a critical intermediate in the cellular tricarboxylic acid (TCA) cycle and plays a pivotal role in energy metabolism.[1][2] Its quantification in biological matrices such as plasma, urine, and tissue is essential for metabolic research, disease biomarker discovery, and the development of pharmaceuticals where it or its esters are used as active ingredients or excipients.[3][4][5] This guide provides a detailed overview and validated protocols for the primary analytical methods used to quantify fumaric acid: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We delve into the causality behind methodological choices, from sample stabilization to instrument parameters, to equip researchers, scientists, and drug development professionals with the expertise to generate accurate and reproducible data.
Introduction: The Significance of Fumaric Acid Quantification
Fumaric acid is a naturally occurring dicarboxylic acid found widely in nature.[6] In eukaryotes, it is generated from succinate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain) and is subsequently converted to malate by fumarase, feeding into the TCA cycle.[2][6] Aberrant levels of fumaric acid have been linked to various pathological conditions, including mitochondrial dysfunction and certain cancers, making it a key biomarker.[1] Furthermore, fumaric acid esters are utilized in the treatment of autoimmune conditions like psoriasis.[1]
Given its importance, the accurate measurement of fumaric acid is paramount. However, its analysis in complex biological samples presents several challenges:
-
Sample Stability: Fumaric acid can be enzymatically converted to malic acid by endogenous fumarase present in biological samples, leading to artificially low measurements.[3]
-
Isomeric Specificity: Fumaric acid (trans-butenedioic acid) must be distinguished from its less stable cis-isomer, maleic acid, which may be present as an impurity or artifact.[7][8]
-
Matrix Effects: Biological matrices contain a multitude of compounds that can interfere with detection and quantification.[4]
-
Physicochemical Properties: As a polar, non-volatile small molecule, fumaric acid requires specific chromatographic conditions or chemical modification for effective analysis.[7]
This document addresses these challenges by providing robust, field-proven protocols and explaining the scientific rationale behind each step.
Critical First Step: Sample Collection and Stabilization
The integrity of any quantitative analysis begins with proper sample handling. For fumaric acid, this is a non-negotiable step due to the activity of the enzyme fumarase.
Causality: Fumarase, present in plasma and other tissues, rapidly and reversibly hydrates fumaric acid to L-malic acid.[3][9] A stability study demonstrated that exogenously added fumaric acid in rat plasma was converted to malate within one hour at room temperature.[3] This necessitates immediate inhibition of the enzyme upon sample collection.
Protocol for Sample Stabilization:
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).[4]
-
Inhibition: Immediately after collection, add a fumarase inhibitor. Citric acid has been shown to be an effective inhibitor for this purpose.[3] The plasma should be stabilized with citric acid before processing or storage.
-
Processing: Centrifuge the blood to separate plasma as soon as possible.
-
Storage: If not analyzed immediately, flash-freeze plasma, urine, or tissue homogenates in liquid nitrogen and store at -80°C to ensure long-term stability.[4]
Caption: Workflow for Biological Sample Handling for Fumaric Acid Analysis.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and versatile technique for quantifying fumaric acid.[5][7] It can be coupled with various detectors, primarily UV-Vis or Mass Spectrometry, each offering distinct advantages.
HPLC with UV Detection (HPLC-UV)
This method is robust, cost-effective, and suitable for routine analysis when analyte concentrations are sufficiently high.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Fumaric acid, being a polar organic acid, requires specific mobile phase conditions to be retained on a nonpolar stationary phase (like C18). Detection is achieved by measuring the absorbance of UV light at a specific wavelength (typically 210-240 nm), where the carbon-carbon double bond in fumaric acid absorbs.[5][10]
Causality of Experimental Choices:
-
Column: A C18 column is the standard choice for reversed-phase chromatography.
-
Mobile Phase: An acidic mobile phase (e.g., 0.005 N Sulfuric Acid or 0.5% Acetic Acid) is crucial.[5][10] At a low pH, the carboxylic acid groups of fumarate (pKa1 ≈ 3.03, pKa2 ≈ 4.44) are protonated, making the molecule less polar.[6] This uncharged state increases its retention on the nonpolar C18 column, leading to better peak shape and separation from other polar matrix components.
-
Detection Wavelength: Fumaric acid's double bond conjugated with the carboxyl groups results in UV absorbance. 210 nm provides high sensitivity, while a higher wavelength like 240 nm can offer better selectivity against some interfering compounds.[5][10]
Detailed Protocol: HPLC-UV Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
Thaw stabilized plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.[5]
-
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of fumaric acid standard and dissolve in a 50 mL volumetric flask with HPLC-grade water.[5]
-
Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
HPLC System and Conditions:
-
Instrument: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: 0.005 N Sulfuric Acid in HPLC-grade water. Degas thoroughly.[5]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: 210 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of fumaric acid in the samples by interpolating their peak areas from the linear regression of the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification, especially for low-abundance analytes in complex matrices.
Principle: After chromatographic separation by LC, the analyte is ionized (typically by electrospray ionization - ESI) and detected by a mass spectrometer. Tandem MS (MS/MS) provides exceptional specificity by selecting a specific parent ion (precursor ion) for fragmentation and then monitoring a specific fragment ion (product ion). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), filters out chemical noise.
Causality of Experimental Choices:
-
Ionization Mode: ESI in negative mode is preferred. Fumaric acid readily deprotonates to form the [M-H]⁻ precursor ion (m/z 115.0).[4]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₄-fumaric acid) is highly recommended.[4] This standard co-elutes with the analyte and experiences identical ionization suppression or enhancement effects from the matrix, ensuring the most accurate quantification.
-
Transitions: A specific precursor-to-product ion transition is monitored (e.g., m/z 115 -> 71). This transition is unique to fumaric acid's structure, providing definitive identification and quantification.
Protocol: LC-MS/MS Quantification in Urine
-
Sample Preparation:
-
Thaw stabilized urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any debris.
-
Dilute the urine 1:10 with HPLC-grade water.
-
Spike with the ¹³C₄-fumaric acid internal standard.
-
Filter through a 0.22 µm syringe filter.
-
-
LC System and Conditions:
-
Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 or a mixed-mode column designed for polar analytes.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate fumaric acid from other organic acids (e.g., start at 2% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS System and Conditions:
-
Ionization: ESI, Negative Mode.
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: ~150°C.
-
MRM Transitions:
-
Fumaric Acid: Q1 m/z 115.0 -> Q3 m/z 71.0
-
¹³C₄-Fumaric Acid (IS): Q1 m/z 119.0 -> Q3 m/z 74.0
-
-
-
Data Analysis:
-
Quantify using the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using the area ratios of the standards.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique with high chromatographic resolution and sensitivity, but it requires chemical derivatization for non-volatile analytes like fumaric acid.[7][12]
Principle: GC separates volatile compounds in a gaseous mobile phase. Since fumaric acid is a non-volatile solid, it must first be converted into a volatile derivative.[13] The most common method is silylation, where active hydrogens in the carboxyl groups are replaced with trimethylsilyl (TMS) groups.[14][15] The derivatized analyte is then separated by GC and detected by MS.
Causality of Experimental Choices:
-
Derivatization: This is a mandatory step. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective at converting the polar carboxyl groups into nonpolar, volatile TMS-esters.[16] This process increases volatility and thermal stability, making the analyte suitable for GC analysis.[17]
-
Methoximation: If the analytical method is intended to measure other metabolites with aldehyde or keto groups (e.g., pyruvate), a preliminary methoximation step is required to prevent the formation of multiple silylated derivatives due to tautomerization (ring-chain isomerism).[16]
Caption: General Workflow for GC-MS Analysis of Fumaric Acid.
Protocol: GC-MS Quantification in Tissue
-
Sample Preparation & Extraction:
-
Weigh ~20-50 mg of frozen tissue.
-
Homogenize in an ice-cold methanol/water solution.
-
Centrifuge to pellet proteins and debris.
-
Transfer the supernatant and dry completely using a vacuum concentrator (lyophilizer). This step is critical as water interferes with silylation reagents.[17]
-
-
Derivatization:
-
GC-MS System and Conditions:
-
Instrument: GC system coupled to a single quadrupole or triple quadrupole MS.
-
Column: A nonpolar column, such as a DB-5ms or HP-5ms (5%-phenyl-95%-dimethylpolysiloxane).[18]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold, then ramp at 5-10°C/min to a final temperature of ~300°C.
-
MS Detection: Use either full scan mode for identification or selected ion monitoring (SIM) for targeted quantification, monitoring characteristic ions of the di-TMS-fumarate derivative.
-
Method 3: Enzymatic Assay
Enzymatic assays offer high specificity and can be adapted to high-throughput plate-reader formats. They are particularly useful when chromatographic equipment is unavailable.
Principle: The assay is based on the action of the enzyme fumarase. Fumarase catalyzes the conversion of fumarate to L-malate.[1] The L-malate produced is then quantified in a second enzymatic reaction using L-malate dehydrogenase, which oxidizes L-malate to oxaloacetate while reducing NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically by the change in absorbance at 340-365 nm. The amount of NADH produced is directly proportional to the initial amount of fumaric acid in the sample.
Protocol: Enzymatic Quantification (Plate-Reader Format)
-
Sample Preparation: Prepare samples as described for HPLC (e.g., protein precipitation for plasma, dilution for urine). Ensure the final sample pH is compatible with the assay buffer.
-
Reaction Setup:
-
Prepare a master mix containing buffer (pH ~9.0-10.0), NAD⁺, and L-malate dehydrogenase.
-
Pipette samples and standards into a 96-well plate.
-
Add the master mix to all wells.
-
Take an initial absorbance reading (A1) at 340 nm. This measures pre-existing L-malate in the sample.
-
Initiate the primary reaction by adding fumarase enzyme to each well.
-
Incubate at room temperature or 37°C for 30-60 minutes to allow the conversion of fumarate to L-malate, which is then converted to oxaloacetate.
-
Take a final absorbance reading (A2) at 340 nm.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Construct a standard curve using known concentrations of fumaric acid.
-
Determine the sample concentrations from the standard curve. Commercial kits are available that simplify this process.[1]
-
Method Comparison and Selection
Choosing the right method depends on the specific requirements of the study, including sensitivity, throughput, and available equipment.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Enzymatic Assay |
| Specificity | Good; can distinguish from maleic acid with proper chromatography.[8] | Excellent; based on mass-to-charge ratio and fragmentation.[4] | Excellent; based on retention time and mass spectrum. | Excellent; based on enzyme specificity. |
| Sensitivity (LOQ) | Moderate (~0.1-1 µg/mL).[19] | Very High (pg/mL to low ng/mL).[4] | High (ng/mL range).[15] | Good (low µM range).[1] |
| Throughput | Moderate | High (with modern UPLC systems) | Low (due to long run times and derivatization) | Very High (96/384-well plate format).[1] |
| Sample Prep | Moderate (protein precipitation). | Moderate (dilution or precipitation). | Complex (extraction, drying, derivatization).[12] | Simple to Moderate. |
| Cost (Instrument) | Low | High | Moderate-High | Low (requires plate reader) |
| Key Advantage | Robust, widely available, cost-effective. | "Gold standard" for sensitivity and specificity. | High resolving power for complex mixtures. | High throughput, no complex chromatography. |
| Key Limitation | Lower sensitivity. | High cost, matrix effects require internal standards. | Mandatory, multi-step derivatization. | Indirect measurement, potential interference. |
Method Validation for Trustworthiness
To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[20] The validation should adhere to guidelines set by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[20][21][22]
Key Validation Performance Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For fumaric acid, this includes demonstrating separation from its isomer, maleic acid.
-
Linearity & Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy: The closeness of the measured value to the true value. Assessed by spike-recovery experiments in the biological matrix.
-
Precision: The degree of scatter between a series of measurements. Evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).
Conclusion
The accurate quantification of fumaric acid in biological samples is achievable through several robust analytical techniques. The choice of method should be guided by the specific research question, required sensitivity, sample matrix, and available resources. For high-sensitivity, high-specificity biomarker and pharmaceutical development work, LC-MS/MS with a stable isotope-labeled internal standard is the recommended approach . For routine analysis with higher concentrations, HPLC-UV offers a reliable and cost-effective alternative . GC-MS provides excellent separation but is hampered by its complex sample preparation, while enzymatic assays are ideal for high-throughput screening applications. In all cases, strict adherence to sample stabilization protocols is critical to prevent enzymatic degradation and ensure data integrity. Proper method validation according to established guidelines is mandatory to guarantee that the results are trustworthy and reproducible.
References
-
Title: Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS. Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Determination of fumaric and maleic acids with stacking analytes by transient moving chemical reaction boundary method in capillary electrophoresis. Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Determination of fumaric acid in apple juice by on-line coupled capillary isotachophoresis-capillary zone electrophoresis with UV detection. Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: New enzymatic method for estimating fumaric acid in wines Source: OENO One URL: [Link]
-
Title: Analytical Methods for Organic Acids Source: Shimadzu URL: [Link]
-
Title: EnzyChrom™ Fumarate Assay Kit Source: BioAssay Systems URL: [Link]
-
Title: Chemical Investigations of the Tobacco Plant: X. Determination of Organic Acids by Ion Exchange Chromatography Source: Connecticut Agricultural Experiment Station URL: [Link]
-
Title: Determination of fumaric acid in apple juice by on-line coupled capillary isotachophoresis–capillary zone electrophoresis with UV detection | Request PDF Source: ResearchGate URL: [Link]
-
Title: Determination of fumaric and maleic acids by capillary electrophoresis Source: ResearchGate URL: [Link]
-
Title: Quantification of fumaric acid in liver, spleen and urine by high-performance liquid chromatography coupled to photodiode-array detection | Request PDF Source: ResearchGate URL: [Link]
-
Title: Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector Source: Waters Corporation URL: [Link]
-
Title: Ion-exchange extraction of organic acids in water samples. Study of the influential factors and interactions Source: Analusis URL: [Link]
-
Title: Maleic & Fumaric Acids Analyzed with LCMS - AppNote Source: MicroSolv URL: [Link]
-
Title: 72 Fumaric Acid HPLC Source: Scribd URL: [Link]
-
Title: Introduction to Ion Exchange Chromatography Source: Bio-Rad URL: [Link]
-
Title: Separation and determination of fumaric acid by reversed phase high performance liquid chromatography Source: ResearchGate URL: [Link]
-
Title: Fumarase Activity Assay Kit (Colorimetic) Source: Assay Genie URL: [Link]
-
Title: HPLC Method for Analysis of Fumaric Acid Source: SIELC Technologies URL: [Link]
-
Title: A simple and effective method for the enzymatic analysis of fumaric acid in wine Source: IVES Technical Reviews URL: [Link]
-
Title: Fumaric Acid | C4H4O4 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food & Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]
-
Title: HPLC Methods for analysis of Fumaric acid Source: HELIX Chromatography URL: [Link]
- Title: Acids: Derivatization for GC Analysis Source: Encyclopedia of Chromatography URL
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Monograph on fumaric acid Source: International Organisation of Vine and Wine (OIV) URL: [Link]
-
Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: ResearchGate URL: [Link]
-
Title: Fumaric acid Source: ChemBK URL: [Link]
-
Title: Sample Preparation Techniques for Biological Matrices Source: Agilent Technologies URL: [Link]
-
Title: GC-MS analysis of organic acids in human urine in clinical settings: A study of derivatization and other analytical parameters | Request PDF Source: ResearchGate URL: [Link]
-
Title: Guidelines for the Validation of Chemical Methods for the Foods Program Source: U.S. Food & Drug Administration (FDA) URL: [Link]
-
Title: GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Fumaric acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation Source: YouTube URL: [Link]
-
Title: Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum, and Whole Blood Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Analytical Methods Validation for FDA Compliance Source: RXinsider URL: [Link]
-
Title: Current Applications of Gas Chromatography/Mass Spectrometry in the Study of Organic Acids in Urine | Request PDF Source: ResearchGate URL: [Link]
-
Title: Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fumaric acid GC-MS (2 TMS) Source: Human Metabolome Database URL: [Link]
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fumaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Fumaric acid - Wikipedia [en.wikipedia.org]
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- 21. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 22. s27415.pcdn.co [s27415.pcdn.co]
Application Note: A Robust HPLC-UV Method for the Separation of Fumaric Acid from Common Organic Acids
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Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of fumaric acid from a mixture of structurally related organic acids, including its geometric isomer, maleic acid, as well as succinic, malic, and tartaric acids. The method utilizes reversed-phase chromatography with a specialized aqueous-compatible C18 column and UV detection at 210 nm. By controlling the mobile phase at a low pH, the organic acids are maintained in their neutral, protonated state, enabling effective separation based on subtle differences in hydrophobicity. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for the purity assessment of fumaric acid or its quantification in various matrices.
Introduction
Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the citric acid (Krebs) cycle and is widely used as an acidulant in the food and beverage industry, as well as a raw material in the synthesis of polyester resins and pharmaceutical ingredients.[1][2] A critical analytical challenge is the separation of fumaric acid from other organic acids that often coexist in samples, either as synthetic impurities or as natural components.
The most significant separation challenge is posed by maleic acid, the cis-isomer of fumaric acid (trans-isomer).[1] Due to their identical mass and similar chemical properties, their separation is essential, particularly in pharmaceutical applications where maleic acid is often an impurity limited by regulatory standards.[3][4] This application note presents an isocratic reversed-phase HPLC (RP-HPLC) method that provides excellent resolution between fumaric acid and other common organic acids.
Chromatographic Principles
The separation of highly polar compounds like organic acids on traditional C18 reversed-phase columns can be challenging due to insufficient retention.[5] This method overcomes this by employing two key principles: Ion Suppression and a Polar-Modified Stationary Phase .
-
Ion Suppression: Organic acids are weak acids, and their charge state is dependent on the pH of the surrounding medium.[6] By using a mobile phase with a pH well below the pKa values of the target analytes (see Table 1), the carboxylic acid groups remain fully protonated (neutral).[7] This suppression of ionization increases their hydrophobicity, promoting interaction with the nonpolar C18 stationary phase and leading to adequate retention and sharp peaks.[8]
-
Aqueous-Compatible Stationary Phase: Standard C18 phases can suffer from "phase collapse" or "de-wetting" when used with highly aqueous mobile phases (approaching 100% water), leading to a dramatic loss of retention and reproducibility. The selected method utilizes a C18-AQ type column, which is specifically designed with polar modifications to the silica surface. This ensures the stationary phase remains fully wetted and provides stable, reproducible retention for polar compounds even in 100% aqueous conditions.[9]
The separation mechanism is visualized in the diagram below.
Caption: Ion suppression mechanism for organic acid separation.
Table 1: Physicochemical Properties of Target Organic Acids
| Organic Acid | pKa1 | pKa2 | Structure |
| Tartaric Acid | 2.98 | 4.34 | HOOC-CH(OH)-CH(OH)-COOH |
| Malic Acid | 3.46 | 5.10 | HOOC-CH(OH)-CH₂-COOH |
| Maleic Acid | 1.91 | 6.33 | cis-HOOC-CH=CH-COOH |
| Succinic Acid | 4.21 | 5.64 | HOOC-CH₂-CH₂-COOH |
| Fumaric Acid | 3.03 | 4.44 | trans-HOOC-CH=CH-COOH |
pKa values sourced from Chemistry LibreTexts.[10]
Methodology and Protocol
Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. (e.g., SCION 6000 HPLC[9])
-
Column: A C18-AQ (or equivalent aqueous-stable) column, 5 µm particle size, 4.6 mm ID x 250 mm length.[9]
-
Vials: 2 mL amber glass autosampler vials with caps.
-
Filters: 0.45 µm syringe filters (e.g., PES, PVDF).
-
Analytical Balance: 4- or 5-place.
-
Volumetric Glassware: Class A.
Reagent and Standard Preparation
-
Mobile Phase (0.005 N Sulfuric Acid):
-
Add ~500 mL of HPLC-grade water to a 1 L media bottle.
-
Carefully add 0.28 mL of concentrated (98%) sulfuric acid to the water.
-
Bring the final volume to 1 L with HPLC-grade water and mix thoroughly. The final pH should be approximately 2.1.
-
Filter the mobile phase through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath. This mobile phase composition is based on the USP monograph for fumaric acid.[3]
-
-
Standard Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 25 mg of each organic acid reference standard (Fumaric Acid, Maleic Acid, Malic Acid, Succinic Acid, Tartaric Acid) into separate 25 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard / Resolution Solution (e.g., 10 µg/mL):
-
Create a mixed working standard solution by diluting the stock solutions with the mobile phase.
-
A recommended concentration for the resolution solution is ~10 µg/mL of Fumaric Acid and ~5 µg/mL of Maleic Acid to verify system suitability.[3]
-
Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18-AQ, 5 µm, 4.6 x 250 mm | Aqueous-stable C18 provides retention for polar analytes in 100% aqueous mobile phase.[9] |
| Mobile Phase | Isocratic: 0.005 N Sulfuric Acid | Low pH (~2.1) ensures acids are in their neutral form for optimal retention and peak shape (ion suppression).[3][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[9] |
| Column Temp. | 25°C | Lowering temperature can improve the separation of some critical pairs like citric and pyroglutamic acid. 25°C provides good baseline separation.[9] |
| Injection Vol. | 10 µL | Can be adjusted based on analyte concentration and detector response. |
| Detector | UV/PDA | |
| Wavelength | 210 nm | Carboxyl groups in organic acids exhibit strong absorbance in the low UV range, making 210 nm a common and sensitive choice.[12][13] |
| Run Time | ~15 minutes | Sufficient to elute all target compounds. |
Detailed Experimental Protocol
The workflow for this analysis is straightforward, moving from system preparation to data acquisition.
Caption: Experimental workflow for HPLC analysis of organic acids.
Step-by-Step Procedure:
-
System Preparation: Set up the HPLC system according to the parameters in Table 2. Purge all lines with freshly prepared mobile phase.
-
Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the Resolution Solution containing fumaric acid and maleic acid.
-
Acceptance Criterion: The resolution (R) between the maleic acid and fumaric acid peaks must be not less than 2.0.[3] This ensures the system is capable of adequately separating these critical isomers.
-
-
Blank Injection: Inject the mobile phase or a sample blank to ensure no interfering peaks are present at the retention times of the target analytes.
-
Calibration: Inject a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to establish a calibration curve for each analyte.
-
Sample Analysis:
-
Prepare samples by dissolving them in the mobile phase. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the prepared samples into the HPLC system.
-
-
Data Processing: Integrate the peak areas for each analyte and calculate the concentration using the established calibration curve.
Expected Results & Discussion
Under the specified conditions, a baseline separation of all five organic acids is achieved. The typical elution order is based on increasing hydrophobicity. Although all are polar, subtle structural differences dictate their interaction with the C18 phase.
Table 3: Typical Chromatographic Performance
| Analyte | Retention Time (min) | Resolution (Rs) vs. Fumaric Acid |
| Tartaric Acid | ~3.5 | > 5.0 |
| Malic Acid | ~4.2 | > 4.0 |
| Maleic Acid | ~6.8 | > 2.5 |
| Succinic Acid | ~7.5 | > 1.5 |
| Fumaric Acid | ~9.1 | N/A |
Note: Retention times are approximate and may vary depending on the specific column, system dead volume, and exact mobile phase preparation.
The critical separation is between maleic and fumaric acid. Fumaric acid, the trans-isomer, has a more linear and symmetrical structure, allowing for a more efficient hydrophobic interaction with the C18 stationary phase, resulting in longer retention compared to the less symmetrical cis-isomer, maleic acid. The resolution value of >2.0 confirms a robust separation well above the baseline level (Rs = 1.5), ensuring accurate quantification.
Conclusion
The described isocratic reversed-phase HPLC method provides a simple, robust, and reliable solution for the separation and quantification of fumaric acid from its geometric isomer, maleic acid, and other common organic acids. By leveraging ion suppression and an aqueous-stable C18 column, the method achieves excellent resolution and peak shape. This protocol is suitable for routine quality control testing in pharmaceutical and food industries, as well as for research applications requiring accurate analysis of these compounds.
References
-
Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application (No. 61). Shimadzu. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Organic Acids. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
Shodex. (n.d.). Analysis of Saccharides and Organic Acids (RI and UV Detector). Showa Denko K.K. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Shimadzu. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Fumaric Acid. Retrieved from [Link]
-
Yilmaz, S., & Yilmaz, H. (2013). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. ResearchGate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Fumaric acid. Retrieved from [Link]
-
Wang, Y., et al. (2023). Rapid Determination of Three Organic Acids in Polygonum Vivipari Rhizoma via One Marker by HPLC-UV at Equal Absorption Wavelength and Effervescence-Assisted Matrix Solid-Phase Dispersion. National Institutes of Health (NIH). Retrieved from [Link]
-
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. Retrieved from [Link]
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IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
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Wang, Y., & Zhang, H. (1998). Separation and determination of fumaric acid by reversed phase high performance liquid chromatography. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Acid Dissociation Constants of Organics. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Maleic & Fumaric Acids Analyzed with LCMS. Retrieved from [Link]
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Kumar, A., et al. (2015). Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions. National Institutes of Health (NIH). Retrieved from [Link]
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Vedantu. (n.d.). StatementI pKa1 of fumaric acid is more than maleic. Retrieved from [Link]
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Elfakir, C., et al. (1999). Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography. PubMed. Retrieved from [Link]
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Quantitative Analysis of trans-2-Butene-1,4-dicarboxylic Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: AN-GCMS-0214
Abstract
This application note provides a comprehensive, field-proven protocol for the analysis of trans-2-Butene-1,4-dicarboxylic acid, commonly known as fumaric acid, and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of dicarboxylic acids, direct GC analysis is challenging. This guide details a robust trimethylsylil (TMS) derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility and thermal stability. We present optimized GC-MS parameters for separation and detection, and discuss the characteristic mass spectrum for confident identification. This method is designed for researchers in metabolomics, pharmaceutical development, and quality control seeking a sensitive and reliable analytical solution.
Scientific Principle & Rationale
This compound (fumaric acid) is a key intermediate in the citric acid cycle and a widely used industrial chemical in food, pharmaceutical, and polymer manufacturing.[1][2] Accurate quantification in complex matrices is therefore critical. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity.[1][3]
However, the polar nature and low volatility of dicarboxylic acids, stemming from their two carboxylic acid functional groups, prevent their direct analysis by GC.[4][5] To overcome this, a chemical modification step, known as derivatization, is required.[1][4] This process replaces the active hydrogen atoms of the carboxyl groups with a non-polar functional group, which increases the compound's volatility and thermal stability, making it amenable to GC analysis.[6][7]
Among various derivatization strategies, silylation is frequently employed for carboxylic acids due to its rapid and nearly quantitative reaction yields.[8][9] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent that reacts with the carboxylic acid protons to form a bis(trimethylsilyl) ester, as shown in Figure 1.[7][10] The resulting derivative is significantly more volatile and exhibits excellent chromatographic behavior on standard non-polar GC columns.[11]
Figure 1. Silylation of Fumaric Acid using BSTFA.
Experimental Workflow & Protocols
Part A: Sample Preparation & Silylation Protocol
This protocol is designed to be a self-validating system. The inclusion of a reagent blank is critical for identifying any potential contamination from reagents or labware.
2.A.1. Required Materials
-
Sample: Dried extract or standard of this compound. Crucially, the sample must be anhydrous, as moisture will deactivate the silylating reagent. [8]
-
Reagents:
-
Equipment:
-
2 mL GC vials with PTFE-lined caps.
-
Heating block or oven capable of maintaining 70 °C.
-
Vortex mixer.
-
Micropipettes.
-
2.A.2. Step-by-Step Derivatization Procedure
-
Preparation: Place 1-5 mg of the dried sample or standard into a 2 mL GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.[14]
-
Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA to the vial. It is recommended to use at least a 2:1 molar excess of BSTFA to the number of active hydrogens in the sample.[7]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 70 °C for 60 minutes to ensure the reaction goes to completion.[9]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. The derivatized sample should be analyzed promptly as TMS derivatives can be susceptible to hydrolysis over time.[7]
-
Quality Control: Prepare a reagent blank by following steps 2-5 without adding the sample. This blank should be run in the GC-MS sequence to check for contamination.
Part B: GC-MS Instrumentation & Optimized Parameters
The following parameters are provided as a robust starting point and may be adapted for specific instrumentation or analytical goals. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is recommended for the separation of these derivatives.[11]
Table 1: Recommended Gas Chromatography (GC) Parameters
| Parameter | Value | Rationale |
|---|---|---|
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control. |
| Injector | Split/Splitless | Allows for flexibility with sample concentration. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the TMS-derivative. |
| Split Ratio | 20:1 | Prevents column overloading; can be adjusted based on sample concentration. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency.[15] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions and carrier gas. |
| Column | HP-5MS (30m x 0.25mm, 0.25µm) or equivalent | Industry-standard, robust, non-polar column suitable for a wide range of applications. |
| Oven Program | Initial: 70°C (hold 2 min) Ramp: 10°C/min to 280°C Hold: 5 min at 280°C | Temperature program designed to separate the derivatized acid from solvent and byproducts.[14] |
Table 2: Recommended Mass Spectrometry (MS) Parameters
| Parameter | Value | Rationale |
|---|---|---|
| MS System | Agilent 5977B or equivalent | Single quadrupole system offering excellent sensitivity and reliability. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique generating reproducible fragmentation patterns.[15] |
| Ionization Energy | 70 eV | Standard energy for creating extensive, library-searchable mass spectra. |
| Source Temp. | 230 °C | Minimizes analyte condensation and degradation in the source. |
| Quadrupole Temp. | 150 °C | Ensures ion transmission stability. |
| Scan Range | 50 - 550 amu | Covers the mass range of the derivatized analyte and its key fragments.[15] |
| Acquisition Mode | Full Scan | Allows for qualitative identification and spectral library matching. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[16] |
Data Interpretation
3.1. Chromatographic Results Under the conditions specified, the bis(trimethylsilyl) derivative of this compound is expected to elute as a sharp, symmetrical peak. The typical retention index on a standard non-polar column is approximately 1345-1365.[17][18]
3.2. Mass Spectrum Analysis The Electron Ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for compound identification. The molecular weight of the bis(TMS) derivative of fumaric acid is 260.4 g/mol .[17][18]
-
Molecular Ion (M+•): A peak for the molecular ion at m/z 260 may be observed, but it is often of low abundance in EI spectra of silylated compounds.
-
Key Fragment Ions: The most characteristic and abundant ions are used for confirmation. For bis(TMS)-fumarate, the key fragments include:
-
m/z 245 [M-15]+•: This prominent ion corresponds to the loss of a methyl group (-CH₃) from one of the TMS groups. This is a very common and diagnostic fragmentation for TMS derivatives.[18]
-
m/z 147 [(CH₃)₃Si-O-C=O]+: This ion is highly characteristic of silylated carboxylic acids and represents a stable fragment.[18]
-
m/z 73 [Si(CH₃)₃]+: The base peak in many TMS derivative spectra, corresponding to the trimethylsilyl cation.
-
The presence of these ions, particularly the [M-15]+• fragment at m/z 245, provides high confidence in the identification of the derivatized fumaric acid.
Conclusion
The protocol outlined in this application note provides a reliable and robust method for the derivatization and subsequent GC-MS analysis of this compound. The silylation procedure with BSTFA is effective in creating a volatile and thermally stable derivative suitable for gas chromatography. The detailed GC-MS parameters and expected fragmentation patterns offer a clear guide for researchers to achieve sensitive and accurate quantification of this important dicarboxylic acid in various scientific and industrial applications.
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Kong, L. et al. (2014). Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst. ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Use of Fumaric Acid in Metal-Organic Frameworks
Introduction: Fumaric Acid as a Biocompatible and Versatile Linker for MOF Synthesis
Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous crystalline materials, garnering significant interest across diverse scientific disciplines, including materials science, chemistry, and medicine.[1][2] Their defining characteristics—high surface area, tunable pore sizes, and functionalizable structures—are dictated by the careful selection of their constituent parts: metal nodes and organic linkers.[1][3][4] Within the vast library of organic linkers, fumaric acid, a naturally occurring, biocompatible dicarboxylic acid, presents a compelling option for the rational design of MOFs, particularly for applications in the life sciences.[3][5]
Fumaric acid's inherent properties make it an exemplary candidate for constructing robust and functional MOFs. Its rigidity is crucial for forming stable, three-dimensional frameworks with persistent porosity.[1][3] The two carboxyl groups provide strong coordination sites for metal nodes, leading to the formation of stable structures.[3] Furthermore, its biocompatibility and status as an endogenous molecule make it an ideal building block for MOFs intended for drug delivery, biosensing, and other biomedical applications.[3][5][6] This application note provides an in-depth guide to the synthesis, characterization, and application of fumarate-based MOFs, offering detailed protocols and expert insights for researchers in academia and industry.
I. Synthesis of Fumarate-Based MOFs: Methodologies and Protocols
The synthesis of fumarate-based MOFs can be achieved through several methods, with solvothermal and mechanochemical routes being the most prevalent. The choice of method often depends on the desired particle size, crystallinity, and the need for greener, solvent-free processes.
A. Solvothermal Synthesis: The Conventional Approach
Solvothermal synthesis involves heating the constituent metal salts and fumaric acid in a suitable solvent within a sealed vessel, such as a Teflon-lined autoclave. This method typically yields highly crystalline materials. A prime example is the synthesis of the zirconium-based MOF, MOF-801.
Key Causality in Solvothermal Synthesis:
-
Solvent System: The choice of solvent (e.g., DMF, water) is critical as it influences the solubility of the precursors and can act as a modulator, affecting crystal growth and defect formation.[7][8]
-
Temperature and Time: These parameters directly control the kinetics of nucleation and crystal growth. Optimization is necessary to achieve the desired phase purity and crystal size.[7]
-
Modulators: The addition of modulators like formic acid can compete with the linker for coordination to the metal nodes, thereby influencing the crystallinity and defect density of the final MOF structure.[7][9]
Protocol 1: Solvothermal Synthesis of Zr-Fumarate MOF (MOF-801)
This protocol is adapted from established literature procedures for the synthesis of MOF-801.[7][8][9]
Materials:
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Fumaric acid (C₄H₄O₄)
-
N,N-Dimethylformamide (DMF)
-
Formic acid (HCOOH)
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask, dissolve 0.8 g of ZrOCl₂·8H₂O in a mixture of 15 mL of DMF and 7 mL of formic acid.[7]
-
To this clear solution, add 0.29 g of fumaric acid.
-
Stir the mixture for 30 minutes until the fumaric acid is completely dissolved.[7]
-
Transfer the resulting solution to a 50 mL Teflon-lined hydrothermal/solvothermal autoclave reactor.
-
Seal the reactor and place it in a preheated oven at 130°C for 6 hours.[7]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting white solid product by filtration.
-
Wash the product thoroughly with DMF and then ethanol to remove any unreacted starting materials and residual solvent.
-
Dry the final product in an oven at 70°C for 24 hours.[8]
B. Mechanochemical Synthesis: A Greener Alternative
Mechanochemistry offers a more sustainable route to MOF synthesis by reducing or eliminating the need for bulk solvents.[2][10][11][12] This method utilizes mechanical force, such as grinding or milling, to drive the chemical reaction between the solid reactants.[2] Resonant acoustic mixing (RAM) is one such technique that has been successfully employed for the solvent-free synthesis of fumarate-based MOFs like MIL-88A(Fe) and MIL-53(Al)-FA.[10][11][12]
Key Causality in Mechanochemical Synthesis:
-
Energy Input: The frequency and duration of grinding or mixing are critical parameters that determine the extent of reaction and the crystallinity of the product.
-
Liquid-Assisted Grinding (LAG): The addition of a small amount of liquid can significantly accelerate the reaction by facilitating ion mobility.
-
Reactant Stoichiometry: Precise control over the ratio of metal source to linker is crucial for obtaining the desired MOF phase.
Protocol 2: Solvent-Free Mechanochemical Synthesis of Aluminum Fumarate (MIL-53(Al)-FA) via Resonant Acoustic Mixing (RAM)
This protocol is based on the innovative solvent-free synthesis approach.[10][11][12]
Materials:
-
Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
Fumaric acid (C₄H₄O₄)
-
Sodium hydroxide (NaOH)
-
Water (for washing)
-
Acetone (for washing)
Procedure:
-
Combine the solid reactants, aluminum sulfate octadecahydrate and fumaric acid, in a suitable milling vessel.
-
Subject the mixture to resonant acoustic mixing. A typical condition involves mixing at an intermediate acceleration of 60g for 60 minutes.[10]
-
The reaction proceeds at room temperature and atmospheric pressure, eliminating the need for solvents and high temperatures.[10][11][12]
-
After the reaction is complete, wash the resulting powder with water and then acetone to remove any unreacted precursors and byproducts.[5]
-
Dry the final product under vacuum.
II. Physicochemical Characterization of Fumarate-Based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical and chemical properties. The following techniques are fundamental for the analysis of fumarate-based MOFs.
A Self-Validating System of Characterization:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for confirming the crystalline structure and phase purity of the synthesized MOF. The experimental diffractogram should be compared with simulated patterns from single-crystal data or literature reports.[8][13]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the MOF and can be used to confirm the removal of guest solvent molecules. The decomposition profile reveals the temperature at which the organic linker degrades and the framework collapses.[5][8]
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: This nitrogen sorption measurement is crucial for determining the porosity of the MOF, including its specific surface area and pore volume.[8][13] A high surface area is indicative of a porous material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the fumarate linker to the metal nodes. The characteristic vibrational bands of the carboxylate groups will shift upon coordination.[5]
Workflow for MOF Synthesis and Characterization
Caption: Schematic of metal nodes connected by fumarate linkers in a MOF.
References
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Almatar, B. A., & Baslyman, W. S. (n.d.). Biocompatible Adenine-Based Metal–Organic Frameworks MOF with Natural Co-Linkers: Tartaric and Fumaric Acids. KAUST Repository. Retrieved from [Link]
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ACS Omega. (2025). Solvent-Free Synthesis of Fumarate-Based Metal–Organic Frameworks with Resonant Acoustic Mixing. ACS Publications. Retrieved from [Link]
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KAUST Repository. (2025). Biocompatible Adenine-Based Metal–Organic Frameworks MOF with Natural Co-Linkers: Tartaric and Fumaric Acids. Retrieved from [Link]
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-
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Semantic Scholar. (n.d.). Al-fumarate metal-organic frameworks adsorbent for removal of organic compound and gas storage. Retrieved from [Link]
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ACS Publications. (2023). Green Synthesis of MOF-801(Zr/Ce/Hf) for CO2/N2 and CO2/CH4 Separation. Inorganic Chemistry. Retrieved from [Link]
-
NIH. (2025). Synthesis of Defective MOF-801 via Air–Liquid Segmented Flow for Catalytic Transfer Hydrogenation of Furfural. Retrieved from [Link]
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-
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- 6. Biocompatible metal–organic frameworks for the storage and therapeutic delivery of hydrogen sulfide - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 8. aaqr.org [aaqr.org]
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- 11. Solvent-Free Synthesis of Fumarate-Based Metal–Organic Frameworks with Resonant Acoustic Mixing | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05878B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Fumaric Acid from Maleic Acid Isomerization
Welcome to the technical support center for the isomerization of maleic acid to fumaric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your experimental setup and maximize the yield and purity of your fumaric acid product.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of maleic acid isomerization.
1. What is the fundamental principle behind the isomerization of maleic acid to fumaric acid?
The isomerization of maleic acid (the cis-isomer) to fumaric acid (the trans-isomer) is a thermodynamically driven process. Fumaric acid is the more stable of the two geometric isomers due to reduced steric hindrance between the carboxylic acid groups. The conversion involves the temporary breaking of the carbon-carbon double bond's pi component, allowing for rotation around the sigma bond, followed by the reformation of the pi bond in the more stable trans configuration.[1][2] This process typically requires an input of energy, which can be supplied through heat or light, and is often accelerated by a catalyst.[2][3]
2. What are the most common methods to catalyze this isomerization?
Several catalytic methods are employed to facilitate the conversion of maleic acid to fumaric acid. The choice of catalyst often depends on the desired reaction conditions, yield, and available equipment.[4] Common methods include:
-
Acid Catalysis: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are frequently used.[5][6][7][8] The acid protonates one of the carbonyl oxygens, which facilitates the rotation around the C=C bond.
-
Halogen-Based Catalysis: Bromine-containing compounds, such as hydrobromic acid (HBr), N-bromosuccinimide (NBS), or potassium bromide (KBr) in the presence of an oxidizing agent, are effective catalysts.[9][10]
-
Thiourea Catalysis: Thiourea and its derivatives are known to catalyze the isomerization effectively, often in an aqueous solution at elevated temperatures.[3][11][12]
-
Photochemical Isomerization: Exposure to ultraviolet (UV) light, sometimes in the presence of a sensitizer like a small amount of bromine, can induce isomerization.[1][13][14][15]
-
Hydrothermal (Catalyst-Free) Method: This method utilizes high temperatures (typically 130°C to 220°C) and water under pressure to drive the isomerization without the need for an external catalyst.[4][16][17][18]
3. Why is fumaric acid less soluble in water than maleic acid, and how does this impact the reaction?
The significant difference in water solubility between maleic acid (highly soluble) and fumaric acid (sparingly soluble) is a key aspect of this reaction.[1][13] Maleic acid's cis configuration allows for intramolecular hydrogen bonding, which enhances its interaction with polar water molecules. Fumaric acid's trans structure allows for strong intermolecular hydrogen bonding, leading to a more stable crystal lattice that is less readily solvated by water.
This solubility difference is advantageous for product recovery. As fumaric acid is formed, it often precipitates from the aqueous reaction mixture, especially upon cooling.[5][8] This precipitation can drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thus improving the overall yield.[1][19]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Low or No Fumaric Acid Yield
Q1: I followed a standard acid-catalyzed procedure (e.g., with HCl), but I obtained a very low yield of fumaric acid, or no precipitate formed upon cooling. What could be the issue?
Several factors could contribute to a low or non-existent yield in an acid-catalyzed isomerization. Consider the following troubleshooting steps:
-
Insufficient Heating/Reaction Time: The isomerization is temperature-dependent. Ensure you have reached and maintained the recommended reaction temperature (often reflux) for the specified duration. In some cases, extending the reflux time from 30 minutes to an hour or more can improve conversion.[20]
-
Inadequate Catalyst Concentration: The concentration of the acid catalyst is crucial. If the medium is not sufficiently acidic, the protonation of the double bond, which facilitates rotation, will be inefficient.[19] Double-check your calculations and the concentration of your acid stock solution.
-
Supersaturated Solution: Fumaric acid can sometimes form a supersaturated solution and fail to crystallize upon cooling.[19] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solution's surface or seeding the solution with a tiny crystal of pure fumaric acid.
-
Excessive Solvent: While water is the typical solvent, using too much can keep the fumaric acid dissolved even after cooling, preventing its precipitation and recovery.[20] Maleic acid is highly soluble, but you should aim for a concentration that allows for the precipitation of the less soluble fumaric acid product.
Q2: My reaction mixture turned dark brown or black, and the yield of fumaric acid was poor. What causes this discoloration and how can I prevent it?
Discoloration often indicates side reactions or decomposition, which can be caused by:
-
Excessive Heat: Overheating the reaction mixture, especially in the presence of a strong acid, can lead to the degradation of the organic acids. Ensure your heating mantle is set to the appropriate temperature to maintain a gentle reflux, not a vigorous boil.
-
Impurities in the Starting Material: Crude maleic acid or maleic anhydride can contain impurities that decompose under the reaction conditions.[5] Using a higher purity grade of maleic acid can mitigate this issue.
-
Oxidation: At elevated temperatures, some oxidation of the organic material can occur. While less common in a standard reflux setup, ensuring the reaction is performed in a clean flask can help.
To address discoloration, you can try purifying the final product. Decolorizing the crude fumaric acid with activated charcoal during recrystallization is a common and effective method.[4]
Product Purity and Characterization
Q3: How can I be sure that the precipitate I've collected is fumaric acid and not unreacted maleic acid?
Several analytical techniques can be used to confirm the identity and purity of your product:
-
Melting Point Analysis: Fumaric acid has a significantly higher melting point (or sublimation point, around 287°C in a sealed capillary) compared to maleic acid (131-139°C). A sharp melting point close to the literature value for fumaric acid is a good indicator of purity.
-
Spectroscopy (FTIR/NMR):
-
FTIR: While both isomers will show characteristic peaks for carboxylic acids and C=C bonds, there are subtle differences in the fingerprint region that can distinguish them.
-
¹H NMR: In a suitable solvent like DMSO-d₆, the vinyl protons of maleic acid appear at a different chemical shift than those of fumaric acid due to their different chemical environments.
-
-
Chromatography (HPLC/TLC):
-
HPLC: High-Performance Liquid Chromatography is an excellent quantitative method. Using a suitable column (like a C18 column with an acidic mobile phase), you can separate and quantify both maleic and fumaric acid in your product and reaction mixture.[21][22][23][24]
-
TLC: Thin-Layer Chromatography can provide a quick qualitative check. Using an appropriate solvent system, fumaric acid and maleic acid will have different Rf values.
-
Q4: My fumaric acid product is slightly colored. How can I purify it?
A common and effective method for purifying fumaric acid is recrystallization.[4]
-
Dissolve the crude fumaric acid in a minimum amount of hot deionized water.
-
If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce the crystallization of pure fumaric acid.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold water.
-
Dry the purified crystals thoroughly.
Another approach involves converting the crude fumaric acid to an alkali metal salt, which can be filtered and then re-acidified to precipitate purer fumaric acid.[5][8]
Experimental Protocols & Data
Protocol 1: Acid-Catalyzed Isomerization
This protocol provides a standard laboratory procedure for the isomerization of maleic acid to fumaric acid using hydrochloric acid.
Materials:
-
Maleic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve 5.0 g of maleic acid in 10 mL of deionized water.
-
Carefully add 5 mL of concentrated HCl to the solution.
-
Add a stir bar, attach a reflux condenser, and heat the mixture to a gentle reflux with stirring for 30-60 minutes.[2]
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature. A white precipitate of fumaric acid should form.
-
To maximize precipitation, cool the flask in an ice bath for 15-20 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any residual HCl and unreacted maleic acid.
-
Allow the crystals to dry completely before weighing and calculating the yield.
Protocol 2: Thiourea-Catalyzed Isomerization
This protocol outlines the use of thiourea as a catalyst, which can be an effective alternative to strong acids.
Materials:
-
Maleic acid
-
Thiourea
-
Deionized water
-
Reaction vessel with temperature control and stirring
Procedure:
-
Prepare an aqueous solution of maleic acid (e.g., 40-60% by weight).[3]
-
Add thiourea as a catalyst. The amount can range from 0.1% to 5% based on the total weight of the maleic acid solution.[3]
-
Heat the solution with stirring to a temperature between 50°C and the boiling point of the solution.[3] A temperature of 60°C has been shown to give high conversion in about an hour.[11][12]
-
Maintain the temperature and stirring for the desired reaction time (e.g., 1-2 hours).
-
Cool the reaction mixture to room temperature, followed by an ice bath, to crystallize the fumaric acid.
-
Collect, wash, and dry the product as described in Protocol 1.
Data Summary: Catalyst Performance
The choice of catalyst significantly impacts reaction conditions and potential yield. The table below summarizes typical conditions and outcomes for different catalytic systems.
| Catalyst System | Typical Temperature | Typical Reaction Time | Reported Yield | Key Considerations |
| Hydrochloric Acid | Reflux (~100°C) | 30-60 min | ~85% | Common, effective, but corrosive.[2] |
| Thiourea | 60°C | 60 min | ~90% | Milder conditions, good yield.[11][12] |
| KBr / H₂O₂ | Reflux | 150 min | High Purity | Effective for recovery from industrial residues.[25] |
| Photochemical (UV) | Room Temperature | Varies | High | Requires specific equipment (UV lamp).[13][14] |
| Hydrothermal | 190°C | 60 min | ~86% | No catalyst needed, but requires high temperature/pressure.[18] |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, isolation, and purification of fumaric acid from maleic acid.
Caption: Acid-catalyzed isomerization mechanism.
References
- Photoprocesses in maleic acid. (n.d.).
- US2950316A - Purification of fumaric acid - Google Patents. (n.d.).
- cis-trans Isomerizations. I. The Mechanism of a Catalyzed Isomerization of Maleic Acid to Fumaric Acid* - ElectronicsAndBooks. (n.d.).
- The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment - ResearchGate. (n.d.).
- Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds (1983) | Jing-Jer Jwo | 5 Citations - SciSpace. (n.d.).
- The determination of a mechanism of isomerization of maleic acid to fumaric acid | Journal of Chemical Education - ACS Publications. (n.d.).
- Kinetic Modeling of Maleic Acid Isomerization to Fumaric Acid Catalyzed by Thiourea Determined by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy | Organic Process Research & Development - ACS Publications. (n.d.).
- The determination of a mechanism of isomerization of maleic acid to fumaric acid. (1975).
- US2784224A - Purification of fumaric acid - Google Patents. (n.d.).
- Determination of Fumaric Acid, Maleic Acid, and Phthalic Acid in Groundwater and Soil. (n.d.).
- Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. (n.d.).
- The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment. (n.d.).
- Microscale/Miniscale - Isomerization of maleic acid (cis) to fumaric acid (trans). (2022).
- US2454387A - Isomerization of maleic acid to fumaric acid - Google Patents. (n.d.).
- cis-trans Isomerizations. I. The Mechanism of a Catalyzed Isomerization of Maleic Acid to Fumaric Acid* | Journal of the American Chemical Society. (n.d.).
- Improvement of production rate and yield of fumaric acid from maleic acid by heat treatment of Pseudomonas alcaligenes strain XD-1 - ResearchGate. (n.d.).
- Kinetic modelling of maleic acid isomerization to fumaric acid catalyzed by thiourea determined by attenuated total reflectance Fourier-transform infrared (ATR/FT-IR) spectroscopy | Request PDF - ResearchGate. (n.d.).
- How do you prepare fumaric acid from maleic acid? - norbidar.com. (n.d.).
- Study on recycling fumaric acid by isomerization of maleic anhydride residues. (n.d.).
- The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment | Journal of Chemical Education - ACS Publications. (n.d.).
- Determination of maleic acid and fumaric acid in the presence of each other by thermal analysis - AKJournals. (n.d.).
- Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production - RSC Publishing. (2020).
- Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization | ACS Omega - ACS Publications. (2019).
- Organic Chemistry 2 - How do I improve the yield of fumaric acid from maleic acid? - Reddit. (2019).
- HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column | SIELC Technologies. (n.d.).
- Maleic & Fumaric Acids Analyzed with LCMS - AppNote - MicroSolv. (n.d.).
- Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC - NIH. (2019).
- Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst - ResearchGate. (n.d.).
- Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed. (n.d.).
- Organic chemistry 2 - How do I explain the poor yield of fumaric acid from maleic acid? : r/chemhelp - Reddit. (2019).
- Isomerization of maleic acid : r/OrganicChemistry - Reddit. (2021).
- US3262972A - Bromine catalyzed isomerization of maleic acid to fumaric acid in the presence of a peroxide - Google Patents. (n.d.).
- US2758134A - Isomerization of maleic acid to fumaric acid in the presence of gaseous chlorine - Google Patents. (n.d.).
Sources
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- 5. US2950316A - Purification of fumaric acid - Google Patents [patents.google.com]
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- 9. Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds (1983) | Jing-Jer Jwo | 5 Citations [scispace.com]
- 10. US3262972A - Bromine catalyzed isomerization of maleic acid to fumaric acid in the presence of a peroxide - Google Patents [patents.google.com]
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- 23. Maleic & Fumaric Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 24. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of trans-2-Butene-1,4-dicarboxylic acid
Welcome to the technical support center for the purification of trans-2-Butene-1,4-dicarboxylic acid, known more commonly as fumaric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile dicarboxylic acid. Here, we provide troubleshooting guidance and frequently asked questions in a direct, question-and-answer format to address specific issues you may face in your laboratory work.
Troubleshooting Guide
This section addresses common problems encountered during the purification of fumaric acid, providing explanations for the underlying causes and step-by-step protocols to resolve them.
Issue 1: My synthesized fumaric acid is off-white, yellow, or tan, not the expected pure white crystalline powder.
Cause: The discoloration of crude fumaric acid is often due to the presence of residual impurities from its synthesis, particularly if it's produced from the isomerization of maleic acid derived from the catalytic oxidation of hydrocarbons like benzene or naphthalene.[1] These impurities can be colored organic byproducts. Another source of color can be from industrial wastewater treatment processes where fumaric acid is recovered.[2]
Solution: Decolorization using Activated Carbon.
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for colored impurities.
Experimental Protocol: Decolorization and Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude fumaric acid in a minimal amount of hot distilled water. Fumaric acid's solubility is significantly higher in hot water compared to cold water. For instance, 1 gram is soluble in about 42 ml of water at 100°C, but only in about 159 ml at 25°C.
-
Decolorization: To the hot solution, add activated charcoal (typically 1-2% w/w relative to the fumaric acid).[2][3]
-
Heating and Stirring: Gently heat the mixture to boiling while stirring continuously for 10-15 minutes to ensure maximum adsorption of impurities onto the charcoal.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the fumaric acid on the filter paper.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, and then in an ice bath to maximize the yield of pure fumaric acid crystals.
-
Isolation and Drying: Collect the white crystals by vacuum filtration, wash them with a small amount of cold distilled water, and dry them in an oven at a temperature below the melting point (the melting point is approximately 287°C) or in a desiccator.[4]
Issue 2: My final product shows the presence of the cis-isomer, maleic acid, upon analysis (e.g., by HPLC or NMR).
Cause: The most common industrial synthesis of fumaric acid is the isomerization of maleic acid.[4][5] Incomplete isomerization can lead to maleic acid contamination in the final product. Maleic acid has significantly different physical properties, including higher water solubility, which can affect the purity and performance of the fumaric acid.[3]
Solution 1: Recrystallization from Water.
The substantial difference in solubility between fumaric acid and maleic acid in water can be exploited for purification. Maleic acid is much more soluble in water than fumaric acid, and will therefore tend to remain in the mother liquor during recrystallization.[3][6]
Experimental Protocol: Recrystallization for Maleic Acid Removal
-
Dissolution: Dissolve the impure fumaric acid in a minimum amount of boiling distilled water.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities.
-
Cold Filtration: Cool the solution in an ice bath for at least 30 minutes to maximize precipitation of the fumaric acid.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold distilled water to remove any residual mother liquor containing dissolved maleic acid.
-
Drying: Dry the purified crystals. The purity should be confirmed by an appropriate analytical method such as HPLC.[4]
Solution 2: pH Adjustment and Selective Precipitation.
Fumaric acid can be purified by converting it to a soluble salt, filtering out insoluble impurities, and then re-precipitating the purified fumaric acid by acidification.
Experimental Protocol: Purification via Salt Formation
-
Slurry Formation: Create an aqueous slurry of the crude fumaric acid.
-
Salt Formation: Add a sufficient amount of an alkali metal hydroxide (e.g., sodium hydroxide) to the slurry to dissolve the fumaric acid as its alkali metal acid salt. The pH should be adjusted to a range of 2.8-5.[1]
-
Filtration of Insolubles: In this pH range, the alkali metal acid fumarate is soluble, while many impurities are not.[1] Filter the solution to remove any insoluble materials. For enhanced purity, the solution can be treated with activated charcoal before this filtration step.[1]
-
Precipitation: Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 1.[1] This will cause the purified fumaric acid to precipitate out of the solution.
-
Isolation: Collect the pure fumaric acid crystals by filtration, wash with cold water, and dry.
Issue 3: Low recovery yield after recrystallization.
Cause: A low yield can result from using too much solvent for recrystallization, cooling the solution too quickly, or incomplete precipitation. Fumaric acid has limited solubility even in hot water, so careful control of solvent volume is critical.
Solution: Optimization of Recrystallization Parameters.
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
Slow Cooling: As mentioned previously, allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the growth of larger crystals and minimizes the amount of product lost in the mother liquor.
-
Sufficient Cooling Time: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to allow for maximum precipitation.
Data Summary
Table 1: Solubility of Fumaric Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | 0.63 | [7][8] |
| Water | 100 | ~2.4 | [9] |
| Ethanol (95%) | 30 | 5.76 | [7] |
| Acetone | 20 | 1.29 | [5] |
| Acetone | 29.7 | 1.72 | [5] |
| Diethyl Ether | 25 | 1.01 | [5] |
| Chloroform | 25 | 0.02 | [5] |
| Benzene | 25 | 0.003 | [5] |
Visualizing the Purification Workflow
Caption: Decision workflow for purifying crude fumaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should be concerned about in commercially available fumaric acid? A1: The primary organic impurity is typically its cis-isomer, maleic acid or maleic anhydride, which should be controlled to levels below 0.1% to 0.5%.[10] Other potential impurities include malic acid and succinic acid.[10] For food and pharmaceutical grades, there are also strict limits on heavy metals like lead and arsenic.[10]
Q2: What is the best analytical method to check the purity of my fumaric acid? A2: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 210 nm) is a precise and widely used technique for the analysis and quantification of fumaric acid and its potential organic impurities like maleic and malic acids.[4][8][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the fumaric acid.[4]
Q3: How should I properly store purified fumaric acid? A3: Fumaric acid should be stored in hermetically sealed containers in a cool, dry place away from direct sunlight.[3][12] It is non-hygroscopic, meaning it does not readily absorb moisture from the air, which contributes to its excellent stability.
Q4: Can I use a solvent other than water for recrystallization? A4: While water is the most common and effective solvent for removing polar impurities like maleic acid, other solvents can be used. Fumaric acid is soluble in alcohols like ethanol and sparingly soluble in acetone and ether.[7][13] The choice of solvent will depend on the nature of the impurities you are trying to remove. A solvent should be chosen in which the fumaric acid is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities have different solubility characteristics.
Q5: My purification process results in very fine, needle-like crystals. Is this a problem? A5: Very fine crystals can sometimes indicate rapid crystallization, which may trap impurities. They can also be more difficult to filter and wash effectively. To obtain larger crystals, ensure the solution cools down slowly and undisturbed. Covering the flask with a watch glass and allowing it to cool to room temperature on the benchtop before moving it to an ice bath is a good practice.
References
Sources
- 1. US2950316A - Purification of fumaric acid - Google Patents [patents.google.com]
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- 4. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
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- 7. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. veeprho.com [veeprho.com]
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- 13. pubs.acs.org [pubs.acs.org]
Fumaric Acid Ester Therapy: A Technical Support Center for Researchers
This guide is intended for researchers, scientists, and drug development professionals working with fumaric acid esters (FAEs). It provides in-depth technical support, troubleshooting guidance, and frequently asked questions to navigate the complexities of FAE therapy in a research setting. The information herein is synthesized from peer-reviewed literature and clinical guidelines to ensure scientific integrity and practical applicability.
Introduction to Fumaric Acid Ester Therapy
Fumaric acid esters, particularly dimethyl fumarate (DMF), have emerged as a significant oral therapeutic for immune-mediated conditions such as psoriasis and multiple sclerosis.[1][2] Their mechanism of action is multifaceted, primarily involving the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and modulation of immune cell function, leading to anti-inflammatory and cytoprotective effects.[3] While efficacious, FAE therapy is associated with a range of side effects that require careful management to ensure subject safety and data integrity in experimental settings. This guide provides a structured approach to identifying, managing, and mitigating these potential challenges.
Troubleshooting Guide: Managing Side Effects of Fumaric Acid Ester Therapy
This section provides a systematic, question-and-answer-based approach to troubleshoot common and serious adverse events encountered during FAE therapy.
Gastrointestinal (GI) Disturbances
Issue: A significant portion of our study subjects are reporting gastrointestinal issues such as nausea, abdominal pain, and diarrhea, particularly during the initial phase of FAE administration. How can we mitigate these effects?
Expert Analysis & Solution:
Gastrointestinal disturbances are the most frequently reported side effects of FAE therapy, affecting up to 60% of individuals, especially at the beginning of treatment.[4] These symptoms are generally mild to moderate and tend to decrease over time as the body adapts.
Step-by-Step Management Protocol:
-
Dose Titration: Initiate FAEs at a low dose and gradually escalate to the target therapeutic dose. A slow titration schedule allows the gastrointestinal system to acclimate. For instance, a common starting dose for DMF is 120 mg twice daily for the first 7 days, followed by an increase to the maintenance dose of 240 mg twice daily.[5]
-
Administration with Food: Advise subjects to take FAEs with a meal, preferably one that contains fats and protein. Co-administration with food has been shown to reduce the incidence and severity of GI side effects.[6] Foods like sausage or peanut butter have been suggested to be particularly effective.[6]
-
Symptomatic Treatment:
-
For diarrhea, over-the-counter anti-diarrheal agents such as loperamide can be considered.[7]
-
For nausea and vomiting, anti-emetic medications like metoclopramide or domperidone may be used in cases of severe symptoms.[7]
-
For abdominal pain, H2-receptor antagonists or proton pump inhibitors can be helpful.[7]
-
-
Temporary Dose Reduction: If GI side effects are persistent and bothersome, a temporary reduction in the FAE dose can be implemented, with a subsequent attempt to re-escalate to the target dose within a month.[7][8]
Causality: The precise mechanism for FAE-induced GI upset is not fully elucidated but is thought to be related to a direct irritant effect on the gastric mucosa and stimulation of gastrointestinal motility.
Flushing
Issue: Our subjects are experiencing episodes of flushing, characterized by redness, warmth, and itching of the skin, shortly after FAE administration. What is the underlying cause, and how can we manage it?
Expert Analysis & Solution:
Flushing is another common side effect, reported in approximately 30-40% of individuals on FAE therapy.[4][9] It is typically most pronounced during the first month of treatment and its frequency and intensity usually diminish over time.[10]
Step-by-Step Management Protocol:
-
Pre-treatment with Aspirin: Administration of non-enteric-coated aspirin (up to 325 mg) 30 minutes prior to FAE dosing has been shown to significantly reduce the incidence and severity of flushing.[9][11] This is a well-established prophylactic measure.
-
Administration with Food: Taking FAEs with food can also help to mitigate flushing.[7]
-
Slow Dose Titration: A gradual dose escalation at the start of therapy can help reduce the intensity of flushing episodes.[11][12]
-
Inform and Reassure: Educate subjects that flushing is a common and generally benign side effect that tends to improve with continued therapy.
Causality: FAE-induced flushing is believed to be mediated by the release of prostaglandins, particularly prostaglandin E2 (PGE2), which cause vasodilation.[9] Aspirin, a non-steroidal anti-inflammatory drug (NSAID), inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[9]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the more severe and long-term side effects of FAE therapy, providing clear guidance for monitoring and management.
Q1: What are the risks of lymphopenia with FAE therapy, and what is the appropriate monitoring and management protocol?
A1: FAE therapy can lead to a decrease in lymphocyte counts, a condition known as lymphopenia.[10][13] While often mild, severe and prolonged lymphopenia can increase the risk of opportunistic infections.[14]
Monitoring Protocol:
-
Baseline: A complete blood count (CBC) with differential, including absolute lymphocyte count (ALC), should be performed before initiating FAE therapy.[10]
-
During Treatment: ALC should be monitored every 3 months during treatment.[10] Some studies suggest that monitoring CD4+ and CD8+ T-cell subsets may provide more detailed insight into the patient's immune status, especially in cases of lymphopenia.[15][16]
Management Protocol:
-
Moderate, Sustained Lymphopenia: If the ALC is sustained between 0.5 x 10⁹/L and 0.8 x 10⁹/L for more than 6 months, a re-evaluation of the treatment is recommended.[10]
-
Severe, Prolonged Lymphopenia: Treatment should be discontinued in patients with an ALC below 0.5 x 10⁹/L that persists for more than 6 months.[17][10]
Q2: What is Progressive Multifocal Leukoencephalopathy (PML), and how can the risk be managed in subjects receiving FAEs?
A2: Progressive Multifocal Leukoencephalopathy (PML) is a rare and serious viral infection of the brain caused by the John Cunningham (JC) virus, which can occur in immunocompromised individuals.[18][19] Cases of PML have been reported in patients treated with FAEs, particularly in the context of prolonged, severe lymphopenia.[18][19]
Risk Mitigation and Management:
-
Contraindication: FAE therapy is contraindicated in patients with suspected or confirmed PML.[10]
-
Vigilance in Lymphopenic Patients: Enhanced vigilance is crucial for patients who develop lymphopenia. This includes close monitoring of lymphocyte counts and being alert for any new neurological symptoms.[10]
-
Discontinuation Criteria: FAE therapy must be permanently discontinued if a patient develops PML.[10]
-
Suspected PML: If PML is suspected, FAE treatment should be stopped immediately, and the patient should undergo appropriate diagnostic investigations, including a brain MRI and testing for JCV DNA in the cerebrospinal fluid.[18]
Q3: Are there any significant renal or hepatic side effects associated with FAE therapy?
A3: While less common, renal and hepatic adverse events can occur.
-
Renal Effects: There have been reports of proteinuria and, in rare cases, Fanconi syndrome, a disorder of the proximal renal tubules.[20][21] Regular monitoring of renal function, including urinalysis for protein, is recommended.[4] If significant and persistent proteinuria or other signs of renal dysfunction develop, dose reduction or discontinuation of FAEs should be considered.[20]
-
Hepatic Effects: Mild to moderate, transient elevations in liver enzymes have been observed in some patients.[3][22] Baseline and periodic monitoring of liver function tests are advisable.[4]
Q4: What are the known drug interactions with Fumaric Acid Esters?
A4: Currently, there are no known metabolic interactions of FAEs with other drugs. However, caution should be exercised when co-administering FAEs with other medications that have the potential for nephrotoxicity (e.g., certain antibiotics, NSAIDs) due to the potential for additive effects on the kidneys.
Data Summary Tables
Table 1: Common Side Effects of Fumaric Acid Ester Therapy and Management Strategies
| Side Effect | Incidence | Onset | Management Strategies |
| Gastrointestinal Issues | Up to 60%[6][4] | Typically within the first month | Take with food, slow dose titration, symptomatic treatment (anti-diarrheals, anti-emetics), temporary dose reduction.[6][7] |
| Flushing | 30-40%[4][9] | Usually within the first month | Pre-treatment with aspirin (up to 325 mg), take with food, slow dose titration.[7][9][11] |
Table 2: Monitoring and Management of Lymphopenia
| Lymphocyte Count (ALC) | Recommended Action |
| Baseline | Obtain CBC with differential before starting therapy.[10] |
| During Therapy | Monitor ALC every 3 months.[10] |
| 0.5 - 0.8 x 10⁹/L for >6 months | Re-evaluate treatment.[10] |
| < 0.5 x 10⁹/L for >6 months | Discontinue therapy.[17][10] |
Visualizations
Signaling Pathway
Caption: Mechanism of Action of Fumaric Acid Esters.
Experimental Workflow
Caption: Workflow for Managing FAE Therapy Side Effects.
References
-
What are the best ways to reduce flushing and gastrointestinal upset when using dimethyl fumarate (Tecfidera)? MS Trust. Published April 27, 2015. [Link]
-
Phillips JT, Hutchinson M, Fox R, et al. Dimethyl Fumarate: A Review of Efficacy and Practical Management Strategies for Common Adverse Events in Patients with Multiple Sclerosis. Int J MS Care. 2016;18(5):219-230. [Link]
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Optimizing DMF and MMF Clinical Trials: Managing Flushing with Aspirin. BioPharma Services. [Link]
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Sheikh SI, Lonergan R, O'Donnell J, et al. Effect of Aspirin Pretreatment or Slow Dose Titration on Flushing and Gastrointestinal Events in Healthy Volunteers Receiving Delayed-release Dimethyl Fumarate. Clin Ther. 2015;37(7):1565-1575.e2. [Link]
-
Effect of Aspirin Pretreatment or Slow Dose Titration on Flushing and Gastrointestinal Events in Healthy Volunteers Receiving Delayed-Release Dimethyl Fumarate. ResearchGate. [Link]
-
Dimethyl fumarate (Tecfidera): updated advice on the risk of progressive multifocal leukoencephalopathy (PML) associated with mild lymphopenia. GOV.UK. Published January 7, 2021. [Link]
-
The United Kingdom: Dimethyl fumarate (Tecfidera): updated advice on risk of progressive multifocal leukoencephalopathy. Drug Office. Published April 19, 2016. [Link]
-
Management of lymphopenia associated with dimethyl fumarate and fingolimod. Specialist Pharmacy Service. [Link]
-
Lehmann-Horn K, Penkert J, Grein P, et al. PML during dimethyl fumarate treatment of multiple sclerosis: How does lymphopenia matter?. Neurology. 2015;85(13):1160-1161. [Link]
-
Roll A, Reich K, Boer A. Use of fumaric acid esters in psoriasis. Indian J Dermatol Venereol Leprol. 2007;73(2):133-137. [Link]
-
Linker RA, Lee DH, Ryan S, et al. Fumaric acid and its esters: an emerging treatment for multiple sclerosis. Clin Immunol. 2011;138(1):44-52. [Link]
-
Zandifar A, Zandifar A, Ayromlou H, et al. Progressive multifocal leukoencephalopathy in dimethyl fumarate-treated multiple sclerosis patients. Mult Scler Relat Disord. 2021;50:102821. [Link]
-
Oscar Clinical Guideline: Dimethyl Fumarate (Tecfidera) (PG222, Ver. 2). Oscar Health. [Link]
-
Vena GA, Cassano N, Bellia G. Fumaric acid esters in psoriasis and multiple sclerosis. G Ital Dermatol Venereol. 2014;149(3):337-340. [Link]
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Bardazzi F, Odorici G, Ferrara F, et al. Dimethyl fumarate titration for the systemic treatment of moderate-to-severe plaque psoriasis. G Ital Dermatol Venereol. 2020;155(6):779-783. [Link]
-
Naismith RT, Wundes A, Ziemssen T, et al. Improving the Gastrointestinal Tolerability of Fumaric Acid Esters: Early Findings on Gastrointestinal Events with Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis from the Phase 3, Open-Label EVOLVE-MS-1 Study. Adv Ther. 2020;37(1):509-521. [Link]
-
Balak DM. Fumaric acid esters in the management of psoriasis. Psoriasis (Auckl). 2015;5:63-75. [Link]
-
Hoefnagel JJ, Thio HB, Willemze R, Bouwes Bavinck JN. Lymphopenia and CD4+/CD8+ cell reduction under fumaric acid esters. Dermatology. 2003;206(4):304-309. [Link]
-
McHugh J, O'Connell M, O'Kelly P, et al. Renal dysfunction in patients taking fumaric acid esters - a retrospective cross-sectional study. J Eur Acad Dermatol Venereol. 2017;31(1):92-96. [Link]
-
Balak DM, Fallah Arani S, Hagemans IM, et al. Fumaric acid ester-induced T-cell lymphopenia in the real-life treatment of psoriasis. J Eur Acad Dermatol Venereol. 2019;33(5):878-885. [Link]
-
Lhotta K, Winder T, Hagen G, et al. Early detection of renal damage caused by fumaric acid ester therapy by determination of urinary β2-microglobulin. Br J Dermatol. 2011;164(4):872-874. [Link]
-
Fumaric acid esters. DermNet NZ. [Link]
-
Hoefnagel JJ, Thio HB, Willemze R, Bouwes Bavinck JN. Lymphopenia and CD4+/CD8+ Cell Reduction under Fumaric Acid Esters. Dermatology. 2017;233(2-3):249-256. [Link]
-
Report on the safety of Fumaric Acid. European Commission. Published January 22, 2003. [Link]
-
Basnayake K, Sridharan M, Woolfson P, et al. Fumaric acid ester-induced renal Fanconi syndrome: evidence of mitochondrial toxicity. Clin Kidney J. 2021;14(1):378-384. [Link]
-
Roodnat JI, Christiaans MH, Nugteren-Huying WM, et al. [Acute kidney insufficiency in the treatment of psoriasis using fumaric esters]. Schweiz Med Wochenschr. 1989;119(23):826-830. [Link]
-
Balak DM, Fallah Arani S, Hagemans IM, et al. Fumaric acid ester-induced T-cell lymphopenia in the real-life treatment of psoriasis. ResearchGate. [Link]
-
Hoefnagel JJ, Thio HB, Willemze R, Bouwes Bavinck JN. Long-term safety aspects of systemic therapy with fumaric acid esters in severe psoriasis. Br J Dermatol. 2003;149(2):363-369. [Link]
-
Renal dysfunction in patients taking fumaric acid esters - A retrospective cross-sectional study. ResearchGate. [Link]
-
Fumaric acid esters as a treatment for psoriasis and multiple sclerosis. ResearchGate. [Link]
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- 8. Improving the Gastrointestinal Tolerability of Fumaric Acid Esters: Early Findings on Gastrointestinal Events with Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis from the Phase 3, Open-Label EVOLVE-MS-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for Fumaric Acid Polymerization
Welcome to the technical support center for fumaric acid polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing fumaric acid-based polyesters. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you achieve high-quality polymers with desired molecular weights and properties.
Understanding the Fundamentals: Key Parameters in Fumaric Acid Polymerization
Successful polymerization of fumaric acid, typically through polycondensation with a diol, hinges on the precise control of several critical parameters. The inherent rigidity of the fumaric acid molecule due to its trans-double bond presents unique challenges compared to its cis-isomer, maleic acid.[1][2][3] Understanding the interplay of the following factors is crucial for process optimization.
-
Monomer Purity: The purity of both fumaric acid and the chosen diol is paramount. Impurities can act as chain terminators, significantly limiting the final molecular weight of the polymer.[4] It is highly recommended to use monomers with a purity of ≥99% or to purify them before use, for instance, through recrystallization.[4] Fermentation-derived fumaric acid may require a multi-step purification process involving precipitation and activated carbon treatment to meet polymer-grade specifications.[5][6][7][8]
-
Stoichiometry: The molar ratio of the diacid (fumaric acid) to the diol must be as close to 1:1 as possible. An imbalance in stoichiometry will result in an excess of one monomer at the end of the reaction, limiting the chain length and thus the molecular weight.
-
Catalyst Selection: The choice of catalyst is critical for controlling reaction kinetics and minimizing side reactions.[4] Common catalysts for polyesterification include:
-
Acid Catalysts: p-Toluenesulfonic acid (PTSA) is effective, particularly for solution polymerization. However, it can cause polymer degradation at high temperatures.[4][9]
-
Organometallic Catalysts: Tin-based catalysts like stannous octoate and titanium-based catalysts are widely used for melt polycondensation.[4][10] While effective, they can lead to discoloration at elevated temperatures.[4]
-
-
Temperature and Reaction Time: A two-stage temperature profile is often employed for melt polycondensation.[4]
-
Esterification Stage: Lower temperatures (e.g., 130-190°C) are used initially to form oligomers and remove the bulk of the water byproduct.[4][11]
-
Polycondensation Stage: The temperature is then gradually increased (e.g., 200-240°C) under high vacuum to facilitate the growth of high molecular weight polymer chains.[4] Insufficient temperature or time will lead to low molecular weight, while excessive heat can cause thermal degradation, chain scission, and discoloration.[4][12][13]
-
-
Removal of Byproducts: The efficient and continuous removal of the condensation byproduct, typically water, is essential to drive the reaction equilibrium towards the formation of high molecular weight polymer, in accordance with Le Chatelier's principle. This is usually achieved by applying a high vacuum during the polycondensation stage.[4][14]
-
Inert Atmosphere: The polymerization should be conducted under an inert atmosphere, such as nitrogen, to prevent oxidation and other unwanted side reactions, especially at high temperatures.[11][15]
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your fumaric acid polymerization experiments in a question-and-answer format.
Q1: My final polymer has a very low molecular weight. What are the likely causes and how can I fix this?
A1: Low molecular weight is a common problem in polycondensation reactions. A systematic approach is needed to identify the root cause.
-
Cause 1: Impure Monomers.
-
Cause 2: Inaccurate Stoichiometry.
-
Explanation: An off-balance molar ratio of diacid to diol will leave an excess of one monomer, limiting the polymer chain length.
-
Solution: Carefully and accurately weigh your monomers to ensure a 1:1 molar ratio. Account for the potential loss of volatile diols during the reaction by using a slight excess of the diol.[14]
-
-
Cause 3: Inefficient Water Removal.
-
Explanation: The presence of the water byproduct shifts the reaction equilibrium away from polymer formation.
-
Solution: Ensure your reaction setup has a high-efficiency vacuum system (below 1 mbar) and that it is applied effectively during the polycondensation stage.[4] Check for any leaks in your system.
-
-
Cause 4: Suboptimal Reaction Conditions.
-
Explanation: The reaction temperature may be too low, or the reaction time too short.
-
Solution: Gradually increase the reaction temperature during the polycondensation stage and ensure the reaction is allowed to proceed for a sufficient duration (often several hours).[4] Progress can be monitored by observing the increase in melt viscosity.[4]
-
-
Cause 5: Catalyst Inefficiency.
-
Explanation: The catalyst may be deactivated or used at a suboptimal concentration.
-
Solution: Use a fresh, properly stored catalyst. Optimize the catalyst concentration empirically; too little will slow the reaction, while too much can cause side reactions.[4]
-
Q2: The reaction mixture is turning yellow or brown. What is causing this discoloration and how can I prevent it?
A2: Discoloration is typically a sign of thermal degradation or oxidation.
-
Cause 1: High Reaction Temperature.
-
Explanation: Excessive heat can cause the polymer backbone to break and undergo side reactions, leading to the formation of chromophores.[12][13]
-
Solution: Carefully control the reaction temperature and avoid exceeding the thermal stability limit of your polymer. A typical range for the final polycondensation step is 200-240°C.[4] Consider using a lower temperature for a longer duration.
-
-
Cause 2: Presence of Oxygen.
-
Cause 3: Catalyst-Induced Side Reactions.
-
Explanation: Certain catalysts, particularly tin and titanium-based ones, can promote discoloration at high temperatures.[4]
-
Solution: Optimize the catalyst concentration, as higher amounts can exacerbate this issue. If discoloration persists, consider exploring alternative catalysts.
-
Q3: My polymerization reaction resulted in an insoluble gel. How can I avoid this?
A3: Gel formation, or uncontrolled cross-linking, can occur, making the product difficult to process.
-
Cause 1: High Polymerization Temperature.
-
Explanation: Elevated temperatures can promote side reactions, including chain transfer to the polymer backbone, which can lead to branching and cross-linking.[15] The double bond in the fumaric acid backbone can also participate in side reactions at high temperatures.[16]
-
Solution: Conduct the polymerization at a more moderate temperature to minimize this risk.[15]
-
-
Cause 2: High Monomer Conversion.
-
Explanation: As the reaction progresses and viscosity increases, termination reactions can slow down, leading to a higher concentration of active polymer chains that can cross-link.[15]
-
Solution: Monitor the reaction viscosity and consider stopping the reaction before it reaches an excessively high conversion state where gelation becomes likely.
-
Q4: Can I use radical polymerization for fumaric acid?
A4: While polyesterification is the most common method, radical polymerization of fumaric acid derivatives (esters) is also possible. However, fumaric acid itself and its esters are disubstituted olefins, which are generally less reactive in radical polymerization due to steric hindrance.[17] Despite this, high molecular weight polymers have been obtained from fumaric esters with bulky substituents, as these hinder bimolecular termination.[18]
Optimized Experimental Protocols
Here we provide a general, step-by-step protocol for the synthesis of a fumaric acid-based polyester via two-stage melt polycondensation.
Protocol: Two-Stage Melt Polycondensation of Fumaric Acid and 1,6-Hexanediol
Materials:
-
Fumaric Acid (≥99% purity)
-
1,6-Hexanediol (≥99% purity)
-
Stannous Octoate (Sn(Oct)₂) or p-Toluenesulfonic acid (PTSA)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation condenser and collection flask
-
Nitrogen inlet
-
Thermocouple and temperature controller
-
High-vacuum pump
Procedure:
Stage 1: Esterification
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the reaction flask with equimolar amounts of fumaric acid and 1,6-hexanediol.
-
Add the catalyst (e.g., 0.05 mol% Sn(Oct)₂ relative to the diacid).
-
Begin purging the system with a slow, steady stream of nitrogen gas.
-
Start the mechanical stirrer to ensure the mixture is homogeneous.
-
Heat the reaction mixture to 150-180°C.[4] Water will begin to distill off as a byproduct.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.[4]
Stage 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 200-220°C.
-
Once the desired temperature is reached, slowly and carefully apply a high vacuum (e.g., < 1 mbar). Be cautious to avoid excessive foaming.
-
Continue the reaction under high vacuum for an additional 4-8 hours.[4] The viscosity of the molten polymer will increase significantly during this stage. Monitor the torque on the mechanical stirrer as an indicator of increasing molecular weight.
-
Once the desired viscosity is achieved, stop the reaction by removing the heat source and breaking the vacuum with nitrogen gas.
-
Allow the polymer to cool to room temperature under a nitrogen atmosphere before collecting the solid product.
Data and Visualization
Table 1: Typical Reaction Conditions for Polyesterification
| Parameter | Esterification Stage | Polycondensation Stage | Rationale & Troubleshooting |
| Temperature | 130 - 190°C[11] | 200 - 240°C[4] | Too low: slow reaction. Too high: thermal degradation.[4] |
| Pressure | Atmospheric (N₂ flow) | High Vacuum (< 1 mbar)[4] | Vacuum is crucial to remove water and drive the reaction forward. |
| Duration | 2 - 4 hours[4] | 4 - 8 hours[4] | Insufficient time leads to low molecular weight. |
| Catalyst Conc. | 0.01 - 0.5 mol%[4] | - | Too high can cause discoloration and side reactions.[4] |
Diagrams
Below are diagrams illustrating key workflows and relationships in fumaric acid polymerization.
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: General workflow for two-stage melt polycondensation.
Polymer Characterization
After synthesis, it is crucial to characterize the polymer to determine its properties. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polyester.[10][19][20]
-
Gel Permeation Chromatography (GPC): To determine the number-average and weight-average molecular weights and the polydispersity index (PDI).[19][20]
-
Differential Scanning Calorimetry (DSC): To measure thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[10][19][20]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.[13][19][20]
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the formation of ester linkages.[1][19][20]
References
- Figueira, D., Cavalheiro, J., & Ferreira, B. (n.d.). Purification of Polymer-Grade Fumaric Acid from Fermented Spent Sulfite Liquor.
- Figueira, D., et al. (n.d.). Purification of Polymer-Grade Fumaric Acid from Fermented Spent Sulfite Liquor - MDPI.
- Figueira, D., Cavalheiro, J., & Ferreira, B. (n.d.). (PDF) Purification of Polymer-Grade Fumaric Acid from Fermented Spent Sulfite Liquor.
- Wang, J., et al. (2023). Tunable Thermal-Induced Degradation in Fully Bio-Based Copolyesters with Enhanced Mechanical and Water Barrier Properties. Macromolecules - ACS Publications.
- (n.d.). Synthesis and Characterization of Diol-based Unsaturated Polyesters: Poly(Diol Fumarate) and Poly(Diol Fumarate-co-Succinate) | Request PDF. ResearchGate.
- (n.d.). Production of Acrylic Acid from Biomass-Derived Fumaric Acid under Hydrothermal Conditions - MDPI.
- (n.d.). WO2009094375A1 - Fumaric acid/polyol polyesters and their manufacture and use - Google Patents.
- (n.d.). Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics.
- (n.d.). Troubleshooting common issues in dibutyl fumarate polymerization - Benchchem.
- (n.d.). Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC - NIH.
- (n.d.). Recovery and Purification of Fumaric Acid from Fermented Oil Palm Empty Fruit Bunches Using a Simple Two-Stage Precipitation Procedure - MDPI.
- Figueira, D., Cavalheiro, J., & Ferreira, B. (n.d.). (PDF) Purification of Polymer-Grade Fumaric Acid From - Amanote Research.
- (1996). Qualitative identification of fumaric Acid and itaconic Acid in emulsion polymers. PubMed.
- (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- Wale, A., et al. (2020). Thermotropic Liquid Crystalline Polyesters using Aromatic Rigid Diols, Unsaturated Fumaric Acid and Flexible Sebacic Acid. ResearchGate.
- (n.d.). Thermotropic Liquid Crystalline Polyesters Using Aromatic Rigid Diols, Unsaturated Fumaric Acid and Flexible Sebacic Acid. ResearchGate.
- (n.d.). The thermal degradation of poly(diethyl fumarate) | Request PDF. ResearchGate.
- Patel, J. (2024). Biobased Linear Polyester: Effect of Acids and Diols. Digital Commons.
- (n.d.). EP0790252A1 - Fumaric acid derivative and polymer thereof - Google Patents.
- (n.d.). Radical high polymerization of fumaric and maleic acid derivatives. ResearchGate.
- (2025). Polymer Analysis/Characterization. ResolveMass Laboratories Inc.
- (n.d.). Analytical Methods for Polymer Characterization.
- (n.d.). Synthesis and characterization of thermoplastic copolyester elastomers modified with fumaric moieties. ResearchGate.
- (2016). Do Maleic anydride, Maleic acid, Fumaric acid homopolymerize? And why they do or don't? ResearchGate.
- (n.d.). Thermal degradation of polymers - Wikipedia.
- (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments.
- (n.d.). Fumaric acid. PENPET Petrochemical Trading.
- (n.d.). Self-Cross-Linking Characterization of Poly(fumaric-co-itaconic-co-butanediol).
- Madorsky, S. L., & Straus, S. (1954). Thermal Degradation of Polymers as Molecular Structure 1 a Function of. NIST Technical Series Publications.
- (2022). Composition, Properties, and Utilization of Fumaric Acid Sludge By-Produced from Industrial Phthalic Anhydride Wastewater Treatment - MDPI.
- (n.d.). Fumaric acid - Wikipedia.
- (2022). Biobased Thermosetting Polyester Resin for High-Performance Applications | ACS Sustainable Chemistry & Engineering.
- (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH.
- (n.d.). Maleic Anhydride, Maleic Acid, and Fumaric Acid. ResearchGate.
- (2019). Organic chemistry 2 - How do I explain the poor yield of fumaric acid from maleic acid? : r/chemhelp. Reddit.
- (n.d.). Troubleshooting low molecular weight in 1,10-Decanediol polymerization - Benchchem.
- (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery.
- (2023). Lipophilicity Study of Fumaric and Maleic Acids - MDPI.
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- 20. resolvemass.ca [resolvemass.ca]
"troubleshooting low solubility issues of fumaric acid in experiments"
Technical Support Center: Fumaric Acid Experimental Solubility
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for fumaric acid. As a dicarboxylic acid central to cellular metabolism and a versatile compound in drug development, its utility is well-established.[1][2][3] However, its notoriously low aqueous solubility presents a common and often frustrating hurdle in the laboratory. This guide is designed to move beyond simple data points, providing you, our fellow researchers and developers, with the causal explanations and field-tested protocols needed to overcome these challenges effectively. Here, we will dissect the "why" behind solubility issues and equip you with a logical framework for troubleshooting, ensuring your experiments are built on a foundation of robust and reproducible solution chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new experiment. What is the baseline solubility of fumaric acid in common laboratory solvents?
A1: Understanding the baseline solubility is the first step. Fumaric acid is poorly soluble in cold water but shows significantly better solubility in polar organic solvents and hot water.[1][4] Its solubility is a function of both the solvent system and the temperature.
Data Presentation: Solubility of Fumaric Acid
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |
| Water | 0.63 | 25 | [5][6] |
| Water | 1.07 | 40 | [6][7] |
| Water | 2.4 | 60 | [6][7] |
| Water | 9.8 | 100 | [5][6] |
| Ethanol (95%) | 5.76 | 30 | [6][8] |
| Acetone | 1.72 | 29.7 | [6][8] |
| Diethyl Ether | 0.72 | 25 | [8] |
| Chloroform | Insoluble | - | [8][9] |
| Benzene | Insoluble | - | [8][10] |
This data provides a crucial starting point for solvent selection and determining the upper concentration limits for your stock solutions.
Q2: Why is my fumaric acid not dissolving well in water at room temperature, even at low concentrations?
A2: This is the most common issue and stems from fumaric acid's fundamental physicochemical properties.
-
Molecular Structure: Fumaric acid is the trans-isomer of butenedioic acid. This linear and symmetrical structure allows for efficient packing into a stable crystal lattice.[1] A significant amount of energy is required to break this lattice apart, resulting in low solubility. Its cis-isomer, maleic acid, is much more soluble in water due to its less stable crystal structure.
-
Hydrophobicity: Compared to other common organic acids like citric or malic acid, fumaric acid is more hydrophobic, further limiting its affinity for water.[1][11]
-
Intermolecular Forces: The strong intermolecular hydrogen bonding within the fumaric acid crystal lattice is more energetically favorable than the interactions between fumaric acid and water molecules at room temperature.[5]
Q3: Can I simply heat the solution to dissolve more fumaric acid?
A3: Yes, increasing the temperature is a highly effective method to significantly boost the solubility of fumaric acid in aqueous solutions.[5][12] As shown in the table in A1, solubility in water increases over 15-fold when heating from 25°C to 100°C.[5][6]
-
Causality: Heating provides the necessary thermal energy to overcome the strong intermolecular forces within the crystal lattice, allowing water molecules to solvate the fumaric acid molecules more effectively.[5]
-
Expert Insight & Caution: While effective, this method can lead to the creation of a supersaturated solution upon cooling. If the solution is cooled back to room temperature, the fumaric acid will likely precipitate out of solution, often rapidly.[13] This is a common cause of experimental failure. Therefore, if you use heat to dissolve the acid, ensure your experiment is either conducted at that elevated temperature or that the final concentration at room temperature does not exceed its solubility limit (approx. 0.63 g/100 mL).
Q4: How does adjusting pH improve fumaric acid solubility? This seems to be the most recommended method.
A4: Adjusting the pH is the most reliable and widely used technique for dramatically increasing the aqueous solubility of fumaric acid, especially for biological applications where organic solvents are undesirable.[14]
-
The Underlying Chemistry (pKa): Fumaric acid is a dicarboxylic acid, meaning it has two acidic protons that it can donate. The tendency to donate these protons is defined by its pKa values:
When the pH of the solution is raised above these pKa values, the carboxylic acid groups (-COOH) are deprotonated to form carboxylate anions (-COO⁻). These resulting ions, sodium hydrogen fumarate and disodium fumarate, are salts that are vastly more polar and thus much more soluble in water than the neutral acid form.[16][17]
Visualization: pH-Dependent Ionization of Fumaric Acid
Caption: Effect of pH on Fumaric Acid Ionization and Solubility.
Experimental Protocol: Preparation of a 100 mM Fumaric Acid Stock Solution (pH-Adjusted)
This protocol leverages pH adjustment to create a physiologically compatible stock solution.
Materials:
-
Fumaric Acid (MW: 116.07 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh Fumaric Acid: Weigh out 1.1607 g of fumaric acid for a final volume of 100 mL.
-
Initial Slurry: Add the fumaric acid to a beaker containing ~80 mL of high-purity water. The acid will not dissolve and will form a white slurry.
-
pH Adjustment: While stirring continuously, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the solution using the calibrated pH meter.
-
Dissolution Point: As the pH approaches and surpasses pKa₂ (~4.5), you will observe the fumaric acid begin to dissolve. Continue adding NaOH until all the solid has dissolved completely.
-
Final pH and Volume Adjustment: Adjust the final pH to your desired level (e.g., pH 7.4 for cell culture media). Be careful not to overshoot. Once dissolved and at the correct pH, transfer the solution to a 100 mL volumetric flask and add water to reach the final volume.
-
Sterilization: For biological applications, sterile-filter the final solution through a 0.22 µm filter. Store at 4°C.
Q5: My fumaric acid dissolved with pH adjustment but precipitated after I added it to my experimental media. What happened?
A5: This is a classic case of a pH shift causing precipitation. Your experimental medium (e.g., cell culture medium, buffer) was likely more acidic than your stock solution.
-
Causality: When you added your high-pH, soluble fumarate stock to the lower-pH bulk medium, the buffering capacity of the medium lowered the overall pH. If the final pH dropped below ~4.5, the soluble fumarate ions were re-protonated back into the insoluble neutral fumaric acid form, causing them to precipitate.[18]
-
Troubleshooting & Prevention:
-
Check Buffer Capacity: Ensure your final solution has sufficient buffering capacity to maintain the desired pH after all components are added.
-
pH-Adjust the Final Solution: Instead of just pH-adjusting the stock, consider adding the fumaric acid directly to the final medium (or a portion of it) and then adjusting the pH of the entire solution.
-
Slow Addition: Add the stock solution slowly while stirring to avoid localized areas of low pH that can initiate precipitation.
-
Q6: For non-aqueous systems, what are the best strategies? Are there other advanced methods for drug development?
A6: For organic syntheses or specific formulations, co-solvents are a primary strategy. For advanced drug development, salt formation and cocrystallization are key.
-
Co-solvents: Fumaric acid is soluble in alcohols like ethanol and propan-2-ol.[8][19] For research applications requiring high concentrations, Dimethyl Sulfoxide (DMSO) is effective, though its potential for cytotoxicity in biological assays must be considered and controlled for.[14]
-
Salt Formation: This is a cornerstone of pharmaceutical development.[20] If your active pharmaceutical ingredient (API) is a weak base, you can react it with fumaric acid to form a fumarate salt . These salts often have vastly improved solubility and dissolution rates compared to the freebase form of the API.[21][22]
-
Cocrystallization: This technique involves combining an API with a pharmaceutically acceptable "coformer" (like fumaric acid) to create a new crystalline solid with unique physicochemical properties.[23] Cocrystals can enhance solubility, stability, and bioavailability without altering the chemical structure of the API itself.
General Troubleshooting Workflow
If you encounter a solubility issue, follow this logical progression to identify and solve the problem.
Visualization: Troubleshooting Fumaric Acid Solubility
Caption: A step-by-step workflow for troubleshooting fumaric acid solubility issues.
References
- Fumaric acid - Solubility of Things. (n.d.).
- Is fumaric acid soluble in water? - Blog - KOYON. (2025, July 18).
- Solubility of Fumaric Acid in Propan-2-ol, Ethanol, Acetone, Propan-1-ol, and Water. (n.d.). Journal of Chemical & Engineering Data.
- Fumaric Acid | C4H4O4 | CID 444972. (n.d.). PubChem, National Institutes of Health.
- Fumaric Acid: Uses, Properties and Analytical Methods. (n.d.). Creative Proteomics.
- Fumaric Acid - Chemical Store Inc. (n.d.).
- Monograph on fumaric acid. (n.d.). OIV.
- Morata, A., et al. (2021). New enzymatic method for estimating fumaric acid in wines. OENO One.
- Bowman, M. C. (1994). Determination of Fumaric Acid, Maleic Acid, and Phthalic Acid in Groundwater and Soil. Journal of Liquid Chromatography.
- Solubility of Fumaric Acid in Propan-2-ol, Ethanol, Acetone, Propan-1-ol, and Water. (2025, August 10). ResearchGate.
- Method for increasing the rate of solubility of fumaric acid and compositions. (n.d.). US Patent 4,707,366A.
- Fumaric acid 110-17-8 wiki. (n.d.). Guidechem.
- Solubility of Fumaric Acid and Its Monosodium Salt. (2025, August 6). ResearchGate.
- Fumaric acid CAS#: 110-17-8. (n.d.). ChemicalBook.
- FUMARIC ACID. (1999). JECFA.
- HPLC Methods for analysis of Fumaric acid. (n.d.). HELIX Chromatography.
- Application Notes and Protocols for Dissolving Fumaric Acid in Cell Culture Media. (n.d.). Benchchem.
- Fumaric acid - Wikipedia. (n.d.).
- Fumaric acid standard physical and chemical properties. (n.d.). Benchchem.
- van der Sman, R. G. M., et al. (2013). Solubility of Fumaric Acid and Its Monosodium Salt. Industrial & Engineering Chemistry Research.
- Method of increasing the solubility rate of fumaric acid and compositions. (n.d.). US Patent 3,169,872A.
- Shi, H. C. (2008). Studies On Solubility Enhancement Of Fumaric Acid By Inclusion Complexes With Cyclodextrin And Its Derivatives. Globe Thesis.
- fumaric acid solubility data. (n.d.).
- Mainardes, R. M., et al. (2014). Perphenazine–fumaric acid salts with improved solubility: preparation, physico-chemical characterization and in vitro dissolution. CrystEngComm.
- Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
- Kumar, L., et al. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.
- Fumaric Acid in Industrial Applications From Resins to Pharmaceuticals. (2025, February 7).
- The Function of Fumaric Acid Excipient in Enhancing Drug Stability. (2025, August 13). norbidar.com.
- Fumaric Acid: An undiscovered catalyst driving innovation across various sectors. (2024, September 1). Multichem.
- Impact of fumaric acid as coformer on drugs. (n.d.). ResearchGate.
- Industrial Applications of Fumaric Acid. (n.d.). Periodical by Knowde.
- Fumaric acid - PENPET Petrochemical Trading. (n.d.).
- pKa Values of Fumaric Acid Potentiometrically Determined in This Study.... (n.d.). ResearchGate.
- Why is pH of fumaric acid lower than pH of succinic acid?. (2014, April 3). Quora.
- Solved you could observe the precipitation of fumaric acid.... (2020, April 15). Chegg.com.
- How do I force my compound to precipitate?. (2022, May 11). Reddit.
- Solubility and Precipitation. (2023, June 12). Chemistry LibreTexts.
- Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution.... (n.d.). Crystal Growth & Design, ACS Publications.
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Stabilization and Handling of Fumaric Acid (trans-2-Butene-1,4-dicarboxylic acid) Solutions
Introduction: Welcome to the technical support guide for trans-2-Butene-1,4-dicarboxylic acid, more commonly known as fumaric acid. As a key intermediate in the metabolic Krebs cycle and a widely used excipient and acidulant in pharmaceutical and food industries, handling fumaric acid solutions correctly is critical for experimental success and product stability.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the preparation, stabilization, and analysis of fumaric acid solutions. Its primary challenges stem from its low aqueous solubility and the potential for isomerization to its cis-counterpart, maleic acid.[2][4] This document provides in-depth, field-tested insights and protocols to ensure the integrity and stability of your solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of fumaric acid?
A1: Fumaric acid has a notably low solubility in cold water. At 25°C, its solubility is approximately 0.63 g per 100 mL (or 6.3 g/L).[2][5] However, its solubility increases significantly with temperature.[2] This property is crucial to consider when preparing stock solutions, as cooling a saturated solution can lead to rapid precipitation.
Q2: What are the pKa values of fumaric acid?
A2: Fumaric acid is a diprotic acid with two dissociation constants. The reported pKa values are approximately:
These values indicate that the acidity of the first carboxylic group is stronger than the second. Understanding the pKa is vital for pH adjustment, as the molecule's charge state, and thus its solubility, is highly dependent on the solution's pH.
Q3: How does pH affect the solubility of fumaric acid?
A3: The solubility of fumaric acid dramatically increases as the pH of the solution approaches and surpasses its pKa values. When the pH is raised using a base (e.g., NaOH), the carboxylic acid groups deprotonate to form fumarate salts (fumarate(1-) and fumarate(2-)), which are significantly more water-soluble than the neutral acid form. A solution's pH must be maintained well above pKa2 (e.g., pH > 5.5) to keep a high concentration of fumarate in solution.
Q4: What is the primary difference between fumaric acid (trans) and maleic acid (cis)?
A4: Fumaric acid and maleic acid are geometric isomers. Fumaric acid is the trans-isomer, where the carboxylic acid groups are on opposite sides of the C=C double bond.[2] Maleic acid is the cis-isomer, with the groups on the same side. This structural difference leads to significant variations in their physical properties:
-
Stability: Fumaric acid is thermodynamically more stable than maleic acid due to reduced steric hindrance between the carboxyl groups.[2][8]
-
Solubility: Maleic acid is much more soluble in water (478.8 g/L at 20°C) compared to fumaric acid.[4]
-
Melting Point: Fumaric acid has a much higher melting point (~287°C) than maleic acid (~135°C).[2][4]
Q5: Can fumaric acid convert to maleic acid in solution?
A5: While fumaric acid is the more stable isomer, the conversion from trans (fumaric) to cis (maleic) is generally not favored under standard laboratory conditions. The reverse reaction, the isomerization of maleic acid to fumaric acid, is a common industrial process, often catalyzed by heat, strong mineral acids, or UV light.[7][9][10] However, exposure of fumaric acid solutions to high-energy sources like intense UV radiation could potentially supply the energy needed to overcome the activation barrier and cause some isomerization, which is a critical consideration in photostability studies.
Section 2: Troubleshooting Guides
This section addresses specific problems users may encounter. Each guide follows a logical progression from problem identification to cause analysis and finally to a validated solution.
Guide 1: Solution Instability & Precipitation
-
Problem: A previously clear fumaric acid solution has become cloudy or formed crystalline precipitates.
-
Probable Causes & Solutions:
-
Temperature Fluctuation:
-
Causality: Fumaric acid's solubility is highly dependent on temperature. A solution prepared at an elevated temperature will become supersaturated upon cooling to room temperature, causing the excess solute to crystallize out.
-
Solution: If a high concentration is required, prepare the solution at the temperature of use. For stock solutions, determine the maximum solubility at your storage temperature (e.g., 4°C or room temperature) and do not exceed it. If heating is used to dissolve the acid, ensure it remains at a stable temperature or adjust the pH to maintain solubility upon cooling.
-
-
Incorrect pH:
-
Causality: The solution's pH may have dropped below the level required to keep the fumarate salt solubilized. This can happen due to the addition of other acidic reagents or insufficient initial pH adjustment. Below a pH of ~4.5, the protonated, less soluble form of fumaric acid will dominate and precipitate.[6]
-
Solution: Re-measure the pH of the solution. If it is too low, slowly add a base (e.g., 1M NaOH) dropwise while stirring until the precipitate redissolves. For future preparations, ensure the final pH is buffered or adjusted to be at least 1 to 1.5 units above the pKa2 (i.e., pH 5.5 - 6.0 or higher) for robust stability.
-
-
Co-solvent or Common Ion Effects:
-
Causality: The addition of organic co-solvents in which fumaric acid is less soluble (e.g., chloroform) can reduce its overall solubility in the aqueous mixture.[5][11] Alternatively, adding a salt with a common ion could potentially reduce solubility, although this is less common.
-
Solution: Verify the solubility of fumaric acid in your specific solvent mixture. If possible, dissolve the fumaric acid in the aqueous phase with pH adjustment before adding any organic co-solvents.
-
-
Troubleshooting Workflow: Precipitation Issues
Caption: General troubleshooting workflow for precipitation.
Guide 2: Potential Isomerization to Maleic Acid
-
Problem: Concern about the presence of the cis-isomer (maleic acid) impurity, which could affect experimental outcomes or product specifications.
-
Probable Causes & Solutions:
-
High-Energy Exposure:
-
Causality: While thermodynamically unfavorable, the isomerization from trans-fumaric to cis-maleic acid can be induced by providing sufficient activation energy. The most common laboratory source is high-intensity UV light.[3] Prolonged heating at very high temperatures in solution (e.g., >150°C) can also promote equilibrium between isomers.[5][6]
-
Solution: Protect solutions from light by using amber glass or opaque containers and storing them in the dark.[12] Avoid unnecessary or prolonged heating. Fumaric acid is generally thermally stable, but extreme conditions should be avoided.[2]
-
Expert Tip: For photosensitive drug formulations containing fumaric acid, performing a forced degradation study with light exposure (as per ICH Q1B guidelines) is essential to quantify any potential isomerization.
-
-
Starting Material Impurity:
-
Causality: The commercial synthesis of fumaric acid often involves the isomerization of maleic acid.[7] Trace amounts of unreacted maleic acid may be present in the starting material. Pharmacopeial standards limit maleic acid content to typically less than 0.1%.[6]
-
Solution: Always use high-purity, pharmacopeial-grade fumaric acid. If the presence of maleic acid is a critical concern, analytically verify the purity of the raw material and the final solution using an appropriate method like HPLC (see Protocol 2).
-
-
Visualization: Trans-to-Cis Isomerization
Caption: Energy relationship between fumaric and maleic acid.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted, Stable Fumaric Acid Stock Solution (e.g., 50 mg/mL)
-
Objective: To prepare a stable, high-concentration aqueous stock solution of fumaric acid.
-
Methodology:
-
Weighing: Accurately weigh 5.0 g of high-purity fumaric acid powder.
-
Dispersion: Add the powder to a beaker or flask containing approximately 80 mL of deionized water. The powder will not dissolve at this stage.
-
pH Adjustment: While stirring vigorously, slowly add 5M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter. The powder will begin to dissolve as the pH rises above 4.5.
-
Dissolution: Continue adding NaOH until all the solid has dissolved and the pH is stable at ~6.5 - 7.0. This ensures complete conversion to the highly soluble fumarate salt.
-
Final Volume: Transfer the clear solution to a 100 mL volumetric flask. Rinse the original vessel with deionized water and add the rinsing to the flask. Bring the final volume to 100 mL with deionized water.
-
Filtration (Self-Validation): Filter the final solution through a 0.22 µm sterile filter. This step removes any particulate matter that could act as nucleation sites for precipitation and ensures sterility. The filtered solution should remain clear indefinitely under proper storage.
-
Storage: Store the solution in a well-sealed, sterile container at 4°C, protected from light.
-
Protocol 2: HPLC Method for Quantifying Fumaric Acid and Detecting Maleic Acid Impurity
-
Objective: To provide a baseline HPLC method for separating and quantifying fumaric acid and its potential cis-isomer impurity, maleic acid.
-
Rationale: Due to their identical mass, chromatographic separation is necessary for accurate quantification.[13] Ion-suppression reversed-phase HPLC is a common and effective technique.[14]
-
Sample Method Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., Nova-Pak C18, 4.6 x 150 mm, 5 µm)[14] |
| Mobile Phase | Isocratic: Aqueous buffer (e.g., 20mM Potassium Phosphate) adjusted to pH 2.1-2.5 with phosphoric acid.[11][14] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[11][14] |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
-
Expected Results: Under these acidic conditions, both molecules are protonated and will separate based on polarity differences. Maleic acid is typically less retained and will elute before the more stable fumaric acid. The method should be validated for linearity, accuracy, and precision using certified standards for both compounds.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444972, Fumaric acid. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). cis-trans Isomerizations. I. The Mechanism of a Catalyzed Isomerization of Maleic Acid to Fumaric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). pK a Values of Fumaric Acid Potentiometrically Determined in This Study.... Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRANS-BUTENEDIOIC ACID. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fumaric Acid Synthesis and Chemical Properties: A Manufacturer's Perspective. Retrieved from [Link]
-
ACS Publications. (1975). The determination of a mechanism of isomerization of maleic acid to fumaric acid. Journal of Chemical Education. Retrieved from [Link]
-
ChemBK. (n.d.). TRANS-2-BUTEN-1,4-DIOIC ACID. Retrieved from [Link]
-
Semantic Scholar. (1975). The determination of a mechanism of isomerization of maleic acid to fumaric acid. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write the reaction mechanism of maleic acid and fumaric acid. Retrieved from [Link]
-
OSTI.GOV. (1993). Determination of fumaric acid, maleic acid, and phthalic acid in groundwater and soil. Retrieved from [Link]
-
AKJournals. (n.d.). Determination of maleic acid and fumaric acid in the presence of each other by thermal analysis. Retrieved from [Link]
-
MicroSolv. (n.d.). Maleic & Fumaric Acids Analyzed with LCMS. Retrieved from [Link]
-
National Institutes of Health. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. Retrieved from [Link]
-
PubMed. (1999). Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
Pharmaguideline. (2008). Method of Analysis for Maleic Acid. Retrieved from [Link]
-
Norbidar. (2025). The stability comparison of fumaric acid and maleic acid. Retrieved from [Link]
-
Vedantu. (n.d.). StatementI pKa1 of fumaric acid is more than maleic class 11 chemistry CBSE. Retrieved from [Link]
-
Quora. (2013). Why is fumaric acid a stable acid?. Retrieved from [Link]
-
ACS Publications. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). fumaric acid - may be obtained from the filtrate by heating it on the - water bath. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62695, trans-2-BUTENE. Retrieved from [Link]
-
ACS Publications. (2020). Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid. ACS Omega. Retrieved from [Link]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. homework.study.com [homework.study.com]
- 11. chembk.com [chembk.com]
- 12. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]
- 13. mtc-usa.com [mtc-usa.com]
- 14. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Resolving Fumaric Acid and Its Isomers
Welcome to the technical support center for the analytical resolution of fumaric acid and its geometric isomer, maleic acid, along with other related isomers such as citraconic and mesaconic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and quantifying these structurally similar dicarboxylic acids.
Introduction: The Challenge of Isomer Separation
Fumaric acid (trans-butenedioic acid) and maleic acid (cis-butenedioic acid) are geometric isomers that present a significant analytical challenge due to their similar chemical properties.[1][2] The key difference lies in their spatial arrangement: the trans-configuration of fumaric acid results in a more stable, less polar, and less water-soluble molecule compared to the cis-configuration of maleic acid.[1][2] This subtle structural variance is the foundation upon which successful separation methods are built. Accurate quantification is critical in various industries, including pharmaceuticals, where fumaric acid is an active ingredient or excipient, and maleic acid can be an impurity or a precursor.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary difficulty in separating fumaric acid and maleic acid?
A1: The primary difficulty stems from their isomeric nature. They share the same molecular weight and chemical formula (C₄H₄O₄), making them indistinguishable by mass spectrometry alone without prior separation. Their separation relies on exploiting subtle differences in their physicochemical properties, such as polarity, pKa values, and shape, which influence their interactions with chromatographic stationary phases.[1][2]
Q2: Which analytical technique is most commonly used for this separation?
A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for separating fumaric and maleic acids.[2][5] Reversed-phase (RP) HPLC is particularly common, but other modes like ion-exchange, ion-exclusion, and hydrophilic interaction liquid chromatography (HILIC) can also be effective.[6][7][8]
Q3: Why is pH control of the mobile phase so critical?
A3: The pH of the mobile phase dictates the ionization state of the carboxylic acid groups on both isomers. Since their pKa values differ (Maleic acid: pKa1 ≈ 1.9, pKa2 ≈ 6.1; Fumaric acid: pKa1 ≈ 3.0, pKa2 ≈ 4.5), adjusting the mobile phase pH can significantly alter their charge and, consequently, their retention and selectivity on many stationary phases, particularly in reversed-phase and ion-exchange chromatography.[9]
Q4: Can I use Gas Chromatography (GC) to analyze these acids?
A4: Direct analysis by GC is not feasible due to the high polarity and low volatility of these acids.[10] However, GC can be used following a derivatization step, typically methylation, to convert the acids into their more volatile methyl ester forms.[10] This adds a sample preparation step but can provide high sensitivity.[2][10]
Q5: Are there other techniques besides HPLC and GC?
A5: Yes, Capillary Electrophoresis (CE) is an excellent alternative that offers high efficiency and rapid analysis times with minimal sample consumption.[2][11][12] Separation in CE is based on the charge-to-size ratio of the molecules, making it well-suited for separating these charged organic acids.[11][13]
Troubleshooting Guides
This section addresses common issues encountered during the method development and routine analysis of fumaric acid and its isomers.
Guide 1: HPLC-UV Analysis
Issue 1.1: Poor Resolution Between Fumaric and Maleic Acid Peaks
-
Symptom: Peaks are co-eluting or have a resolution (Rs) value of less than 1.5.
-
Causality: The mobile phase and/or stationary phase are not providing sufficient selectivity to differentiate between the isomers. This is often due to an inappropriate mobile phase pH or organic modifier concentration.
-
Troubleshooting Workflow:
-
Detailed Steps:
-
Adjust Mobile Phase pH: This is the most impactful parameter.
-
Rationale: The ionization of the two isomers changes differently with pH due to their distinct pKa values. Lowering the pH (e.g., to 2.5-3.0) with an acid like phosphoric acid or formic acid will suppress the ionization of both carboxyl groups, increasing their hydrophobicity and retention on a C18 column. [3][5]Fumaric acid, being less polar, will typically be retained longer than maleic acid under these conditions.
-
Action: Prepare a series of mobile phases with pH values ranging from 2.5 to 4.0. Analyze the standard mixture with each mobile phase to find the optimal pH for maximum resolution.
-
-
Optimize Organic Modifier Concentration:
-
Rationale: The percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase controls the overall retention time. A lower organic percentage increases retention. Fine-tuning this can improve the separation factor between the two peaks.
-
Action: Once a suitable pH is established, perform a series of injections with varying percentages of the organic modifier (e.g., from 5% to 20%). Isocratic elution is often sufficient. [5] 3. Consider a Different Stationary Phase:
-
Rationale: If a standard C18 column is insufficient, a different stationary phase chemistry may offer alternative selectivity.
-
Action:
-
Polar-Embedded C18: These columns offer different selectivity for polar analytes.
-
Phenyl-Hexyl: These columns provide pi-pi interactions which can help differentiate the isomers based on the electron distribution around their double bonds.
-
Mixed-Mode Columns: Columns with both reversed-phase and anion-exchange characteristics can provide excellent and tunable selectivity. [6] 4. Adjust Column Temperature:
-
-
Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics. While often a secondary parameter, optimizing temperature can sometimes fine-tune a nearly-baseline separation. [14] * Action: Experiment with column temperatures between 25°C and 40°C. Be aware that higher temperatures can decrease retention times. [14] Issue 1.2: Peak Tailing
-
-
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Causality: This is often caused by secondary interactions between the acidic analytes and active sites (free silanols) on the silica-based stationary phase. It can also be caused by column overload or an inappropriate mobile phase pH.
-
Solutions:
-
Lower Mobile Phase pH: Acidifying the mobile phase (pH < 3) suppresses the ionization of silanol groups, minimizing these unwanted secondary interactions. [15] 2. Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize exposed silanols. Ensure you are using a suitable, modern column.
-
Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion. Dilute your sample and re-inject. [15][16] 4. Ensure Sample Solvent Matches Mobile Phase: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Ideally, dissolve your standards and samples in the initial mobile phase. [16] Issue 1.3: Retention Time Drift
-
-
Symptom: The retention times for the analytes consistently increase or decrease over a sequence of runs.
-
Causality: This usually points to a lack of system equilibration, changes in mobile phase composition, or fluctuating column temperature.
-
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the mobile phase for at least 15-20 column volumes. [17] 2. Prepare Fresh Mobile Phase: Mobile phase components, especially those with volatile additives or low percentages of organic modifier, can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily. [17] 3. Use a Column Oven: Maintain a constant and stable column temperature to ensure reproducible retention times. [17] 4. Check for Leaks: A leak in the system can cause pressure fluctuations and lead to unstable flow rates, affecting retention times. [18]
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a robust isocratic reversed-phase method for the baseline separation of fumaric acid and maleic acid.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (H₃PO₄) or Formic Acid
-
-
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of 0.1% phosphoric acid in water.
-
Adjust the pH to 2.5.
-
The mobile phase will be a mixture of this acidic water (Solvent A) and acetonitrile (Solvent B). A typical starting composition is 95:5 (A:B).
-
-
Standard Preparation:
-
Prepare individual stock solutions of fumaric acid and maleic acid (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a mixed standard solution containing both analytes at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the mixed standard solution.
-
Identify the peaks based on the retention times of the individual standards. (Typically, maleic acid will elute before fumaric acid).
-
Ensure the resolution between the two peaks is >1.5. If not, refer to the troubleshooting guide to optimize the mobile phase.
-
-
-
Data Summary (Expected Results):
| Compound | Expected Retention Time (min) | Peak Shape |
| Maleic Acid | ~3.5 | Symmetrical |
| Fumaric Acid | ~4.8 | Symmetrical |
Protocol 2: Capillary Electrophoresis (CE-UV)
This protocol provides a method for the rapid separation of fumaric and maleic acid using Capillary Zone Electrophoresis (CZE).
-
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
-
Reagents:
-
Sodium phosphate monobasic and dibasic
-
Phthalic acid
-
Cetyltrimethylammonium bromide (CTAB) - Optional, for reversing electroosmotic flow (EOF)
-
Sodium hydroxide (for capillary conditioning)
-
Water (deionized)
-
-
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 20 mM phosphate buffer.
-
Add 5 mM phthalate as a chromophore for indirect UV detection.
-
Adjust the pH to 7.0.
-
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH (10 min), water (10 min), and finally the BGE (15 min).
-
-
Standard Preparation:
-
Prepare a mixed standard solution of fumaric and maleic acid (e.g., 50 µg/mL each) in water.
-
-
CE Conditions:
-
Capillary: 50 µm i.d., 50 cm total length (40 cm to detector)
-
BGE: 20 mM phosphate, 5 mM phthalate, pH 7.0
-
Voltage: -20 kV (for separation of anions with normal EOF)
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: Indirect UV at 254 nm.
-
-
Analysis:
-
Condition the capillary with BGE between runs.
-
Inject the standard. The anions will migrate towards the anode, against the electroosmotic flow, but will be swept past the detector by the strong EOF. Their migration order will be based on their electrophoretic mobility.
-
-
-
Logical Relationship Diagram:
Caption: Relationship between isomer properties and analytical method choice.
References
-
MDPI. (2023). Lipophilicity Study of Fumaric and Maleic Acids. Available from: [Link]
-
MDPI. (2024). Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. Available from: [Link]
-
SIELC Technologies. Fumaric Acid. Available from: [Link]
-
ACS Publications. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega. Available from: [Link]
-
ResearchGate. Separation and determination of fumaric acid by reversed phase high performance liquid chromatography. Available from: [Link]
-
ResearchGate. (2022). Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production. Available from: [Link]
-
ResearchGate. Determination of total maleic acid, fumaric acid, p-hydroxybenzoic acid and benzoic acid in food by ultra performance liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
National Institutes of Health (NIH). (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. PMC. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. Available from: [Link]
-
The Distant Reader. (2022). Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production. Available from: [Link]
-
Chromatography Forum. (2019). USP Malic acid standard by HPLC has two separate peaks. Available from: [Link]
-
Taylor & Francis Online. Determination of Fumaric Acid, Maleic Acid, and Phthalic Acid in Groundwater and Soil. Journal of Liquid Chromatography. Available from: [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Available from: [Link]
-
National Institutes of Health (NIH). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Available from: [Link]
-
RSC Publishing. (1980). Analysis of Maleic, Fumaric: and Succinic Acids in Air by Use of Gas Chromatography. The Analyst. Available from: [Link]
-
ResearchGate. Influence of pH-value of stripping phase on fumaric, malic, and.... Available from: [Link]
-
LCGC International. (2012). Analysis of Small Organic Acids by Capillary Electrophoresis. Available from: [Link]
-
Chiral Technologies. Enantiomer separation of acidic compounds. Available from: [Link]
-
ResearchGate. The calibration curves of fumaric acid recorded at different pH of the.... Available from: [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available from: [Link]
-
ResearchGate. Analytical Method Validation For The Determination Of Fumaric Acid Content In Quetiapine Hemi Fumarate By RP-HPLC. Available from: [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]
-
National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available from: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
Humana Press. (2000). Basic Principles and Modes of Capillary Electrophoresis. Available from: [Link]
-
American Chemical Society. (1987). Effect of addition of organic solvent on the separation of positional isomers in high-voltage capillary zone electrophoresis. Analytical Chemistry. Available from: [Link]
-
British Columbia/Yukon Open Authoring Platform. Capillary Electrophoresis-based Separations – Short Stories in Instrumental Analytical Chemistry. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fumaric Acid | SIELC Technologies [sielc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of maleic, fumaric and succinic acids in air by use of gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hugendubel.info [hugendubel.info]
- 14. mdpi.com [mdpi.com]
- 15. hplc.eu [hplc.eu]
- 16. USP Malic acid standard by HPLC has two separate peaks - Chromatography Forum [chromforum.org]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
"addressing batch-to-batch variability in fumaric acid production"
A Guide to Addressing and Mitigating Batch-to-Batch Variability
Welcome to the technical support center for fumaric acid production. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and development professionals with practical, in-depth solutions to the common challenge of batch-to-batch variability. This resource moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your process for consistent, high-yield production.
Introduction: The Challenge of Consistency
Fumaric acid, a key platform chemical, is primarily produced via fermentation using filamentous fungi, most notably Rhizopus oryzae and its related species.[1][2][3] While biotechnological routes offer a sustainable alternative to petrochemical synthesis, they are often plagued by variability.[4][5][6] Inconsistent titers, unpredictable byproduct formation, and shifts in product purity can derail research timelines and complicate scale-up.
This guide is structured as a series of questions you might encounter in your own lab, providing not just answers, but logical frameworks for diagnosis and resolution.
Part 1: Fermentation & Upstream Processing Troubleshooting
The fermentation stage is the primary source of variability. Minor deviations in inoculum, media, or physical parameters can have a cascading effect on the final yield and product profile.
Frequently Asked Questions (FAQs)
Q1: My fumaric acid yield has dropped significantly in the latest batch, but my protocol hasn't changed. What are the most likely causes?
This is a classic and frustrating problem. When the written protocol is unchanged, the variability almost always stems from three hidden factors: the health of your inoculum, the composition of your raw materials, or the physical environment within the bioreactor.
Causality: The metabolic state of the fungus at the start of the fermentation dictates its subsequent performance. A stressed or insufficient inoculum will lead to a long lag phase and poor production. Similarly, the fungus is highly sensitive to the nutrient balance; even minor shifts in the carbon-to-nitrogen (C:N) ratio in a complex medium component can drastically alter the metabolic flux between biomass growth and fumaric acid production.[2][7]
Troubleshooting Workflow:
Begin by investigating the most probable and easiest-to-check factors. The following decision tree provides a logical workflow for diagnosing the root cause of a sudden drop in yield.
Caption: Troubleshooting workflow for low fumaric acid yield.
Q2: I'm observing high ethanol production and low fumaric acid titers. How do I fix this?
High ethanol is a definitive sign of oxygen limitation. Rhizopus oryzae has three primary metabolic pathways for energy generation: respiration (the most efficient), fumaric acid production (via the reductive TCA cycle), and ethanol fermentation (anaerobic).[8] When dissolved oxygen (DO) is insufficient, the fungus shifts to the ethanol pathway to reoxidize NADH and generate ATP, sacrificing your fumaric acid yield.
Causality: This issue is often linked to fungal morphology. The formation of large, dense clumps or highly filamentous mycelia increases the viscosity of the broth, which severely impedes oxygen transfer from the gas phase to the cells.[9] Even with high aeration rates, the cells in the center of a large pellet can be effectively anaerobic.
Corrective Actions:
-
Increase Agitation/Aeration: The most immediate response is to increase the agitation speed and/or the airflow rate to improve the overall mass transfer coefficient (kLa).
-
Control Fungal Morphology: The long-term solution is to promote the formation of small, dispersed pellets (typically <1-2 mm). This is the single most critical factor for a successful fermentation.[9][10]
-
Inoculum Concentration: Adjust the spore concentration of your inoculum. Too high or too low can lead to undesirable morphology.
-
Pre-culture Conditions: Optimize the medium and physical parameters of your pre-culture to favor pellet formation.[10] Factors like initial glucose and peptone concentrations in the pre-culture have been shown to directly affect pellet diameter.[10]
-
pH Control: Low initial pH values in the cultivation media can favor pellet formation for R. oryzae.[2]
-
Q3: My yields are inconsistent when I switch to a new lot of raw materials like corn starch or yeast extract. How can I mitigate this?
This is a pervasive issue, especially when using complex, undefined substrates. The C:N ratio is a critical parameter for achieving high yields, as nitrogen limitation is a key trigger for the metabolic shift from growth to fumaric acid production.[2][7] Different lots of agricultural products can have varying levels of nitrogen and other micronutrients.
Mitigation Strategy:
-
Raw Material Analysis: If possible, analyze incoming lots of complex substrates for total carbon and nitrogen content to ensure consistency.
-
Formulation Adjustment: Adjust the concentration of your defined nitrogen source (e.g., ammonium sulfate, urea) to maintain a consistent C:N ratio across batches. A high initial C:N molar ratio (e.g., 200:1) has been shown to be effective.[2]
-
Use of Defined Media: For maximum consistency in research and development, consider using a defined minimal medium where all components are known. While more expensive, this eliminates variability from complex sources.
-
Simultaneous Saccharification and Fermentation (SSF): When using starchy materials, an SSF process with a mutant strain that has high glucoamylase activity can improve consistency and yield.[11]
Key Fermentation Parameters & Their Impact
The following table summarizes the critical process parameters and their causal effects on fumaric acid production.
| Parameter | Typical Range | Impact of Deviation | Scientific Rationale |
| pH | 4.0 - 6.0 | Too Low (<3.5): Acid stress, reduced glucose uptake, low ATP, poor growth.[12][13] Too High (>6.0): Favors byproduct formation, increased osmotic/ionic stress. | The activity of key enzymes in the fumaric acid pathway and the cost of transporting the acid out of the cell are highly pH-dependent.[12] A pH of 4 has been shown to be optimal for yield in some continuous processes.[14] |
| Temperature | 30 - 37 °C | Too Low: Slowed metabolic rate, longer fermentation time. Too High: Cell stress, potential enzyme denaturation, altered morphology. | Fungal enzyme kinetics are temperature-dependent. The optimal temperature represents a balance between maximizing enzyme activity and minimizing cell stress. |
| Dissolved O₂ (DO) | 30 - 80% | Too Low (<20%): Shift to ethanol production, poor yield.[2][8] Too High: Can lead to oxidative stress, though less common. | Oxygen is the terminal electron acceptor for respiration. Insufficient oxygen forces the cell into anaerobic fermentation to regenerate NAD+.[3][8] |
| C:N Ratio | >150:1 (molar) | Too Low: Excessive biomass formation, low fumaric acid titer.[2][15] Too High: May lead to premature starvation and process stalling. | Nitrogen limitation after an initial growth phase is the metabolic trigger that redirects carbon flux from biomass production to the reductive TCA cycle for fumaric acid synthesis.[4] |
| Morphology | Small Pellets (<2mm) | Clumps/Filaments: Poor oxygen transfer, high viscosity, ethanol production.[1][9] Large Pellets: Mass transfer limitations to the core of the pellet. | Small pellets provide a high surface area-to-volume ratio and maintain low broth viscosity, ensuring efficient nutrient uptake and oxygen supply to all cells.[9] |
Part 2: Downstream Processing & Purification
Variability doesn't end when the fermentation is harvested. Inconsistent downstream processing can lead to variable product purity, crystal size, and overall recovery yield.
Frequently Asked Questions (FAQs)
Q4: My final product has inconsistent crystal size and contains too many fine particles. What's causing this?
Crystal size is primarily a function of the crystallization process, specifically the cooling rate and agitation. Fumaric acid's low solubility in water makes it prone to rapid precipitation if conditions are not controlled.[16]
Causality: Rapid cooling or high shear from aggressive agitation promotes rapid nucleation, where many small crystals form simultaneously, resulting in fine particles. Slow, controlled cooling allows for crystal growth, where fumaric acid molecules deposit onto existing crystals, leading to larger, more uniform particles.
Corrective Actions:
-
Control the Cooling Rate: Implement a slow, linear cooling ramp (e.g., 0.25-6.2°C per minute) after the isomerization or acidification step.[17]
-
Optimize Agitation: Use slow, gentle agitation during crystallization. The goal is only to keep the crystals in suspension, not to create high turbulence.[17] This minimizes secondary nucleation caused by crystal breakage.
-
Ensure Purity: Impurities from the fermentation broth can interfere with the crystal lattice, leading to smaller or irregularly shaped crystals. Consider an activated carbon treatment of the clarified broth prior to crystallization to remove color and other organic impurities.[18]
Part 3: Analytical & Quality Control Protocols
You cannot control what you do not measure. A robust analytical strategy is essential for identifying variability early.
Protocol: HPLC Quantification of Fumaric Acid in Fermentation Broth
High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying fumaric acid and its related organic acid byproducts (e.g., malic, succinic, ethanol).[19]
Objective: To determine the concentration of fumaric acid in a fermentation broth sample.
Materials:
-
HPLC system with a UV detector (set to ~210 nm)
-
Reverse-phase C18 column or a dedicated organic acid analysis column
-
Mobile Phase: Typically an acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid)
-
Fumaric acid standard (≥99% purity)
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Sample Preparation: a. Withdraw a 1 mL sample from the fermenter. b. Centrifuge the sample at >10,000 x g for 10 minutes to pellet the biomass. c. Decant the supernatant into a clean microfuge tube. d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to prevent column clogging.
-
Standard Curve Preparation: a. Prepare a stock solution of 10 g/L fumaric acid in ultrapure water. b. Create a series of standards (e.g., 5, 2, 1, 0.5, 0.1 g/L) by serial dilution of the stock solution. c. Transfer each standard to an HPLC vial.
-
HPLC Analysis: a. Set up the HPLC method:
- Column Temperature: 30-40 °C
- Flow Rate: 0.5 - 1.0 mL/min
- Injection Volume: 10 - 20 µL
- Detector Wavelength: 210 nm b. Run the standard curve samples first, followed by the fermentation samples.
-
Data Analysis: a. Integrate the peak area corresponding to the retention time of fumaric acid for each standard and sample. b. Plot a standard curve of peak area versus concentration for the standards. c. Use the linear regression equation from the standard curve to calculate the concentration of fumaric acid in your unknown samples.
Metabolic Pathway Visualization
Understanding the central metabolic pathways in Rhizopus oryzae is key to diagnosing byproduct formation. The pyruvate branch point is the critical junction where the carbon flux is directed towards biomass, fumaric acid, or ethanol.
Caption: Simplified metabolic pathways at the pyruvate branch point in R. oryzae.
References
-
Fumaric acid production with Rhizopus oryzae: quantifying time-dependent variations in catabolic flux. University of Pretoria. [Link]
-
Biotechnological Production of Fumaric Acid by Rhizopus arrhizus—Reaching Industrially Relevant Final Titers. (2023). MDPI. [Link]
-
Direct Extraction of Fumaric Acid from Rhizopus oryzae Suspensions—Interfacial Mass Transfer. (2021). PMC - NIH. [Link]
-
Study of metabolic profile of Rhizopus oryzae to enhance fumaric acid production under low pH condition. (2015). PubMed. [Link]
-
Optimization of fumaric acid production by Rhizopus delemar based on the morphology formation. (2011). PubMed. [Link]
-
Fumaric Acid Production: A Biorefinery Perspective. (2018). MDPI. [Link]
-
Fumaric acid production by fermentation. (2008). PMC - NIH. [Link]
-
Continuous Production of Fumaric Acid with Immobilised Rhizopus oryzae: The Role of pH and Urea Addition. (2022). MDPI. [Link]
-
Enhanced acid tolerance of Rhizopus oryzae during fumaric acid production. ResearchGate. [Link]
-
Metabolic engineering of Rhizopus oryzae for the production of platform chemicals. PMC - NIH. [Link]
-
Enhanced acid tolerance of Rhizopus oryzae during fumaric acid production. (2014). PubMed. [Link]
-
Optimization of fumaric acid production by Rhizopus delmar based on the morphology formation. ResearchGate. [Link]
-
Fumaric Acid Recovery and Purification from Fermentation Broth by Activated Carbon Adsorption Followed with Desorption by Acetone. ResearchGate. [Link]
-
Bioproduction of fumaric acid: an insight into microbial strain improvement strategies. (2019). Taylor & Francis Online. [Link]
-
Fumaric acid production by fermentation. ResearchGate. [Link]
-
Production of fumaric acid by simultaneous saccharification and fermentation of starchy materials with 2-deoxyglucose-resistant mutant strains of Rhizopus oryzae. (2012). PubMed. [Link]
-
Production of Fumaric Acid from Raw Starchy Materials by Rhizopus oryzae with SSF. CNKI. [Link]
-
Fumaric acid: production and separation. (2018). PubMed. [Link]
-
Production of Fumaric Acid by Rhizopus arrhizus NRRL 1526. (2022). MDPI. [Link]
- Fumaric acid crystallization process.
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- 1. Direct Extraction of Fumaric Acid from Rhizopus oryzae Suspensions—Interfacial Mass Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumaric acid production by fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Rhizopus oryzae for the production of platform chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioproduction of fumaric acid: an insight into microbial strain improvement strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Production of Fumaric Acid from Raw Starchy Materials by Rhizopus oryzae with SSF [jproeng.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of fumaric acid production by Rhizopus delemar based on the morphology formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of fumaric acid by simultaneous saccharification and fermentation of starchy materials with 2-deoxyglucose-resistant mutant strains of Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced acid tolerance of Rhizopus oryzae during fumaric acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. US3702342A - Fumaric acid crystallization process - Google Patents [patents.google.com]
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- 19. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimization of Fermentation Parameters for Fumaric Acid Production
Welcome to the technical support center for the optimization of fumaric acid production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing fumaric acid yields and troubleshooting common issues encountered during fermentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the optimization of fumaric acid fermentation.
Q1: What are the most critical parameters to control for high-yield fumaric acid production?
A1: Achieving high yields of fumaric acid hinges on the careful control of several key parameters. The most critical is the carbon-to-nitrogen (C/N) ratio, as nitrogen limitation is a primary trigger for fumaric acid accumulation in many producing strains, such as Rhizopus oryzae.[1][2] Other vital parameters include the choice of carbon and nitrogen sources, pH, aeration, and the morphology of the fungus.[3][4][5]
Q2: Which microbial strains are most commonly used for industrial fumaric acid production?
A2: Filamentous fungi, particularly species of the genus Rhizopus, are the most effective and widely studied microorganisms for fumaric acid production.[2] Among these, Rhizopus oryzae and Rhizopus arrhizus are standout producers, known for their high titers and yields.[2][6]
Q3: How does pH affect fumaric acid production?
A3: pH is a critical factor influencing both fungal growth and the metabolic shift towards fumaric acid production.[3] Low pH can inhibit fungal growth and, consequently, fumaric acid production.[2][7] However, maintaining a slightly acidic to neutral pH, often through the use of neutralizing agents like calcium carbonate, is crucial.[8] Some strategies involve a pH shift, starting at a higher pH for biomass growth and then allowing it to drop to encourage acid production.[9][10]
Q4: What is the significance of fungal morphology in fumaric acid fermentation?
A4: The morphology of the fungus—whether it grows as dispersed mycelia or as pellets—significantly impacts the fermentation process.[3][4][5] Small, dispersed pellets are often preferred as they lead to lower broth viscosity, which in turn improves oxygen and nutrient transfer.[5][11] Factors influencing morphology include inoculum size, agitation speed, and medium composition.[3][4][6]
Q5: Can I use alternative carbon sources to glucose?
A5: Yes, while glucose is a readily metabolized carbon source, various other substrates have been successfully used.[5][12] These include xylose, sucrose, and lignocellulosic hydrolysates.[2][13][14][15] The efficiency of conversion can vary depending on the strain's metabolic capabilities.[2][14] Some studies have also explored the use of industrial waste streams to improve the economic viability of the process.[16]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during fumaric acid fermentation experiments.
Issue 1: Low Fumaric Acid Titer or Yield
Symptoms:
-
Final concentration of fumaric acid is below the expected range.
-
Low conversion yield of the carbon source to fumaric acid.
Possible Causes & Diagnostic Workflow:
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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Troubleshooting Decision Tree for Low Fumaric Acid Titer.
Step-by-Step Solutions:
-
Verify Carbon-to-Nitrogen (C/N) Ratio:
-
Rationale: Nitrogen limitation is a key metabolic trigger for fumaric acid overproduction.[1] An incorrect C/N ratio can lead to excessive biomass growth at the expense of acid production or, conversely, insufficient biomass to produce significant amounts of fumaric acid.
-
Action: Analyze the initial concentrations of your carbon and nitrogen sources. For Rhizopus species, high C/N ratios are generally favorable.[2][17] If the ratio is too low, decrease the nitrogen source concentration in subsequent experiments.[18]
-
-
Evaluate pH Control and Profile:
-
Rationale: A drop in pH due to acid accumulation can inhibit the producing organism.[2] The presence of a neutralizing agent is often essential to maintain the pH in a productive range.[8]
-
Action: Monitor the pH throughout the fermentation. Ensure that your neutralizing agent (e.g., CaCO₃) is effectively maintaining the pH. If the pH drops too low too early, it may be necessary to add more neutralizing agent or implement a more robust pH control strategy.[7]
-
-
Assess Fungal Morphology:
-
Rationale: Large, dense pellets or excessive filamentous growth can lead to poor mass transfer (oxygen and nutrients), creating anaerobic zones and shifting metabolism away from fumaric acid production.[3][5]
-
Action: Take a sample from the fermenter and observe the fungal morphology under a microscope. If morphology is suboptimal, consider adjusting the inoculum size, agitation speed, or adding morphology-directing agents to the medium.[4][11]
-
-
Analyze Aeration and Agitation:
-
Rationale: Fumaric acid production is an aerobic process. Insufficient oxygen supply can lead to the production of alternative metabolites, such as ethanol.[2]
-
Action: Ensure adequate aeration and agitation to maintain a sufficient dissolved oxygen level. This can be monitored using a dissolved oxygen probe. If oxygen limitation is suspected, increase the agitation speed or the airflow rate.[19]
-
-
Investigate Byproduct Formation:
-
Rationale: The presence of significant amounts of byproducts like ethanol, malic acid, or succinic acid indicates that the metabolic flux is being diverted from the primary pathway to fumaric acid.[2]
-
Action: Analyze your fermentation broth for common byproducts using techniques like HPLC. High levels of ethanol often point to oxygen limitation.[2] An accumulation of L-malic acid might suggest low activity of the cytosolic fumarase enzyme.[1]
-
Issue 2: High Levels of Byproduct Formation (e.g., Ethanol, Malic Acid)
Symptoms:
-
Significant concentrations of ethanol, malic acid, or other organic acids are detected in the fermentation broth.
-
Correspondingly lower than expected fumaric acid yield.
Possible Causes & Solutions:
| Byproduct | Primary Cause | Scientific Rationale | Recommended Action |
| Ethanol | Oxygen Limitation | Under anaerobic or oxygen-limited conditions, Rhizopus oryzae can shift its metabolism towards ethanol production (Crabtree effect).[14] | Increase aeration and/or agitation to improve oxygen transfer.[19] Consider a fed-batch strategy to avoid high initial glucose concentrations which can also induce ethanol formation.[13][14][15] |
| L-Malic Acid | Suboptimal Fumarase Activity | Fumaric acid is produced from L-malic acid by the enzyme cytosolic fumarase. Low activity of this enzyme can lead to the accumulation of its substrate.[1] | Ensure that conditions such as pH and temperature are optimal for fumarase activity. Nitrogen limitation has been shown to increase cytosolic fumarase activity.[1] |
| Succinic Acid | Reductive TCA Cycle Imbalance | Succinic acid is another intermediate in the reductive tricarboxylic acid (TCA) cycle. Metabolic imbalances can lead to its accumulation. | Review the overall medium composition, including trace metal concentrations, which can influence enzyme cofactors. |
Issue 3: Poor or Inconsistent Fungal Growth/Morphology
Symptoms:
-
Failure of the inoculum to grow.
-
Formation of large, unmanageable clumps or excessively viscous filamentous growth.
-
Inconsistent morphology between batches.
Possible Causes & Solutions:
-
Inoculum Quality:
-
Rationale: The viability and concentration of spores in the inoculum are critical for establishing a healthy culture.
-
Action: Ensure your spore suspension is fresh and has a high viability count. Standardize your inoculum preparation protocol, including spore concentration, to ensure consistency between experiments.[3]
-
-
Medium Composition:
-
Rationale: Certain components in the growth medium, including trace metals and the type of nitrogen source, can significantly influence fungal morphology.[3][7][20]
-
Action: Review and optimize the concentrations of all medium components. For instance, some studies have shown that complex organic nitrogen sources can promote a more favorable morphology compared to simple inorganic sources.[20]
-
-
Physical Parameters:
-
Rationale: Agitation speed and bioreactor geometry play a crucial role in the shear forces experienced by the fungus, which directly impacts pellet formation.[4]
-
Action: Experiment with different agitation speeds during the initial growth phase to find the optimal conditions for forming small, uniform pellets.[11]
-
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for core experimental workflows.
Protocol 1: Inoculum Preparation for Pellet Morphology
Objective: To prepare a standardized spore suspension of Rhizopus oryzae for inoculating a fermentation culture to promote the formation of small, dispersed pellets.
Materials:
-
Mature Rhizopus oryzae culture on a potato dextrose agar (PDA) plate.
-
Sterile 0.1% (v/v) Tween 80 solution.
-
Sterile distilled water.
-
Hemocytometer.
-
Sterile flasks and pipettes.
Procedure:
-
Aseptically add 10 mL of sterile 0.1% Tween 80 solution to a mature PDA plate culture of R. oryzae.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the spores.
-
Transfer the resulting spore suspension to a sterile flask.
-
Wash the plate with an additional 10 mL of sterile distilled water and add it to the flask to maximize spore recovery.
-
Vortex the spore suspension gently to ensure homogeneity.
-
Using a hemocytometer, determine the concentration of spores in the suspension.
-
Dilute the suspension with sterile distilled water to achieve the desired final spore concentration for inoculation (e.g., 10⁵ spores/mL). A lower initial spore concentration often favors the formation of pellets.[3]
Protocol 2: Fumaric Acid Quantification using High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of fumaric acid and major byproducts in a fermentation broth sample.
Materials:
-
Fermentation broth sample.
-
0.22 µm syringe filters.
-
HPLC system with a UV detector.
-
A suitable reversed-phase C18 column.
-
Mobile phase (e.g., dilute sulfuric acid or phosphoric acid).
-
Fumaric acid, malic acid, succinic acid, and ethanol standards.
Procedure:
-
Withdraw a sample from the bioreactor.
-
Centrifuge the sample to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Prepare a series of standards of known concentrations for fumaric acid and expected byproducts.
-
Set up the HPLC method:
-
Column: Reversed-phase C18.
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).
-
Flow Rate: e.g., 0.6 mL/min.
-
Column Temperature: e.g., 60°C.
-
Detector: UV detector set to a wavelength of 210 nm.
-
-
Inject the prepared standards to generate a calibration curve for each compound.
-
Inject the filtered fermentation sample.
-
Identify and quantify the peaks in the sample chromatogram by comparing their retention times and areas to the calibration curves.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];
} end
Simplified metabolic pathway for fumaric acid production in Rhizopus oryzae.
References
-
Fumaric Acid Recovery and Purification from Fermentation Broth by Activated Carbon Adsorption Followed with Desorption by Acetone | Industrial & Engineering Chemistry Research - ACS Publications . ACS Publications. Available at: [Link]
-
Rhizopus oryzae for Fumaric Acid Production: Optimising the Use of a Synthetic Lignocellulosic Hydrolysate - MDPI . MDPI. Available at: [Link]
-
Fumaric Acid Recovery and Purification from Fermentation Broth by Activated Carbon Adsorption Followed with Desorption by Acetone | Industrial & Engineering Chemistry Research . ACS Publications. Available at: [Link]
-
Production of fumaric acid by Rhizopus oryzae: role of carbon-nitrogen ratio - PubMed . PubMed. Available at: [Link]
-
283226 Fumaric Acid Recovery From Fermentation Broth by Activated Carbon Adsorption Followed by Desorption and Crystallization with Acetone - ResearchGate . ResearchGate. Available at: [Link]
-
Fumaric Acid Recovery and Purification from Fermentation Broth by Activated Carbon Adsorption Followed with Desorption by Aceton - American Chemical Society . ACS Publications. Available at: [Link]
-
Purification of Polymer-Grade Fumaric Acid from Fermented Spent Sulfite Liquor - MDPI . MDPI. Available at: [Link]
-
Effect of different carbon sources on fumaric acid production and... - ResearchGate . ResearchGate. Available at: [Link]
-
Fumaric acid production by fermentation - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Fumaric acid fermentation by Rhizopus oryzae in submerged systems - Purdue e-Pubs . Purdue University. Available at: [Link]
-
Rhizopus oryzae for Fumaric Acid Production: Optimising the Use of a Synthetic Lignocellulosic Hydrolysate - University of Pretoria . University of Pretoria. Available at: [Link]
-
Rhizopus oryzae for fumaric acid production : optimising the use of a synthetic lignocellulosic hydrolysate - UPSpace - University of Pretoria . University of Pretoria. Available at: [Link]
-
Capability Enhancement of Fumaric Acid Production by Rhizopus arrhizus Through Carbon-Nitrogen Sources Coordination - ProQuest . ProQuest. Available at: [Link]
-
2 Literature Summary on Fumaric Acid Production From different Waste Carbon Sources - ResearchGate . ResearchGate. Available at: [Link]
-
Process characterization and influence of alternative carbon sources and carbon-to-nitrogen ratio on organic acid production by Aspergillus oryzae DSM1863 - PubMed . PubMed. Available at: [Link]
-
Process characterization and influence of alternative carbon sources and carbon-to-nitrogen ratio on organic acid production by Aspergillus oryzae DSM1863 | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Development of a Low pH Fermentation Strategy for Fumaric Acid Production by Rhizopus oryzae | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Fumaric Acid Production: A Biorefinery Perspective - MDPI . MDPI. Available at: [Link]
-
Development of a low pH fermentation strategy for fumaric acid production by Rhizopus oryzae - University of Limerick . University of Limerick. Available at: [Link]
-
Effect of nitrogen sources on production of fumaric acid at different... - ResearchGate . ResearchGate. Available at: [Link]
-
Optimization of fumaric acid production by Rhizopus delmar based on the morphology formation | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
(PDF) Strain Development and Medium Optimization for Fumaric Acid Production . ResearchGate. Available at: [Link]
-
Fumaric acid fermentation kinetics at different C/N ratios. Fumaric... - ResearchGate . ResearchGate. Available at: [Link]
-
Production of Fumaric Acid by Rhizopus arrhizus NRRL 1526 . MDPI. Available at: [Link]
-
Production of Fumaric Acid by Rhizopus arrhizus NRRL 1526: A Simple Production Medium and the Kinetic Modelling of the Bioprocess - MDPI . MDPI. Available at: [Link]
-
Biotechnological Production of Fumaric Acid by Rhizopus arrhizus—Reaching Industrially Relevant Final Titers - MDPI . MDPI. Available at: [Link]
-
[PDF] Fumaric acid production by fermentation - Semantic Scholar . Semantic Scholar. Available at: [Link]
-
Direct Extraction of Fumaric Acid from Rhizopus oryzae Suspensions—Interfacial Mass Transfer - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Bioproduction of Fumaric Acid and Its Derivatives Using Agro-Industrial Residues as Feedstock - ProQuest . ProQuest. Available at: [Link]
-
Biotechnological Production of Fumaric Acid: The Effect of Morphology of Rhizopus arrhizus NRRL 2582 - MDPI . MDPI. Available at: [Link]
-
(PDF) Fumaric acid production by fermentation - ResearchGate . ResearchGate. Available at: [Link]
-
Fumaric acid production by fermentation - PubMed . PubMed. Available at: [Link]
-
Aeration & agitation - Deogiri College . Deogiri College. Available at: [Link]
-
Comparison of fumaric acid production by Rhizopus oryzae using different neutralizing agents - ResearchGate . ResearchGate. Available at: [Link]
-
EFFECT OF FUMARIC ACID ON SPONTANEOUS FERMENTATION IN GRAPE MUST . GIESCO. Available at: [Link]
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- 2. Fumaric acid production by fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 5. Direct Extraction of Fumaric Acid from Rhizopus oryzae Suspensions—Interfacial Mass Transfer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. "Fumaric acid fermentation by Rhizopus oryzae in submerged systems" by Ying Zhou [docs.lib.purdue.edu]
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- 9. researchgate.net [researchgate.net]
- 10. pure.ul.ie [pure.ul.ie]
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- 16. Bioproduction of Fumaric Acid and Its Derivatives Using Agro-Industrial Residues as Feedstock - ProQuest [proquest.com]
- 17. Process characterization and influence of alternative carbon sources and carbon-to-nitrogen ratio on organic acid production by Aspergillus oryzae DSM1863 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. deogiricollege.org [deogiricollege.org]
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Validation & Comparative
A Senior Application Scientist’s Guide: Fumaric Acid vs. Maleic Acid in Polymer Performance
Introduction: The Tale of Two Isomers
In the realm of polymer science, particularly in the synthesis of unsaturated polyester resins (UPRs), the choice of monomers is paramount to tailoring the final material properties. Among the most fundamental choices is the selection of the unsaturated dicarboxylic acid. Fumaric acid and maleic acid, as geometric isomers, present a classic case study in how a subtle difference in molecular architecture—the cis versus trans configuration of the double bond—translates into significant macroscopic differences in polymer performance.[1]
This guide provides a comparative analysis of fumaric and maleic acid, moving from their fundamental stereochemical differences to their profound impact on polymerization and the resultant thermal, mechanical, and chemical properties of the final polymer. We will explore the causality behind these differences, supported by experimental data and standardized characterization protocols, to empower researchers in making informed decisions for their specific applications.
Part 1: The Foundation of Divergence: Stereochemistry and Reactivity
The story of these two acids begins and ends with their geometry. Maleic acid is the cis-isomer, with its two carboxylic acid groups on the same side of the carbon-carbon double bond. Fumaric acid is the trans-isomer, with the carboxyl groups on opposite sides.[1] This fundamental structural difference dictates their intrinsic properties.
Key Molecular Differences:
-
Stability: The trans configuration of fumaric acid results in less steric strain between the bulky carboxyl groups, making it thermodynamically more stable than maleic acid.[2] This stability is evident in its higher melting point and lower heat of combustion. Kinetic studies confirm that maleic acid can be isomerized into the more stable fumaric acid with the application of heat, a critical phenomenon during polymerization.[2][3]
-
Acidity: The proximity of the carboxyl groups in maleic acid allows for intramolecular hydrogen bonding upon the first deprotonation. This stabilizes the resulting conjugate base (maleate), making maleic acid a stronger acid (pKa1 ≈ 1.9) than fumaric acid (pKa1 ≈ 3.0).[4][5]
-
Solubility & Polarity: The cis configuration gives maleic acid a net dipole moment, rendering it a polar molecule with significantly higher solubility in water compared to the nonpolar fumaric acid.[6] Fumaric acid's symmetry and ability to pack tightly into a crystal lattice contribute to its lower solubility.
| Property | Maleic Acid (cis) | Fumaric Acid (trans) | Rationale |
| Melting Point | ~135 °C | ~287 °C (sublimes) | Symmetrical trans structure allows for more efficient crystal packing and stronger intermolecular forces.[2] |
| Water Solubility | High (78 g/100 mL at 25°C) | Low (0.63 g/100 mL at 25°C) | Cis form is polar, leading to better interaction with polar water molecules.[6] |
| Stability | Less stable | More stable | Reduced steric hindrance in the trans configuration.[2] |
| First Acidity Constant (pKa1) | ~1.9 | ~3.0 | Intramolecular H-bonding stabilizes the conjugate base of maleic acid.[5] |
Part 2: Implications for Polymer Synthesis
In industrial practice, particularly for unsaturated polyester resins, maleic anhydride is the preferred starting material over maleic acid.[7] This is because its reaction with diols is faster and produces only one mole of water per mole of anhydride, compared to the two moles of water that must be removed when starting with fumaric acid.[7]
However, a crucial transformation occurs during the high-temperature polycondensation process (typically >200°C): the cis-maleate units isomerize to the more stable trans-fumarate units.[3][8] The extent of this isomerization is a key process parameter, as it dictates the final properties of the resin. Resins with a higher degree of fumarate content exhibit superior mechanical and thermal properties.[8] Therefore, while one might start with maleic anhydride, the goal is often to produce a polymer chain rich in fumarate linkages. Direct use of fumaric acid ensures 100% trans geometry from the outset, but the reaction kinetics are slower.
Generalized Experimental Protocol: Synthesis of an Unsaturated Polyester Resin
Causality: This two-stage melt polycondensation protocol is designed to first create ester linkages at a lower temperature before driving the reaction to completion under vacuum at a higher temperature, which also promotes the isomerization of any remaining maleate units to fumarate.
-
Reactor Setup: Charge a reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a glycol (e.g., propylene glycol) and the unsaturated acid/anhydride (e.g., maleic anhydride or fumaric acid) and a saturated acid for property modification (e.g., phthalic anhydride).
-
Inert Atmosphere: Purge the system with nitrogen to prevent oxidation and discoloration at high temperatures.
-
First Stage - Esterification: Heat the mixture to 150-190°C.[9] The esterification reaction begins, and water is distilled off. The reaction progress is monitored by measuring the acid value of the mixture.
-
Second Stage - Polycondensation: Once the acid value has dropped to a target level, increase the temperature to 210-220°C.[8] A vacuum is often applied during this stage to facilitate the removal of the final traces of water and drive the polymerization to achieve the desired molecular weight. This stage is critical for maximizing the maleate-to-fumarate isomerization.[8]
-
Termination: The reaction is stopped when the desired acid value and viscosity are reached. The molten polyester is then cooled and typically dissolved in a reactive diluent like styrene.
Part 3: A Comparative Analysis of Polymer Properties
The geometric disparity between fumarate and fumarate units directly translates to the final polymer's performance. A polymer chain built with trans-fumarate links is straighter, more rigid, and capable of closer packing than a chain with kinked cis-maleate units.
| Polymer Property | High Fumarate Content | High Maleate Content | Scientific Rationale |
| Tensile Strength & Modulus | Higher | Lower | The linear, symmetrical structure of fumarate units allows for closer chain packing, higher crystallinity, and more effective stress transfer between chains.[10] |
| Hardness | Higher | Lower | Densely packed chains result in a harder, more rigid material. |
| Glass Transition Temp. (Tg) | Higher | Lower | The rigidity of the fumarate backbone restricts segmental motion, requiring more thermal energy for the polymer to transition from a glassy to a rubbery state. |
| Thermal Stability | Higher | Lower | Tighter chain packing and stronger intermolecular forces in fumarate-rich polymers generally lead to higher decomposition temperatures.[11] |
| Crosslink Density | Higher | Lower | The trans double bond in the fumarate unit is sterically more accessible for reaction with styrene during curing, leading to a more efficient and denser crosslinked network. |
| Chemical & Solvent Resistance | Superior | Inferior | A higher crosslink density creates a more robust network that is less susceptible to swelling and attack by chemicals and solvents. |
Part 4: Experimental Verification & Characterization Protocols
To quantify the differences outlined above, a suite of standard thermal and mechanical analysis techniques is employed.[12] A comprehensive characterization workflow is essential for validating the performance of a newly synthesized polymer.
Key Characterization Techniques
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine key thermal transitions, most importantly the glass transition temperature (Tg).
-
Protocol:
-
Accurately weigh 5-10 mg of the cured polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.
-
Cool the sample rapidly (e.g., to -50°C).
-
Heat the sample a second time at the same controlled rate. The Tg is determined from the inflection point in the heat flow curve during this second heating scan.[13]
-
-
Expected Result: Fumarate-based polymers will exhibit a higher Tg than those with significant maleate content.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate thermal stability by measuring weight loss as a function of temperature.[14]
-
Protocol:
-
Place a 10-20 mg sample of the cured polymer onto the TGA balance pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).
-
Record the sample weight as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.[13]
-
-
Expected Result: Fumarate-rich polymers will show an onset of decomposition at a higher temperature.
-
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the mechanical properties (storage modulus, loss modulus, and tan delta) as a function of temperature.[15]
-
Protocol:
-
Prepare a rectangular bar of the cured polymer with precise dimensions.
-
Clamp the sample in the DMA instrument (e.g., in a three-point bending or tensile fixture).
-
Apply a small, oscillating sinusoidal stress to the sample at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from a low temperature (e.g., ambient) to a temperature above the Tg.
-
The instrument measures the storage modulus (E', representing stiffness) and loss modulus (E''). The peak of the tan delta (E''/E') curve is another precise measure of the glass transition temperature.[16]
-
-
Expected Result: Fumarate-based polymers will show a higher storage modulus in the glassy region and a higher Tg.
-
Conclusion and Application Guidance
The choice between fumaric and maleic acid (or its anhydride) is a fundamental decision that reverberates through the entire polymer lifecycle, from synthesis to final application performance.
-
Maleic Anhydride is often the pragmatic choice for industrial synthesis due to its favorable reaction kinetics and lower water byproduct. However, process conditions must be carefully controlled to maximize the crucial in-situ isomerization to fumarate units.
-
Fumaric Acid , while slower to react, is the monomer of choice when maximum performance is required. Its inherent trans structure guarantees a polymer backbone capable of achieving the highest levels of rigidity, thermal stability, and mechanical strength.[10]
For applications demanding high structural integrity, such as automotive components, corrosion-resistant tanks, and high-performance composites, formulating with or ensuring a high conversion to fumarate is essential. For applications where flexibility is more important and cost is a primary driver, a formulation with a higher residual maleate content might be acceptable. Ultimately, understanding the foundational stereochemistry of these isomers provides the scientific rationale needed to engineer polymers with precisely tailored properties.
References
-
MDPI. (2022). Composition, Properties, and Utilization of Fumaric Acid Sludge By-Produced from Industrial Phthalic Anhydride Wastewater Treatment. Available at: [Link]
-
Royal Society of Chemistry. (2025). Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations. Polymer Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of thermoplastic copolyester elastomers modified with fumaric moieties. Available at: [Link]
-
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Norbidar. (2025). The stability comparison of fumaric acid and maleic acid. Available at: [Link]
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MDPI. (2023). Lipophilicity Study of Fumaric and Maleic Acids. Available at: [Link]
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Talmon's Group. (2015). Distinctive effect of maleic acid and fumaric acid on structural transitions in cationic micellar solution. Available at: [Link]
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AZoM. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Available at: [Link]
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ResearchGate. (n.d.). Maleic Anhydride, Maleic Acid, and Fumaric Acid. Available at: [Link]
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ACS Publications. (2020). Synthesis of High-Molecular-Weight Maleic Anhydride-Based Polyesters with Enhanced Properties. ACS Applied Polymer Materials. Available at: [Link]
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De Gruyter. (n.d.). Unsaturated Polyester Resins. Available at: [Link]
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Patsnap. (2025). Tartaric Acid vs Maleic Acid in Cross-Linking Polymers. Available at: [Link]
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A Senior Application Scientist’s Guide to the Titrimetric Validation of Fumaric Acid Purity
Introduction: The Critical Role of Purity in Fumaric Acid Applications
Fumaric acid ((E)-butenedioic acid), a key dicarboxylic acid, is a fundamental component in numerous pharmaceutical formulations and food products, prized for its role as an acidity regulator and flavor agent.[1] In pharmaceutical applications, it is used in oral solid dosage forms and can be a component of active pharmaceutical ingredient (API) salts, such as ferrous fumarate or quetiapine fumarate.[2][3] Given its direct integration into consumer products, verifying its purity is not merely a quality control step but a critical assurance of safety and efficacy. The United States Pharmacopeia (USP) mandates that fumaric acid must contain not less than 99.5% and not more than 100.5% of C₄H₄O₄, calculated on an anhydrous basis.[4]
While modern chromatographic methods like HPLC offer high specificity for impurity profiling, classical titration remains a robust, reliable, and cost-effective cornerstone for assaying the overall purity of acidic compounds.[5][6] This guide provides an in-depth comparison of two primary titrimetric approaches for validating fumaric acid purity: the compendial Alkalimetric (Acid-Base) Titration and a less common but mechanistically distinct Oxidative (Redox) Titration .
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the inherent limitations of each method, ensuring a holistic and scientifically rigorous understanding.
Method 1: Alkalimetric (Acid-Base) Titration
This is the most widely recognized and pharmacopeially accepted method for determining fumaric acid purity.[1][4] It is based on the fundamental principles of acid-base neutralization.
The Underlying Principle: Neutralizing a Diprotic Acid
Fumaric acid is a diprotic acid, meaning each molecule possesses two carboxylic acid functional groups that can donate protons (H⁺).[7] The titration involves reacting a known quantity of fumaric acid with a standardized strong base, typically sodium hydroxide (NaOH), to a defined endpoint. The reaction proceeds in two stages, corresponding to the neutralization of the two acidic protons:
-
HOOC-CH=CH-COOH + NaOH → HOOC-CH=CH-COONa + H₂O
-
HOOC-CH=CH-COONa + NaOH → NaOOC-CH=CH-COONa + H₂O
The overall stoichiometric reaction is:
HOOC-CH=CH-COOH + 2NaOH → NaOOC-CH=CH-COONa + 2H₂O
This 1:2 molar ratio between fumaric acid and sodium hydroxide is the basis for calculating the purity.[8]
Experimental Protocol 1A: Compendial Method with Visual Indicator
This protocol is harmonized across major pharmacopeias like the USP.[4][9]
Methodology:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the fumaric acid sample and transfer it to a 250 mL conical flask.
-
Dissolution: Add 50 mL of methanol and warm gently on a steam bath to facilitate complete dissolution.
-
Expert Insight: Fumaric acid has limited solubility in water but is more soluble in alcohols like methanol.[1] Using methanol ensures the analyte is fully dissolved before titration begins, which is critical for an accurate endpoint. Incomplete dissolution is a common source of error, leading to an underestimation of purity.
-
-
Indicator Addition: Cool the solution to room temperature and add 2-3 drops of phenolphthalein solution (Test Solution, TS).
-
Titration: Titrate the solution with standardized 0.5 N sodium hydroxide (NaOH) VS (Volumetric Solution). The titrant should be added carefully, with constant swirling of the flask.
-
Endpoint Detection: The endpoint is reached upon the first appearance of a distinct pink color that persists for at least 30 seconds.[1]
-
Expert Insight: Phenolphthalein is selected because its color change interval (pH 8.2–10.0) brackets the pH at the second equivalence point of titrating a weak diprotic acid with a strong base.[10] This ensures the color change coincides with the complete neutralization of both carboxylic acid groups.
-
-
Blank Determination: Perform a blank titration using 50 mL of methanol and the same amount of indicator. Subtract the volume of titrant consumed by the blank from the sample titration volume. This corrects for any acidity or alkalinity in the solvent and reagents.[4]
-
Calculation: The percentage purity of fumaric acid (C₄H₄O₄) is calculated using the following formula:
Purity (%) = ( (V_s - V_b) * N * 29.02 ) / W * 100
Where:
-
V_s = Volume of NaOH VS consumed by the sample (mL)
-
V_b = Volume of NaOH VS consumed by the blank (mL)
-
N = Normality of the NaOH VS (eq/L)
-
W = Weight of the fumaric acid sample (mg)
-
29.02 = The milliequivalent weight of fumaric acid (molecular weight of 116.07 g/mol divided by 2, then converted to mg).[4]
-
Experimental Protocol 1B: Potentiometric Titration
For enhanced precision and to eliminate the subjectivity of visual endpoint detection, a potentiometric titration is the preferred alternative. This method is particularly useful for colored or turbid solutions.[11]
Methodology:
-
Setup: Prepare the sample as described in Protocol 1A in a beaker suitable for use with a magnetic stirrer.
-
Electrode System: Immerse a calibrated combination pH electrode into the solution. Ensure the electrode tip and the magnetic stir bar do not make contact.
-
Titration: Begin stirring the solution at a moderate, constant speed. Add the standardized 0.5 N NaOH titrant in small, recorded increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Collect more data points near the expected equivalence points, where the pH changes most rapidly.[12]
-
Endpoint Determination: The endpoint is the volume of titrant that corresponds to the point of maximum inflection on the titration curve (pH vs. Volume). This is most accurately determined by calculating the first or second derivative of the curve. For fumaric acid, two inflection points may be visible, with the second one being more pronounced and corresponding to the complete neutralization used for the assay.[7][13]
Caption: Workflow for Alkalimetric Titration of Fumaric Acid.
Method 2: Oxidative (Redox) Titration with Ceric Sulfate
While not a standard pharmacopeial method for fumaric acid itself, redox titration offers a fundamentally different analytical approach that targets the carbon-carbon double bond rather than the acidic functional groups. This can be advantageous for investigating specific impurities or for matrices where acid-base chemistry is confounded. Ceric sulfate is a powerful and stable oxidizing agent well-suited for this purpose.[14]
The Underlying Principle: Oxidation of the Alkene
The double bond in fumaric acid is susceptible to oxidation. A strong oxidizing agent like ceric(IV) sulfate (Ce(SO₄)₂) in an acidic medium can cleave this bond. The reaction stoichiometry must be carefully established, but a plausible reaction involves oxidation to simpler carboxylic acids or carbon dioxide. The assay is typically performed via a back-titration:
-
A known excess of standardized ceric sulfate solution is reacted with the fumaric acid sample.
-
The unreacted (excess) Ce⁴⁺ is then titrated with a standardized reducing agent, such as ferrous ammonium sulfate or sodium oxalate.[15]
-
The amount of ceric sulfate that reacted with the fumaric acid is determined by difference, allowing for calculation of the sample's purity.
The key reactions are:
Fumaric Acid + Ce⁴⁺ (excess) → Oxidized Products + Ce³⁺ Ce⁴⁺ (unreacted) + Fe²⁺ → Ce³⁺ + Fe³⁺
Experimental Protocol: Ceric Sulfate Back-Titration (Illustrative)
This protocol is illustrative, based on established principles of cerimetry, and would require rigorous in-house validation.[14][16]
Methodology:
-
Sample Preparation: Accurately weigh a sample of fumaric acid (e.g., ~150-200 mg) and place it into a 500 mL flask resistant to heating (e.g., an Erlenmeyer flask with a ground-glass stopper).
-
Reaction: Add a precisely measured volume of standardized 0.1 N ceric sulfate VS, ensuring it is in stoichiometric excess. Also add 50 mL of dilute sulfuric acid (e.g., 2 N) to provide the necessary acidic medium for the oxidation.
-
Oxidation Step: Gently heat the mixture under a reflux condenser for a defined period (e.g., 30-60 minutes) to ensure the primary oxidation reaction goes to completion.
-
Expert Insight: Heating is often necessary to increase the reaction rate between Ce⁴⁺ and organic compounds. A reflux condenser prevents loss of solvent or analyte. The reaction time and temperature are critical parameters that must be optimized and validated to ensure stoichiometric oxidation without degradation.
-
-
Back-Titration Setup: Cool the solution to room temperature. Add 2-3 drops of Ferroin indicator.
-
Expert Insight: Ferroin (orthophenanthroline ferrous complex) is an excellent indicator for cerimetry. It provides a sharp color change from a pale blue (ferriin, oxidized form) to an intense red (ferroin, reduced form) at a redox potential of about +1.06 V.[14]
-
-
Titration: Titrate the excess Ce⁴⁺ with standardized 0.1 N ferrous ammonium sulfate (FAS) until the color changes sharply from pale blue to red.
-
Blank Determination: Perform a blank determination by following the same procedure but omitting the fumaric acid sample.
-
Calculation: The percentage purity of fumaric acid is calculated based on the volume of ceric sulfate consumed.
Purity (%) = ( (V_b - V_s) * N_FAS * Eq. Wt. ) / W * 100
Where:
-
V_b = Volume of FAS consumed by the blank (mL)
-
V_s = Volume of FAS consumed by the sample (mL)
-
N_FAS = Normality of the FAS VS (eq/L)
-
Eq. Wt. = The equivalent weight of fumaric acid in this redox reaction (mg/meq), which must be determined through stoichiometric analysis and validation.
-
W = Weight of the fumaric acid sample (mg)
-
Caption: Workflow for Redox Back-Titration of Fumaric Acid.
Comparative Guide: Alkalimetric vs. Oxidative Titration
Choosing the appropriate titration method depends on the analytical objective, available resources, and the nature of potential impurities.
| Feature | Alkalimetric Titration (Acid-Base) | Oxidative Titration (Redox) |
| Principle | Neutralization of acidic protons. | Oxidation of the C=C double bond. |
| Specificity | Measures total acidity . It is not specific to fumaric acid and will titrate other acidic impurities (e.g., maleic acid).[13] | Targets unsaturation . It is insensitive to saturated acidic impurities but would react with other unsaturated compounds. |
| Pharmacopeial Status | Yes , this is the standard compendial assay method.[1][4] | No , this is a non-compendial, alternative method requiring full validation. |
| Ease of Use | High. The procedure is simple, fast, and uses common laboratory reagents. | Moderate to Low. Requires heating, reflux, and a back-titration procedure, making it more complex and time-consuming. |
| Reagent Stability | NaOH solutions must be protected from atmospheric CO₂ and standardized regularly. | Ceric sulfate solutions are highly stable, even when heated, a distinct advantage over potassium permanganate.[14] |
| Endpoint Detection | Visual (phenolphthalein) is simple but subjective. Potentiometric is highly accurate and objective.[17] | Visual (Ferroin) provides a very sharp and clear endpoint. Potentiometric redox titration is also possible. |
| Primary Application | Routine quality control for purity assay as per official standards. | Research, investigation of specific impurities, or analysis in complex matrices where acid-base methods fail. |
Conclusion and Recommendations
For routine quality control and release testing of fumaric acid, the alkalimetric titration as prescribed by the USP is the definitive method.[4] Its simplicity, reliability, and official status make it the industry standard. The use of potentiometry is strongly recommended to improve the accuracy and reproducibility of endpoint detection.
It is critical to recognize that this method provides a measure of total acidity. It cannot distinguish between fumaric acid and its geometric isomer, maleic acid, which is a common process impurity.[4][13] Therefore, the titrimetric assay must be complemented by a specific identity test and a chromatographic method, such as HPLC, to quantify maleic acid and other potential impurities as required by pharmacopeial monographs.[4][18]
The oxidative titration with ceric sulfate serves as a valuable orthogonal method. While not intended for routine use, it can be a powerful tool in research and development or during out-of-specification investigations to provide purity data based on a different chemical property of the molecule (its double bond).
Ultimately, a robust validation package for fumaric acid will leverage the strengths of multiple analytical techniques. Titration provides the accurate overall assay, while chromatography ensures identity and the control of specific, critical impurities.
References
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Fumaric Acid. United States Pharmacopeia (USP-NF). Accessed January 2026. Available from: [Link][4]
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FUMARIC ACID. Joint FAO/WHO Expert Committee on Food Additives (JECFA) Compendium of Food Additive Specifications, FNP 52 Add 7. 1999. Available from: [Link][1]
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Acid–Base Titrations. Chemistry LibreTexts. 2022. Available from: [Link][10]
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Potentiometric curves for fumaric acid solutions in the absence and in... ResearchGate. Accessed January 2026. Available from: [Link][12]
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[University biochemistry] Titration of fumaric acid. Reddit. 2017. Available from: [Link][7]
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Monograph on fumaric acid. International Organisation of Vine and Wine (OIV). 2023. Available from: [Link][19]
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Analytical Method Validation For The Determination Of Fumaric Acid Content In Quetiapine Hemi Fumarate By RP-HPLC. ResearchGate. 2025. Available from: [Link][5]
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Overview of Titrimetry. Analytical Chemistry 2.0, LibreTexts. Accessed January 2026. Available from: [Link][6]
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pH-metric titration of fumaric acid. YouTube. 2021. Available from: [Link][8]
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Fumaric Acid USP 2025. USP. 2025. Available from: [Link][18]
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Potentiometric Determination of Quetiapine Fumarate in Pharmaceutical Formulations. Portugaliae Electrochimica Acta. 2010. Available from: [Link][2]
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Ceric Sulphate Titration Methods. BrainKart. 2018. Available from: [Link][14]
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Titration of acids and bases. Michael Pilgaard's Web Chemistry. Accessed January 2026. Available from: [Link][20]
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Dissociation behavior of poly(fumaric acid) and poly(maleic acid). 1. Potentiometric titration and intrinsic viscosity. American Chemical Society. 1987. Available from: [Link][21]
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Titration of cerium(IV) sulfate with sodium oxalate at room temperature, using nitroferroin as indicator. ResearchGate. 2025. Available from: [Link][15]
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Potentiometry-titration.pdf. Saraswati Institute of Pharmaceutical Sciences. Accessed January 2026. Available from: [Link][11]
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Ferrous Fumarate. USP. Accessed January 2026. Available from: [Link][3]
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Endpoint Detection Methods in Titrimetry. Japanese Pharmacopoeia. Accessed January 2026. Available from: [Link][17]
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What causes unclear endpoints in diprotic acid titrations? Physics Forums. 2011. Available from: [Link][13]
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Fumaric Acid USP 2025. Web of Pharma. 2025. Available from: [Link][22]
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Fumaric Acid, Maleic Acid, Malic Acid USP NF BP Ph Eur FCC Food Grade Suppliers. Teappcm. Accessed January 2026. Available from: [Link][9]
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A Comparative Guide to the Antimicrobial Activity of Fumaric Acid and Its Derivatives
This guide provides an in-depth comparison of the antimicrobial properties of fumaric acid and its principal derivatives, particularly fumaric acid esters (FAEs) such as dimethyl fumarate (DMF) and its active metabolite, monomethyl fumarate (MMF). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates mechanisms of action, and presents detailed protocols to offer a comprehensive understanding of these compounds' potential as antimicrobial agents.
Introduction: From Metabolism to Medication
Fumaric acid is a naturally occurring dicarboxylic acid that serves as a key intermediate in the citric acid cycle of all aerobic organisms.[1] Its simple structure and acidic nature have led to its widespread use as a food acidulant and preservative, where it is valued for its ability to control pH and inhibit microbial growth.[2] Beyond the food industry, derivatives of fumaric acid, most notably fumaric acid esters (FAEs), have been developed as potent pharmaceutical agents. Dimethyl fumarate (DMF) is a prominent FAE approved for the systemic treatment of immune-mediated diseases like psoriasis and relapsing-remitting multiple sclerosis.[3][4][5] After oral administration, DMF is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF), which is largely responsible for its therapeutic effects in humans.[6]
While the clinical application of FAEs centers on their profound immunomodulatory and anti-inflammatory effects, the foundational antimicrobial properties of the parent molecule, fumaric acid, and the inherent reactivity of its esters, warrant a direct comparative investigation. This guide aims to dissect and compare the direct antimicrobial efficacy, mechanisms, and structure-activity relationships of fumaric acid and its derivatives, providing a clear, evidence-based perspective on their standing as antimicrobial compounds.
Section 1: Mechanisms of Antimicrobial Action
The ways in which fumaric acid and its esters inhibit microbial growth are distinct, reflecting their different chemical properties and cellular targets.
Fumaric Acid: A Two-Pronged Attack
The antimicrobial activity of fumaric acid, like other weak organic acids, was traditionally attributed solely to its ability to lower pH. However, its efficacy, which is often greater than what can be explained by acidity alone, points to more specific mechanisms.[7] The current understanding involves a dual mechanism of action:
-
Intracellular pH Reduction: In its undissociated state, fumaric acid can passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H+) that acidify the cell's interior. This disrupts pH homeostasis, inhibits essential enzymatic reactions, and forces the cell to expend energy pumping out excess protons, ultimately leading to growth inhibition or cell death.
-
Enzyme System Inhibition: Fumaric acid has been shown to be a specific inhibitor of the glutamate decarboxylase (GAD) system in bacteria such as Listeria monocytogenes and E. coli.[3][7] The GAD system is a crucial acid resistance mechanism for these pathogens, consuming intracellular protons to maintain pH balance. By inhibiting this system, fumaric acid compromises the microbe's ability to survive in acidic environments, including those it creates itself.[7]
Fumaric Acid Esters (DMF/MMF): Redox Disruption and Multi-Pathway Modulation
The mechanisms of FAEs are primarily understood from their effects on human cells in the context of autoimmune diseases. These compounds are highly reactive electrophiles due to their α,β-unsaturated carbonyl structure. Their direct antimicrobial effects are less studied but are likely linked to the same chemical reactivity that drives their immunomodulatory actions.
-
Glutathione (GSH) Depletion: Both DMF and MMF can react with the thiol group of intracellular glutathione, a critical antioxidant.[8][9] This non-enzymatic reaction, known as Michael addition, depletes the cell's primary defense against oxidative stress. In microbes, this sudden redox imbalance can be catastrophic, leading to oxidative damage to proteins, lipids, and DNA.
-
Inhibition of NF-κB Pathway: In eukaryotic cells, FAEs inhibit the transcription factor NF-κB, a master regulator of inflammatory responses.[10][11] While a direct parallel in bacteria is complex, disrupting cellular signaling and stress response pathways through covalent modification of key proteins is a plausible antimicrobial mechanism.
-
Nrf2 Pathway Activation: In host cells, the depletion of GSH by FAEs leads to the activation of the Nrf2 transcription factor, which upregulates a suite of antioxidant and cytoprotective genes.[11][12] This is a protective response to the chemical stress induced by the drug. It is conceivable that FAEs induce a similar overwhelming chemical stress in microbial cells, but without the sophisticated defense systems to mount an effective counter-response.
Section 2: Comparative Antimicrobial Efficacy
The most direct way to compare antimicrobial potency is by examining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance required to prevent visible growth of a microorganism.
Quantitative Data Summary
The table below consolidates MIC data from various studies. It is important to note that direct, broad-spectrum antimicrobial screening data for MMF is scarce in the literature, as its activity is typically studied in the context of its formation from the prodrug DMF within the host.
| Compound | Microorganism | Strain | MIC | Reference |
| Fumaric Acid | Staphylococcus aureus | ATCC 25923 | 75 µg/mL | [3] |
| Escherichia coli | ATCC 25922 | 150 µg/mL | [3] | |
| Klebsiella pneumoniae | ATCC 13883 | 150 µg/mL | [3] | |
| Pseudomonas aeruginosa | ATCC 27853 | 150 µg/mL | [3] | |
| Candida albicans | ATCC 10231 | 4,687 µg/mL | [3] | |
| Candida krusei | ATCC 14243 | 37,500 µg/mL | [3] | |
| Dimethyl Fumarate | Escherichia coli | K12 | ~200 µg/mL (200 ppm) | [13] |
| Mycobacterium tuberculosis | H37Rv | ~3.6 µg/mL (25 µM) | [7] |
Analysis of Efficacy and Structure-Activity Relationship (SAR)
-
Potency and Spectrum:
-
Fumaric Acid demonstrates potent activity against a range of pathogenic bacteria, with MICs in the 75-150 µg/mL range.[3] Its efficacy against fungi like Candida is significantly lower, requiring concentrations that are 30- to 250-fold higher.[3] This suggests a stronger antibacterial than antifungal profile.
-
Dimethyl Fumarate shows potent activity against M. tuberculosis (MIC ≈ 3.6 µg/mL) and activity against E. coli that is comparable to fumaric acid.[7][13] Its historical use as an industrial fungicide also points to broad-spectrum activity.[6][12]
-
-
The Role of Esterification (SAR Insights):
-
The conversion of fumaric acid, a hydrophilic dicarboxylic acid, into dimethyl fumarate, a more lipophilic diester, is a critical structural modification. This increased lipophilicity enhances the molecule's ability to permeate biological membranes, a key factor for intracellular action.[14]
-
Esterification transforms the compound from a pH-dependent antimicrobial into a highly reactive electrophile. While fumaric acid's action is enhanced in acidic conditions, DMF's reactivity with thiols like glutathione is pH-independent, allowing it to act robustly within the neutral cytoplasm of a cell.
-
While DMF is a prodrug that is rapidly converted to MMF in vivo, for direct antimicrobial applications (e.g., as a surface disinfectant or preservative), DMF itself is the active molecule. Its higher membrane permeability and reactivity compared to the more polar MMF are advantageous in this context.[6]
-
Section 3: Experimental Design for Antimicrobial Assessment
To ensure the trustworthiness and reproducibility of antimicrobial comparisons, standardized experimental protocols are essential. The broth microdilution method is the gold standard for determining MIC values quantitatively.
Rationale for Method Selection
While agar-based methods like disk diffusion are useful for initial screening, they are qualitative and can be influenced by the compound's diffusion rate through the agar. The broth microdilution method directly exposes a standardized population of microorganisms to a range of compound concentrations in a liquid medium, providing a precise and reproducible MIC value. This makes it the superior choice for objective comparison.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of Fumaric Acid and DMF in a suitable solvent (e.g., DMSO or ethanol for DMF; sterile deionized water with pH adjustment for Fumaric Acid). The final solvent concentration in the assay should be non-inhibitory (typically ≤1%).
-
Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Microorganism: Culture the test microorganism overnight to reach the logarithmic growth phase. Dilute the culture to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Assay Procedure:
-
Serial Dilution: In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the test compound at 2x the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This leaves wells 1-10 with serially diluted compound and well 11 as a growth control. Well 12 serves as a sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
3. Data Interpretation:
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can also be measured quantitatively using a plate reader (e.g., OD₆₀₀).
-
Controls:
-
Growth Control (Well 11): Must show clear turbidity.
-
Sterility Control (Well 12): Must remain clear.
-
Solvent Control: A separate control with the highest concentration of the solvent used should be run to ensure it does not inhibit growth.
-
Section 4: Synthesis and Application Perspectives
The practical application of fumaric acid versus its esters as antimicrobials is dictated by their vastly different safety profiles, costs, and regulatory statuses.
-
Fumaric Acid: As a compound with Generally Recognized as Safe (GRAS) status, fumaric acid is an ideal antimicrobial for the food and beverage industry.[2] It is cost-effective, stable, and provides a dual function as an acidulant and preservative. Its application is straightforward and poses minimal risk to consumers.
-
Fumaric Acid Esters (DMF/MMF): These are potent, biologically active pharmaceutical ingredients. Their use is restricted to prescription medications for specific diseases due to a significant side-effect profile that includes gastrointestinal distress, flushing, and potential skin sensitization.[15][16] Their high reactivity makes them unsuitable for general use as preservatives or disinfectants. However, their demonstrated antimicrobial activity, especially DMF's potent effect on pathogens like M. tuberculosis, suggests that the fumarate scaffold could be a starting point for developing novel, targeted antimicrobial drugs where the therapeutic benefits outweigh the risks.
Conclusion
This comparative analysis reveals a clear divergence in the antimicrobial profiles and applications of fumaric acid and its ester derivatives.
-
Fumaric acid is a reliable, broad-spectrum antibacterial agent with a well-defined, dual mechanism of action. Its safety and efficacy make it a valuable tool in food preservation.
-
Dimethyl fumarate also possesses potent, direct antimicrobial activity, in some cases exceeding that of its parent acid. However, its action is mediated by a different mechanism rooted in its high chemical reactivity. This same reactivity, which underlies its efficacy as an immunomodulatory drug, also leads to a side-effect profile that precludes its use as a conventional antimicrobial.
For researchers and drug developers, the key takeaway is twofold. First, fumaric acid remains a highly effective and safe option for applications where microbial control is needed without systemic drug effects. Second, the potent bioactivity of the fumarate ester scaffold presents an intriguing, albeit challenging, platform for the rational design of new antimicrobial therapeutics. Future work could focus on modifying the ester structure to maximize microbial toxicity while minimizing the off-target effects that currently limit its application to specific systemic diseases.
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Investigation into the antimicrobial activity of fumarate against Listeria monocytogenes and its mode of action under acidic conditions. PubMed. [Link]
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Inhibition of Escherichia coli by dimethyl fumarate. ResearchGate. [Link]
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A preliminary study of fumaric acid, called allomaleic acid, as a pharmaceutical antimicrobial compound. Medicine Science. [Link]
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Synthesis and antimicrobial activity of fumaric acid amino acid ester derivatives. ResearchGate. [Link]
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Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis. PMC. [Link]
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Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics. PubMed. [Link]
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Use of fumaric acid esters in psoriasis. Indian Journal of Dermatology, Venereology and Leprology. [Link]
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Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. PMC. [Link]
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Novel potential pharmacological applications of dimethyl fumarate—an overview and update. PMC. [Link]
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Dimethyl fumarate. Wikipedia. [Link]
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Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases. PMC. [Link]
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A review of the mechanisms of action of dimethylfumarate (DMF) in the treatment of psoriasis. ResearchGate. [Link]
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The Versatile Role of Fumaric Acid in Modern Food Production. TJCY. [Link]
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Fumaric acid esters. DermNet. [Link]
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What is the mechanism of Dimethyl fumarate? Patsnap Synapse. [Link]
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Fumaric acid esters. PubMed. [Link]
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Fumaric acid esters in dermatology. PMC. [Link]
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Main relationships between chemical structure and antimicrobial activity of esters 1-12. ResearchGate. [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]
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Comparative activity of dimethyl fumarate derivative IDMF in three models relevant to multiple sclerosis and psoriasis. PMC. [Link]
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Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. MDPI. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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Monomethyl fumarate. Wikipedia. [Link]
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Monomethyl Suberate Screening for Antifungal Activity, Molecular Docking and Drug-Like Properties. PubMed. [Link]
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FUMARIC ACID ESTERS. British Association of Dermatologists. [Link]
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Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? MDPI. [Link]
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inhibitory concentration mic: Topics by Science.gov. Science.gov. [Link]
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Fumaric acid and its esters: an emerging treatment for multiple sclerosis with antioxidative mechanism of action. PubMed. [Link]
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Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS). ResearchGate. [Link]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. [Link]
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The Ascendance of a Bio-based Building Block: A Comparative Guide to trans-2-Butene-1,4-dicarboxylic Acid
In the global pursuit of a sustainable industrial paradigm, the chemical industry stands at a critical juncture, tasked with transitioning from finite petrochemical feedstocks to renewable, bio-based alternatives. This guide offers an in-depth comparison of trans-2-butene-1,4-dicarboxylic acid, a promising bio-based platform chemical, against its traditional petrochemical counterparts. For researchers, scientists, and professionals in drug development and polymer science, this document serves as a technical resource, elucidating the production, performance, and potential of this versatile molecule.
Introduction: A Tale of Two Origins
This compound, more commonly known as fumaric acid, is a four-carbon dicarboxylic acid that plays a crucial role in the metabolic pathways of most living organisms.[1] Its unique structure, featuring a trans-configured carbon-carbon double bond and two carboxylic acid functionalities, makes it a valuable monomer for polymerization and a versatile chemical intermediate.[2]
Historically, the production of fumaric acid was dominated by petrochemical routes, primarily through the isomerization of maleic acid, which itself is derived from the oxidation of n-butane or benzene.[1][3] However, with the rising costs of petroleum and a growing emphasis on sustainable manufacturing, bio-based production methods have garnered significant interest.[4] Today, microbial fermentation, particularly using fungi of the Rhizopus genus, presents a commercially viable pathway to produce fumaric acid from renewable feedstocks like glucose.[5] This biological route not only offers a greener alternative but also involves the fixation of carbon dioxide, further enhancing its environmental credentials.[1]
This guide will explore the comparative advantages of bio-based fumaric acid, focusing on its synthesis, properties, and performance in key applications, most notably as a monomer in unsaturated polyester resins (UPRs). We will delve into the technical nuances that differentiate it from its primary petrochemical competitor, maleic anhydride, and also consider its potential as a substitute for other high-volume petrochemicals like terephthalic acid.
The Bio-based Advantage: Fermentative Production of Fumaric Acid
The biotechnological production of fumaric acid is a testament to the power of harnessing natural metabolic processes for industrial chemical synthesis. The filamentous fungus Rhizopus oryzae is the most extensively studied and utilized microorganism for this purpose, capable of producing high titers of fumaric acid from various carbohydrate sources.[5][6]
The Metabolic Machinery of Rhizopus oryzae
Rhizopus oryzae produces fumaric acid primarily through the reductive branch of the tricarboxylic acid (TCA) cycle.[5][7] This pathway allows for a theoretical yield of 2 moles of fumaric acid per mole of glucose consumed, which is significantly higher than the yield achievable through the standard oxidative TCA cycle.[6] The key to this high yield is the fixation of CO2, a step that adds to the carbon efficiency of the process.[1]
To achieve optimal fumaric acid production, it is crucial to direct the metabolic flux towards the reductive TCA branch while minimizing the formation of byproducts, such as ethanol.[8] This is typically achieved by carefully controlling the fermentation conditions, particularly the nitrogen concentration and the pH.[1][7] Nitrogen limitation is a critical factor that triggers a metabolic shift from biomass growth to fumaric acid accumulation.[1]
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// Edges Glucose -> Pyruvate [label="Glycolysis"]; Pyruvate -> AcetylCoA; Pyruvate -> Oxaloacetate [label="Pyruvate Carboxylase\n(+CO2)"]; AcetylCoA -> TCA_Cycle; Oxaloacetate -> Malate [label="Malate Dehydrogenase"]; Malate -> Fumarate [label="Fumarase"]; Pyruvate -> Ethanol [label="Ethanol Pathway\n(Anaerobic conditions)"]; } dot
Caption: Simplified metabolic pathway for fumaric acid production in Rhizopus oryzae.
Downstream Processing and Purification
A significant challenge in the bio-based production of fumaric acid is its recovery and purification from the fermentation broth. Due to its low solubility in acidic aqueous solutions, a common method for recovery is precipitation by acidification.[4][9] The process typically involves removing the biomass, acidifying the broth to a low pH to precipitate the fumaric acid, followed by filtration, washing, and drying.[4] For polymer-grade applications, further purification steps, such as treatment with activated carbon, may be necessary to remove residual impurities.[4]
The Petrochemical Incumbents: Maleic Anhydride and Terephthalic Acid
To appreciate the value proposition of bio-based fumaric acid, it is essential to understand the production and properties of the petrochemicals it aims to replace.
Maleic Anhydride
Maleic anhydride is a versatile chemical intermediate, with its primary application being the production of unsaturated polyester resins.[3][10] The dominant manufacturing process involves the vapor-phase oxidation of n-butane over a vanadium-phosphorus-oxide (VPO) catalyst.[10][11] This process is highly exothermic and requires careful temperature control to maximize yield and prevent runaway reactions.[12]
Terephthalic Acid
Terephthalic acid is a high-volume commodity chemical, with its main use being the production of polyethylene terephthalate (PET).[13] The industrial production of purified terephthalic acid (PTA) is primarily achieved through the liquid-phase oxidation of p-xylene in the presence of a cobalt-manganese-bromine catalyst system, commonly known as the Amoco process.[1][13]
Head-to-Head Comparison: Fumaric Acid vs. Maleic Anhydride in Unsaturated Polyester Resins
The most significant application where bio-based fumaric acid can directly compete with a petrochemical is in the synthesis of unsaturated polyester resins (UPRs). These resins are widely used in composites for construction, automotive, and marine applications.[11]
The Chemistry of UPR Synthesis
UPRs are synthesized by the polycondensation of a diol (e.g., propylene glycol) with a mixture of a saturated dicarboxylic acid (e.g., phthalic anhydride) and an unsaturated dicarboxylic acid (maleic anhydride or fumaric acid).[11][14] The unsaturated component provides the reactive sites for cross-linking with a vinyl monomer, typically styrene, to form a rigid thermoset.[15]
When maleic anhydride is used, it undergoes in-situ isomerization to the trans-isomer, fumaric acid, at the high temperatures of the polymerization reaction.[11] This isomerization is crucial because the trans-configuration of the double bond in fumaric acid is significantly more reactive in the subsequent free-radical copolymerization with styrene than the cis-configuration of maleic acid.[11][16] Therefore, using fumaric acid directly can offer advantages in terms of reaction control and final product properties.
Performance Showdown: Experimental Data
The choice between fumaric acid and maleic anhydride as the unsaturated monomer has a profound impact on the properties of the final cured resin. The higher reactivity of the fumarate double bond leads to a higher cross-link density, which generally translates to improved mechanical and thermal properties.[10]
| Property | UPR based on Maleic Anhydride | UPR based on Fumaric Acid | Source(s) |
| Tensile Strength | Lower | Higher | [11] |
| Tensile Modulus | Lower | Higher | [11] |
| Heat Distortion Temperature (HDT) | Lower | Higher | [10] |
| Corrosion Resistance | Good | Better | [10] |
| Reactivity with Styrene | Lower | Higher | [11] |
Note: The table presents a qualitative comparison based on cited literature. Specific quantitative values can vary depending on the full resin formulation and curing conditions.
The superior properties imparted by the fumarate structure are a key driver for the adoption of fumaric acid in high-performance UPR applications.[10]
Beyond UPRs: Fumaric Acid as a Terephthalic Acid Substitute
While the competition with maleic anhydride is direct, there is also growing interest in using fumaric acid as a bio-based alternative to terephthalic acid in certain polyester applications. Although a direct one-to-one replacement is not always feasible due to the differences in aromaticity and linearity, copolyesters incorporating fumaric acid can offer unique properties. The introduction of unsaturation into the polyester backbone allows for subsequent cross-linking, which can enhance properties like thermal stability and mechanical strength.[17][18] Research in this area is ongoing, with the aim of developing novel bio-based polyesters with tailored functionalities.
Experimental Protocol: Synthesis and Characterization of an Unsaturated Polyester Resin
To provide a practical context for the comparison, this section outlines a detailed, step-by-step methodology for the synthesis and characterization of an unsaturated polyester resin. This protocol is a representative example and can be adapted for specific research needs.
Materials
-
Propylene Glycol (PG)
-
Phthalic Anhydride (PA)
-
Fumaric Acid (FA) or Maleic Anhydride (MA)
-
Hydroquinone (inhibitor)
-
Styrene (cross-linking monomer)
-
Methyl Ethyl Ketone Peroxide (MEKP) (initiator)
-
Cobalt Octoate (accelerator)
-
Nitrogen gas supply
-
Titration apparatus for acid value determination
Synthesis Procedure
-
Reactor Setup: Assemble a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a side arm for water removal.
-
Charging of Reactants: Charge the flask with the desired molar ratios of propylene glycol, phthalic anhydride, and either fumaric acid or maleic anhydride. A typical molar ratio would be 1.1 moles of glycol for every 1.0 mole of total acid (saturated + unsaturated).
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere and maintain a slow nitrogen flow throughout the reaction.
-
First Stage (Esterification): Gradually heat the reaction mixture with continuous stirring. The temperature should be raised to around 150-160 °C. Water will begin to distill off as a byproduct of the esterification reaction.
-
Second Stage (Polycondensation): Once the initial water evolution subsides, slowly increase the temperature to 190-210 °C. Maintain this temperature and continue to remove the water of condensation.
-
Monitoring the Reaction: Periodically take samples to determine the acid value by titration. The reaction is considered complete when the acid value drops to a predetermined level (typically below 30 mg KOH/g).
-
Cooling and Inhibition: Once the desired acid value is reached, cool the reactor to about 100-120 °C and add a small amount of hydroquinone to prevent premature gelation.
-
Blending with Styrene: Further cool the polyester to below 80 °C and then slowly add styrene monomer with vigorous stirring to achieve the desired resin viscosity.
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// Edges Reactants -> Heating; Heating -> Polycondensation; Polycondensation -> Monitoring; Monitoring -> Polycondensation [label="Acid Value > Target"]; Monitoring -> Cooling [label="Acid Value < Target"]; Cooling -> Blending; Blending -> Curing; Curing -> Characterization; } dot
Caption: Experimental workflow for the synthesis and characterization of unsaturated polyester resin.
Curing and Characterization
-
Curing: To the formulated resin, add the initiator (MEKP) and accelerator (cobalt octoate) at the recommended concentrations. Cast the mixture into appropriate molds for testing. Allow the resin to cure at room temperature, followed by a post-curing cycle at an elevated temperature (e.g., 80 °C for 3 hours) to ensure complete cross-linking.
-
Characterization: The mechanical and thermal properties of the cured resin should be evaluated using standardized test methods. Relevant ASTM standards include:
-
ASTM D638: Standard Test Method for Tensile Properties of Plastics.
-
ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
ASTM D648: Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position (HDT).
-
ASTM D7028: Standard Test Method for Glass Transition Temperature (Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA).
-
Conclusion and Future Outlook
This compound represents a compelling case for the successful integration of biotechnology into the chemical industry. Its production from renewable resources offers a more sustainable alternative to petrochemical-based dicarboxylic acids. In the realm of unsaturated polyester resins, bio-based fumaric acid is not just a "green" substitute but a performance-enhancing monomer that can lead to materials with superior thermal and mechanical properties compared to those made with its petrochemical counterpart, maleic anhydride.
While challenges remain, particularly in optimizing the cost-competitiveness of the fermentation and downstream processing, ongoing research in metabolic engineering and process intensification is continuously improving the economic viability of bio-based fumaric acid. As the chemical industry continues its transition towards a circular economy, the role of versatile and high-performing bio-based platform chemicals like this compound is set to expand, paving the way for a new generation of sustainable materials.
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Dessie, W., Hitzmann, B., & Ulber, R. (2023). Biotechnological Production of Fumaric Acid by Rhizopus arrhizus—Reaching Industrially Relevant Final Titers. Journal of Fungi, 9(7), 698. [Link]
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Ribeiro, A. P. C., Órfão, J. J. M., & Pereira, M. F. R. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Catalysts, 13(2), 434. [Link]
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Almeida, J. R. M., Faria, C., Fonseca, B., Sousa, R., & Moreira, R. (2017). Purification of Polymer-Grade Fumaric Acid from Fermented Spent Sulfite Liquor. Fermentation, 3(1), 13. [Link]
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Roa Engel, C. A., Straathof, A. J. J., Zijlmans, T. W., van Gulik, W. M., & van der Wielen, L. A. M. (2008). Fumaric acid production by fermentation. Applied microbiology and biotechnology, 78(3), 379–389. [Link]
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Shi, C., Zhang, H., Li, S., Zheng, H., Xu, Q., & Huang, H. (2013). HPLC Based Metabolic Profiling of Rhizopus oryzae for Fumaric Acid Production Using Ammonia as a Neutralizing Agent. Asian Journal of Chemistry, 25(18), 10333-10337. [Link]
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Petric, A., & Gradisar, H. (2018). Fumaric acid: production and separation. Biotechnology letters, 40(12), 1543–1552. [Link]
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Naude, A., & Nicol, W. (2018). Continuous Production of Fumaric Acid with Immobilised Rhizopus oryzae: The Role of pH and Urea Addition. Fermentation, 4(4), 83. [Link]
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Zhou, Y., Du, J., Cen, P., & Xu, Y. (2000). Fumaric acid fermentation by Rhizopus oryzae in submerged systems. Purdue e-Pubs. [Link]
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Gandhi, S. (2022). Production of Maleic Anhydride From Oxidation of n-Butane. Medium. [Link]
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Swart, R. M., & Nicol, W. (2022). Rhizopus oryzae for Fumaric Acid Production: Optimising the Use of a Synthetic Lignocellulosic Hydrolysate. University of Pretoria. [Link]
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ChemBK. (n.d.). TRANS-2-BUTEN-1,4-DIOIC ACID. Retrieved from [Link]
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Unnithan, S. A., & Pillai, C. K. S. (1998). Synthesis of unsaturated polyester resin — effect of anhydride composition. Journal of Applied Polymer Science, 68(5), 857-865. [Link]
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Global LCA Data Access network. (n.d.). maleic anhydride production by direct oxidation of n-butane. Retrieved from [Link]
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ResearchGate. (2015). Fumaric Acid Recovery and Purification from Fermentation Broth by Activated Carbon Adsorption Followed with Desorption by Acetone. [Link]
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ResearchGate. (2022). Maleic Anhydride, Maleic Acid, and Fumaric Acid. [Link]
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Rekam, M., & Rao, T. N. (2024). Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. DIG J NANOMATER BIOS, 19(3), 835-844. [Link]
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ResearchGate. (2020). Synthesis of unsaturated polyester resin - Effect of choice of reactants and their relative proportions. [Link]
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ResearchGate. (2015). Synthesis and characterization of thermoplastic copolyester elastomers modified with fumaric moieties. [Link]
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Alabbas, S. M. (2017). Synthesis and Characterization of Unsaturated Polyester Resin and Studying Their Thermo Properties. Chemistry and Materials Research, 9(10), 15-23. [Link]
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Zhang, Y., et al. (2023). Characterization of Properties and Kinetic Analysis of Unsaturated Polyester Resin Synthesized from PET Alcoholysis Waste. Polymers, 15(13), 2858. [Link]
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Spyros, A., & Dais, P. (2000). Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Journal of Applied Polymer Science, 76(9), 1436-1445. [Link]
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Al-Malaika, S., et al. (2024). Synthesis and characterization of flame retardant unsaturated polyester-allyloxysilane resin for wood coatings. Scientific Reports, 14(1), 1-15. [Link]
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norbidar.com. (2025). The stability comparison of fumaric acid and maleic acid. Retrieved from [Link]
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MDPI. (2022). Terephthalic-co-glycerol-g-fumaric acid: A Promising Nanopolymer for Enhancing PPSU Membrane Properties. [Link]
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A Head-to-Head Comparison: Cross-Validation of HPLC and GC-MS for Fumaric Acid Quantification
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the precise quantification of key organic acids like fumaric acid is paramount for ensuring product quality, understanding biological pathways, and maintaining regulatory compliance. Fumaric acid, a crucial intermediate in the citric acid cycle, often requires meticulous analytical oversight.[1] Two of the most powerful and widely adopted analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
This guide, designed for the discerning scientist, provides an in-depth, objective comparison of HPLC and GC-MS for the quantification of fumaric acid. Moving beyond a mere listing of specifications, we will delve into the core principles of each technique, provide detailed experimental protocols, and present a comprehensive cross-validation study to guide your selection of the most appropriate method for your specific application. Our narrative is grounded in the principles of scientific integrity, drawing upon established validation guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the trustworthiness of the presented data.[4][5][6][7][8][9][10][11][12]
The Contenders: A Glimpse into HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of analytical chemistry, particularly for non-volatile and thermally labile compounds like fumaric acid.[3] Its principle lies in the separation of components in a liquid sample based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For fumaric acid, reversed-phase HPLC with UV detection is a common and robust approach, offering precision and reliability.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is renowned for its exceptional sensitivity and selectivity.[2][3] This technique separates volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[3] A key consideration for analyzing non-volatile compounds like fumaric acid is the necessity of a derivatization step to increase their volatility, a process that adds a layer of complexity to the workflow.[2][3]
The Cross-Validation Framework
To provide a rigorous and objective comparison, we will assess both methods based on key validation parameters as outlined by ICH Q2(R2) guidelines.[5][6][7][8][11] These parameters include:
-
Specificity: The ability to accurately measure fumaric acid in the presence of other components.
-
Linearity: The direct proportionality of the analytical signal to the concentration of fumaric acid over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of fumaric acid that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
The process of comparing two distinct analytical methods to ensure they yield equivalent results is known as cross-validation.[13] This is a critical step for verifying the accuracy of a new method against an established one or for ensuring consistency across different analytical platforms.[13]
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed methodologies for the quantification of fumaric acid using both HPLC-UV and GC-MS.
HPLC-UV Method for Fumaric Acid Quantification
This protocol is designed for simplicity and accessibility, making it a widely used method for organic acid analysis.[14]
1. Materials and Reagents:
-
Fumaric Acid, analytical standard (≥99.5% purity)
-
Methanol, HPLC grade
-
Water, HPLC grade or ultrapure
-
Sulfuric Acid (H₂SO₄), concentrated, analytical grade
-
0.45 µm Syringe filters
2. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of fumaric acid standard and transfer it to a 50 mL volumetric flask. Add about 25 mL of methanol and gently warm to dissolve. After cooling to room temperature, bring the volume to 50 mL with methanol.[1]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh the sample, dissolve it in the mobile phase, and filter it through a 0.45 µm filter before injection.[13] For complex matrices like wine, a dilution step may be necessary.[15]
4. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm particle size.[1]
-
Mobile Phase: 0.005 N Sulfuric Acid in water. To prepare, add 0.14 mL of concentrated sulfuric acid to 500 mL of HPLC grade water in a 1 L volumetric flask and bring to volume.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the fumaric acid standards against their known concentrations.
-
Quantify the fumaric acid in the samples by interpolating their peak areas on the calibration curve.
GC-MS Method for Fumaric Acid Quantification
This protocol involves a necessary derivatization step to make the non-volatile fumaric acid amenable to GC analysis.[2]
1. Materials and Reagents:
-
Fumaric Acid, analytical standard (≥99.5% purity)
-
Pyridine, anhydrous
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Dichloromethane, HPLC grade
-
Internal Standard (e.g., Succinic acid-d4)
2. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using a suitable solvent like methanol.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution. It is crucial to add a fixed concentration of the internal standard to each standard and sample.
3. Sample Preparation and Derivatization:
-
To an aliquot of the sample or standard, add the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of MSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the silylation reaction.[16]
-
Cool the vial to room temperature before injection.
4. GC-MS Instrumentation and Conditions:
-
GC Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Interface Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for fumaric acid-2TMS (e.g., m/z 245, 147) and the internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the fumaric acid derivative to the peak area of the internal standard against the concentration of the fumaric acid standards.
-
Quantify the fumaric acid in the samples using this calibration curve.
Performance Comparison: The Data Speaks
The following table summarizes the performance of the HPLC-UV and GC-MS methods for the quantification of fumaric acid, based on a hypothetical cross-validation study.
| Validation Parameter | HPLC-UV | GC-MS | Commentary |
| Linearity (R²) | > 0.998 | > 0.999 | Both methods demonstrate excellent linearity over the tested concentration range. |
| Accuracy (% Recovery) | 98.5 - 102.1% | 99.2 - 101.5% | Both methods provide high accuracy, well within the acceptable limits of regulatory guidelines. |
| Precision (% RSD) | < 5% | < 3% | GC-MS generally offers slightly better precision, likely due to the use of an internal standard. |
| LOD | ~100 ng/mL | ~5 ng/mL | GC-MS is significantly more sensitive, making it suitable for trace-level analysis. |
| LOQ | ~300 ng/mL | ~15 ng/mL | The lower LOQ of GC-MS allows for the reliable quantification of fumaric acid at much lower concentrations. |
| Robustness | High | Moderate | The HPLC method is generally more robust to minor variations in experimental conditions. The derivatization step in the GC-MS method can be a source of variability.[17] |
| Sample Throughput | Higher | Lower | The simpler sample preparation for HPLC allows for a higher sample throughput compared to the more involved derivatization required for GC-MS.[3][18] |
| Selectivity | Good | Excellent | While HPLC-UV provides good selectivity, GC-MS offers superior selectivity due to the mass-based detection, which provides a higher degree of confidence in compound identification.[3] |
Expert Insights and Recommendations: Choosing the Right Tool for the Job
The choice between HPLC and GC-MS for fumaric acid quantification is not a matter of one being definitively "better" than the other, but rather which is more "fit-for-purpose."
HPLC is the workhorse for routine analysis. Its simpler sample preparation, higher throughput, and robustness make it an excellent choice for quality control laboratories and for applications where high sample numbers are the norm and the expected concentrations of fumaric acid are well above the detection limits.[3][17]
GC-MS excels in sensitivity and specificity. When the research demands the detection and quantification of trace levels of fumaric acid, or when absolute confirmation of the analyte's identity is critical, GC-MS is the superior technique.[2][3] This is particularly relevant in metabolomics studies or when analyzing complex biological matrices where interferences can be a significant challenge.
A note on derivatization in GC-MS: While the derivatization step adds complexity and potential for variability, modern derivatization reagents and automated sample preparation systems can significantly mitigate these concerns.[19] The use of an appropriate internal standard is also crucial for correcting any variations during the derivatization and injection process.
Conclusion: A Symbiotic Relationship in Analytical Science
The cross-validation of HPLC and GC-MS for fumaric acid quantification reveals two powerful, complementary techniques. While HPLC offers a straightforward and robust solution for routine analysis, GC-MS provides unparalleled sensitivity and specificity for more demanding applications. By understanding the inherent strengths and weaknesses of each method, researchers and drug development professionals can make informed decisions, ensuring the generation of accurate, reliable, and defensible data. This comprehensive understanding is the cornerstone of scientific advancement and regulatory success.
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A Comparative Guide to the Biological Activities of Fumaric and Itaconic Acid: Two Sides of the Dicarboxylic Acid Coin
In the intricate world of cellular metabolism and immunology, the roles of small molecule metabolites are increasingly recognized as pivotal in dictating cell fate and function. Among these, the dicarboxylic acids fumaric acid and itaconic acid have emerged as key players with profound and, at times, contrasting biological activities. This guide provides an in-depth, objective comparison of the biological activities of fumaric acid and itaconic acid, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and harnessing their therapeutic potential.
Introduction: Structurally Similar, Functionally Divergent
Fumaric acid, an intermediate of the tricarboxylic acid (TCA) cycle, and itaconic acid, a product of cis-aconitate decarboxylation, share a similar four-carbon dicarboxylic acid backbone.[1] However, the presence of a methylene group in itaconic acid fundamentally alters its chemical reactivity and subsequent biological effects. While both molecules are recognized for their immunomodulatory properties, their mechanisms of action and cellular targets diverge significantly, leading to distinct therapeutic applications and physiological consequences.
Core Biological Activities: A Head-to-Head Comparison
The biological activities of fumaric acid and itaconic acid are multifaceted, impacting cellular metabolism, inflammatory responses, and oxidative stress. Below is a comparative analysis of their key functions.
Table 1: Overview of the Biological Activities of Fumaric Acid and Itaconic Acid
| Feature | Fumaric Acid | Itaconic Acid |
| Primary Source | TCA Cycle Intermediate | Produced from cis-aconitate by ACOD1/IRG1 in activated macrophages[2][3] |
| Key Mechanism | Nrf2 activation via Keap1 modification, HIF stabilization | Succinate dehydrogenase (SDH) inhibition, Nrf2 activation, alkylation of proteins[4][5] |
| Primary Biological Role | Anti-inflammatory, immunomodulatory, neuroprotective[6][7] | Anti-inflammatory, antimicrobial, metabolic regulator[8][9][10] |
| Therapeutic Applications | Psoriasis, Multiple Sclerosis (as dimethyl fumarate)[11][12][13] | Potential for inflammatory diseases, sepsis, viral infections[5][14] |
| Pathological Implications | Accumulation in FH deficiency leads to cancer (oncometabolite)[15][16][17][18] | Generally considered protective and anti-inflammatory[14] |
Mechanistic Deep Dive: Signaling Pathways and Molecular Interactions
The distinct biological outcomes of fumaric and itaconic acid stem from their unique interactions with key cellular signaling pathways.
The Nrf2 Antioxidant Response Pathway
Both fumaric acid (primarily through its ester derivatives like dimethyl fumarate, DMF) and itaconic acid are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[19][20][21] However, the nuances of their activation mechanisms differ.
-
Fumaric Acid Esters (FAEs): DMF and its active metabolite monomethyl fumarate (MMF) activate Nrf2 by covalently modifying cysteine residues on Keap1, the primary negative regulator of Nrf2.[19][22] This modification leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus and subsequent transcription of antioxidant genes.[21][22]
-
Itaconic Acid: Itaconic acid also activates Nrf2 by alkylating Keap1, but its distinct chemical structure may lead to different modification sites and kinetics compared to FAEs.[8] A study comparing dimethyl itaconate (DMI) and DMF found that DMI was a less potent electrophile but induced a more sustained activation of Nrf2.[23]
Caption: Comparative Nrf2 activation by fumaric and itaconic acids.
Modulation of Cellular Metabolism
A key point of divergence between these two acids lies in their impact on the TCA cycle and mitochondrial respiration.
-
Itaconic Acid as a Succinate Dehydrogenase (SDH) Inhibitor: Itaconic acid is a potent endogenous inhibitor of SDH (Complex II of the electron transport chain).[4][24][25] This inhibition leads to the accumulation of succinate, a pro-inflammatory signal, and a subsequent dampening of the inflammatory response.[4][24] The structural similarity of itaconate to succinate allows it to competitively inhibit the enzyme.[5][26]
-
Fumaric Acid and Fumarate Hydratase (FH) Deficiency: In contrast, fumaric acid is a product of the SDH-catalyzed reaction. Its accumulation, due to mutations in the fumarate hydratase (FH) gene, has oncogenic consequences.[15][16][27] High levels of fumarate competitively inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and a metabolic shift towards aerobic glycolysis (the Warburg effect), which promotes tumor growth.[17][18]
Caption: Differential effects on the TCA cycle.
Antimicrobial and Anti-inflammatory Properties
-
Itaconic Acid's Direct Antimicrobial Action: Itaconic acid exhibits direct antimicrobial activity, particularly against bacteria that rely on the glyoxylate shunt, such as Mycobacterium tuberculosis and Salmonella enterica.[8][28] It achieves this by inhibiting isocitrate lyase, a key enzyme in this pathway.[28][29]
-
Fumaric Acid's Indirect Immunomodulation: While fumaric acid itself has some reported antimicrobial properties, its primary immunomodulatory effects are mediated through the Nrf2 pathway and the modulation of immune cell function.[30][31] Fumaric acid esters have been shown to reduce macrophage infiltration and promote an anti-inflammatory cytokine profile.[7][32]
Experimental Protocols for Comparative Analysis
To empirically compare the biological activities of fumaric and itaconic acid, the following experimental workflows are recommended.
Protocol 1: Nrf2 Activation Assay
Objective: To quantify and compare the ability of fumaric acid and itaconic acid to activate the Nrf2 pathway.
Methodology:
-
Cell Culture: Culture human or murine macrophages (e.g., RAW 264.7) or a reporter cell line containing an Antioxidant Response Element (ARE)-luciferase construct.
-
Treatment: Treat cells with varying concentrations of fumaric acid, itaconic acid, and their respective ester derivatives (e.g., DMF, DMI) for a defined time course (e.g., 6, 12, 24 hours).
-
Luciferase Assay (for reporter cell lines):
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize luciferase activity to total protein concentration.
-
-
Western Blot Analysis (for primary cells or non-reporter lines):
-
Prepare nuclear and cytosolic fractions.
-
Perform Western blotting for Nrf2 in both fractions to assess nuclear translocation.
-
Probe for downstream Nrf2 target proteins such as HO-1 and NQO1.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR to measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1).
-
Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay
Objective: To determine the inhibitory effect of itaconic acid on SDH activity compared to fumaric acid.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant cell type (e.g., macrophages, hepatocytes) using differential centrifugation.
-
SDH Activity Measurement:
-
Use a commercially available SDH activity assay kit or a spectrophotometric method measuring the reduction of a specific dye (e.g., DCPIP).
-
Incubate isolated mitochondria with varying concentrations of itaconic acid and fumaric acid.
-
Measure the rate of the colorimetric or fluorometric change to determine SDH activity.
-
-
Data Analysis: Plot SDH activity as a function of inhibitor concentration to determine the IC50 for itaconic acid. Fumaric acid should serve as a negative control.
Caption: Experimental workflows for comparing biological activities.
Therapeutic Implications and Future Directions
The distinct biological profiles of fumaric and itaconic acid have led to different therapeutic strategies. Dimethyl fumarate is an established treatment for multiple sclerosis and psoriasis, leveraging its potent immunomodulatory and neuroprotective effects.[13][33][34] The anti-inflammatory and metabolic regulatory properties of itaconic acid and its derivatives are being actively investigated for a range of conditions, including sepsis, ischemia-reperfusion injury, and viral infections.[5][14][35]
Future research should focus on:
-
Head-to-head clinical comparisons of fumaric acid and itaconic acid derivatives in inflammatory diseases.
-
Development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties.
-
Elucidation of the full spectrum of protein targets for both molecules through advanced proteomics approaches.
Conclusion
Fumaric acid and itaconic acid, while structurally related, are prime examples of how subtle changes in molecular architecture can lead to profound differences in biological function. Fumaric acid's role as a potent Nrf2 activator has been successfully translated into clinically effective therapies. Itaconic acid's unique ability to inhibit SDH and modulate macrophage metabolism positions it as a highly promising therapeutic candidate for a host of inflammatory and infectious diseases. A thorough understanding of their comparative biological activities is essential for the continued development of targeted and effective therapies based on these fascinating dicarboxylic acids.
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A Comparative Guide to Catalytic Systems for Maleic Acid Isomerization to Fumaric Acid
Introduction
In the landscape of industrial organic chemistry, the isomerization of maleic acid to fumaric acid stands as a cornerstone reaction. Fumaric acid, the trans-isomer of butenedioic acid, is a valuable platform chemical with extensive applications in the manufacturing of polymers, resins, pharmaceuticals, and as a food acidulant. Its cis-isomer, maleic acid, is readily available as a bulk chemical, typically produced from the hydrolysis of maleic anhydride. The thermodynamically driven conversion from the less stable cis form to the more stable trans form is a critical industrial process. The selection of an appropriate catalytic system is paramount, directly influencing reaction efficiency, product purity, energy consumption, and overall process sustainability.
This guide provides an in-depth comparison of the primary catalytic methodologies for this isomerization, offering experimental data and procedural insights for researchers, scientists, and process development professionals. We will explore the causality behind different catalytic choices, from traditional homogeneous systems to modern enzymatic and heterogeneous approaches, providing a clear framework for selecting the optimal method for a given application.
Mechanistic Underpinnings of Isomerization
The fundamental barrier to the conversion of maleic acid to fumaric acid is the restricted rotation around the carbon-carbon double bond. Catalysts facilitate this isomerization by providing a lower-energy pathway for this rotation to occur. Two predominant mechanisms are widely accepted:
-
Acid-Catalyzed Protonation: In the presence of a strong acid, a proton can add to one of the doubly bonded carbons. This transforms the C=C double bond into a C-C single bond, forming a carbocation intermediate. Rotation around this single bond is now facile. Subsequent elimination of the proton regenerates the double bond, and due to the greater thermodynamic stability of the trans configuration, fumaric acid is the favored product.[1] Interestingly, studies have shown that hydrochloric acid is a significantly more effective catalyst than perchloric acid, suggesting that the nucleophilic nature of the anion (Cl⁻) plays a crucial role, possibly by facilitating a conjugate addition-elimination pathway that also enables bond rotation.[1]
-
Radical Addition-Elimination: Certain catalysts, notably those involving thiols (like thiourea or cysteine) or bromine, can operate via a radical mechanism. A radical species adds to the double bond, creating a single bond intermediate that allows for free rotation. Elimination of the radical catalyst regenerates the double bond, again leading to the formation of the more stable fumaric acid.
General Catalytic Isomerization Pathway
Caption: Generalized pathway for catalyzed maleic to fumaric acid isomerization.
Comparative Analysis of Catalytic Systems
The choice of catalyst dictates the reaction conditions, yield, and operational complexity. We will compare four primary approaches: non-catalytic hydrothermal, homogeneous catalysis, heterogeneous catalysis, and enzymatic catalysis.
Non-Catalytic Hydrothermal Isomerization (Baseline)
Before evaluating catalysts, it is crucial to understand the baseline thermal conversion. By simply heating an aqueous solution of maleic acid to high temperatures (190-220°C) in a closed system, significant isomerization can be achieved without any catalyst.[2]
-
Expertise & Causality: This method relies on providing enough thermal energy to overcome the rotational energy barrier of the double bond, likely through transient protonation by water (hydronium ions) under high temperature and pressure. It serves as a benchmark for "green chemistry" as it avoids catalyst-related costs and downstream separation issues. However, the high temperatures and pressures require specialized, energy-intensive equipment and can lead to the formation of by-products like malic acid through hydration.[2][3] Kinetic studies show that while higher temperatures increase the reaction rate, they can also slightly decrease the maximum achievable yield of fumaric acid due to competing side reactions.[2]
-
Performance: Yields of up to 92% have been reported, with the reaction reaching equilibrium in approximately one hour at temperatures around 200°C.[4]
Homogeneous Catalysis
Homogeneous catalysts are soluble in the reaction medium, offering excellent catalyst-substrate contact and often leading to high reaction rates under milder conditions than the non-catalytic approach.
-
Mineral Acids (e.g., Hydrochloric Acid): HCl is a classic and effective catalyst for this reaction.[5]
-
Expertise & Causality: The high activity is attributed to the proton-donating ability of the acid, which initiates the isomerization mechanism. The process is straightforward but suffers from significant drawbacks. The acidic, corrosive nature of the reaction mixture necessitates expensive corrosion-resistant reactors. Furthermore, the catalyst is difficult to separate from the product and the aqueous effluent, leading to purification challenges and acidic waste streams.
-
Performance: The reaction is typically conducted by refluxing an aqueous solution of maleic acid with concentrated HCl for 20-60 minutes.[5]
-
-
Thiourea and Derivatives: Thiourea is a highly efficient organocatalyst for this isomerization.[6]
-
Expertise & Causality: Thiourea is believed to operate via a reversible Michael-type addition of the sulfur atom across the double bond. This creates a C-C single bond, allowing for rotation, followed by elimination of the thiourea molecule. It is significantly more active than many mineral acids, allowing for lower reaction temperatures (e.g., 60-100°C) and shorter reaction times.
-
Performance: A patent from 1948 describes achieving high yields by heating a 40-60% maleic acid solution with 0.1-5% thiourea catalyst to boiling for 2 hours.[6] More recent kinetic studies have shown that with 10 mol% thiourea at 60°C, conversions of around 90% can be achieved in just 60 minutes.
-
Heterogeneous Catalysis
Heterogeneous catalysts are solids that are insoluble in the reaction medium. Their primary advantage is the ease of separation from the reaction mixture (e.g., by simple filtration), which allows for catalyst recycling and simplifies product purification, aligning with green chemistry principles.
-
Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites): Materials like Amberlyst-15, a macroreticular sulfonic acid resin, and various zeolites (e.g., H-ZSM-5) possess strong acid sites on their surfaces that can catalyze the isomerization.
-
Expertise & Causality: These catalysts function by providing Brønsted acid sites that mimic the proton-donating role of homogeneous acids like HCl. The reaction occurs on the surface of the catalyst. While these catalysts are excellent in principle, their application in aqueous media can sometimes be limited by mass transfer limitations or deactivation due to water strongly adsorbing to the active sites. While specific data for maleic acid isomerization is less common in literature compared to other reactions, their proven efficacy in various acid-catalyzed reactions, such as esterification and isomerization of other molecules, makes them a strong candidate.[7][8][9][10] For instance, Amberlyst resins have shown high catalytic potential in the esterification of maleic acid, a related acid-catalyzed process.[7]
-
Performance: Poly(4-vinyl pyridine) has been noted as a solid catalyst for this process.[2][5] While detailed quantitative data is sparse in the reviewed literature, the main advantage lies in reusability and simplified processing.
-
Enzymatic Catalysis
Biocatalysis represents the frontier of selective and sustainable chemical synthesis. For this reaction, the enzyme maleate isomerase (EC 5.2.1.1) is exceptionally effective.
-
Maleate Isomerase: This enzyme, found in various bacteria, specifically catalyzes the cis-trans isomerization of maleate to fumarate.
-
Expertise & Causality: The unparalleled advantage of enzymatic catalysis is its extremely high specificity under very mild conditions (near-neutral pH and moderate temperatures). This completely avoids the formation of by-products that plague high-temperature chemical methods. The reaction proceeds via a nucleophilic addition of a cysteine residue in the enzyme's active site, facilitated by a mercaptan co-catalyst. The primary challenge is the enzyme's stability and cost. To overcome this, research focuses on using thermostable enzymes from organisms like Bacillus stearothermophilus or immobilizing the enzyme on a solid support for continuous processing.
-
Performance: Conversion rates as high as 95% can be achieved. This method is particularly attractive for producing high-purity fumaric acid for food and pharmaceutical applications where trace impurities from chemical catalysts are unacceptable.
-
Quantitative Performance Comparison
The following table summarizes the performance of different catalytic systems based on data from various sources. It is important to note that direct comparison is challenging as reaction conditions (concentration, solvent, etc.) are not standardized across studies.
| Catalyst System | Catalyst Example | Temperature (°C) | Reaction Time | Conversion / Yield | Key Advantages | Key Disadvantages |
| Non-Catalytic | None (Hydrothermal) | 190 - 220 | 1 - 4 h | ~92% Yield[4] | No catalyst cost/separation | High energy, high pressure, side reactions |
| Homogeneous | Hydrochloric Acid (HCl) | ~100 (Reflux) | 20 - 60 min | High (Qualitative)[5] | Fast, simple setup | Corrosive, catalyst recovery difficult, waste |
| Homogeneous | Thiourea | 60 - 100 | 1 - 2 h | ~90% Conversion[6] | High activity at lower temp. | Catalyst separation required, potential sulfur waste |
| Heterogeneous | Solid Acids (e.g., Poly(4-vinyl pyridine)) | Varies | Varies | Data not specified[5] | Easy separation, reusable | Potential for lower activity, deactivation |
| Enzymatic | Maleate Isomerase | 25 - 50 | Varies | Up to 95% Conversion | High specificity, mild conditions, no by-products | Enzyme cost and stability, co-factor required |
Experimental Protocols
Protocol 1: Thiourea-Catalyzed Isomerization
This protocol describes a lab-scale batch process for converting maleic acid to fumaric acid using thiourea as a catalyst.
Causality Statement: This method is chosen for its high efficiency at moderate temperatures, representing a significant improvement over non-catalytic or simple mineral acid catalysis. The use of water as a solvent is both economical and environmentally benign. Fumaric acid's low solubility in cold water is exploited for a simple and effective product isolation via precipitation and filtration.
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer.
-
Reagent Charging: To the flask, add 60 g of maleic anhydride (or 69.6 g of maleic acid) and 40 mL of deionized water. Stir the mixture to dissolve the anhydride, which will hydrolyze to maleic acid. This creates a concentrated solution (~60% maleic acid).[6]
-
Catalyst Addition: Add 2.0 g of thiourea (corresponding to ~3.3 wt% of the initial maleic anhydride) to the solution.[6]
-
Reaction: Heat the mixture to a gentle boil (~100°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours.[6]
-
Product Crystallization: After 2 hours, turn off the heat and allow the flask to cool slowly to room temperature. As the solution cools, the less soluble fumaric acid will precipitate as a white solid.
-
Isolation: Further cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with two portions of 15 mL ice-cold deionized water to remove any residual maleic acid and catalyst. Dry the purified fumaric acid in an oven at 110°C to a constant weight.
-
Validation: Confirm product identity and purity by measuring its melting point (~287°C) and analyzing it via HPLC.
Workflow for Thiourea-Catalyzed Isomerization
Caption: Step-by-step workflow for the thiourea-catalyzed synthesis of fumaric acid.
Protocol 2: Analytical Quantification by HPLC
This protocol outlines a self-validating method for quantifying the conversion of maleic acid and the yield of fumaric acid in a reaction sample.
Causality Statement: A robust analytical method is essential for validating any synthetic protocol. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its ability to separate and accurately quantify structurally similar isomers like maleic and fumaric acid. A C18 reversed-phase column is chosen for its excellent performance with polar organic acids. An acidic mobile phase (pH ~2) is used to suppress the ionization of the carboxylic acid groups, ensuring sharp, well-resolved peaks for accurate integration. UV detection at 210 nm is selected as it is near the absorbance maximum for α,β-unsaturated carbonyl compounds.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the dried reaction product (or withdraw a 100 µL aliquot of the reaction mixture).
-
Dissolve the sample in 10 mL of the mobile phase in a volumetric flask.
-
If the solution is cloudy, filter it through a 0.45 µm syringe filter into an HPLC vial. For reaction mixtures, a 100-fold dilution is often appropriate.[2]
-
-
Standard Preparation:
-
Prepare individual stock solutions of pure maleic acid and pure fumaric acid (~1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to concentrations spanning the expected range of the samples (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL).
-
-
HPLC Conditions:
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration) for both maleic acid and fumaric acid.
-
Inject the prepared sample solution.
-
Identify the peaks based on the retention times of the standards (fumaric acid is typically more retained than maleic acid).
-
Quantify the concentration of each component in the sample using the calibration curves.
-
-
Calculation:
-
Conversion (%) = (1 - [Final Moles of Maleic Acid / Initial Moles of Maleic Acid]) * 100
-
Yield (%) = (Moles of Fumaric Acid Produced / Initial Moles of Maleic Acid) * 100
-
Workflow for HPLC Analysis
Caption: Analytical workflow for quantifying maleic and fumaric acid via HPLC.
Conclusion and Future Outlook
The isomerization of maleic acid to fumaric acid is a mature industrial process, yet the choice of catalyst remains a critical decision point that balances efficiency, cost, and environmental impact.
-
Homogeneous catalysts like thiourea offer a compelling balance of high activity and moderate reaction conditions, making them suitable for many batch production scenarios.
-
Heterogeneous solid acid catalysts represent a step towards more sustainable processing by enabling catalyst reuse and simplifying purification, although more research is needed to identify catalysts with high activity and stability in aqueous environments.
-
Enzymatic catalysis via maleate isomerase is unquestionably the superior method for producing high-purity fumaric acid for sensitive applications. While currently limited by cost and stability, ongoing advances in enzyme engineering and immobilization technology are likely to make biocatalysis increasingly competitive for bulk chemical production.
For researchers and drug development professionals, the selection will depend on the required scale and purity. For small-scale, rapid synthesis, a thiourea-catalyzed approach is robust and efficient. For applications demanding the highest purity and a green footprint, exploring enzymatic routes is the recommended path forward. The continued development of robust, recyclable solid catalysts remains a key goal for large-scale, sustainable industrial production.
References
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norbidar.com. (2026). How do you prepare fumaric acid from maleic acid?
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Howland, L. B., & Brucksch, W. F. (1948). Isomerization of maleic acid to fumaric acid. U.S. Patent No. 2,454,387. Washington, DC: U.S. Patent and Trademark Office.
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Stephenson, R. W. (1957). Isomerization of maleic acid to fumaric acid in the presence of gaseous chlorine and nitric acid. U.S. Patent No. 2,790,827. Washington, DC: U.S. Patent and Trademark Office.
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Lam, Y.-P., Lam, Z., & Yeung, Y.-Y. (2021). Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. ResearchGate.
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González-López, O., et al. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. RSC Publishing.
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Nozaki, K., & Ogg, R. (1940). cis-trans Isomerizations. I. The Mechanism of a Catalyzed Isomerization of Maleic Acid to Fumaric Acid. ElectronicsAndBooks.
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Chen, W., Chen, X., & Yi, S. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. PMC - NIH.
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Gao, Z., et al. (2018). Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst. ResearchGate.
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Taysun, M. B., et al. (2014). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. ISITES.
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Khalaf, S. M., et al. (2023). Synthesis of sulfated zirconia-HY zeolite catalysts doped by platinum metal for hydroisomerization reaction. Journal of Engineering.
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Chen, W., Chen, X., & Yi, S. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. PubMed.
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(2012). Amberlyst-15 in Organic Synthesis. ResearchGate.
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Al-Tabbakh, B. A., & Dawood, M. M. (2022). Synthesis and Characterization of Sulfated Zirconia Catalyst for Light Naphtha Isomerization Process. Journal of Petroleum Research and Studies.
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Derbyshire, D. H., & Waters, W. A. (1949). A study of the conversion of maleic acid to fumaric acid. Transactions of the Faraday Society.
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Kunin, R., et al. (1962). Characterization of Amberlyst 15. Macroreticular Sulfonic Acid Cation Exchange Resin. Industrial & Engineering Chemistry Product Research and Development.
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Wang, J., et al. (2024). Study on the Acidic Modification of Mesoporous HZSM-5 Zeolite and Its Catalytic Cracking Performance. MDPI.
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A Comparative Benchmarking Guide: Fumaric Acid-Based Polymers vs. Existing Bioplastics
Introduction: The Quest for Sustainable Polymers
In the relentless pursuit of a circular economy, the scientific community is diligently working to develop sustainable alternatives to conventional petroleum-based plastics. Bioplastics, derived from renewable resources, have emerged as a promising solution to mitigate plastic pollution and reduce our carbon footprint. While materials like polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and various starch blends currently dominate the bioplastics landscape, a new class of polymers based on fumaric acid is gaining significant attention.
Fumaric acid, a naturally occurring dicarboxylic acid, can be produced through the fermentation of sugars and other biomass-derived feedstocks.[1][2] Its unique chemical structure, featuring a trans-configured carbon-carbon double bond, imparts rigidity and allows for cross-linking, making it an excellent monomer for synthesizing a variety of polyesters with tunable properties.[2][3][4] This guide provides an in-depth technical comparison of fumaric acid-based polymers against established bioplastics, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics. We will delve into the experimental data, providing a clear and objective analysis to inform material selection for a range of applications.
Comparative Benchmarking Methodology: A Framework for Evaluation
To ensure a robust and impartial comparison, a standardized testing methodology is paramount. The selection of analytical techniques is guided by the critical performance indicators for bioplastics, including their mechanical robustness, thermal stability, and biodegradability. This guide will focus on the following internationally recognized ASTM standards:
-
Mechanical Properties: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[5][6][7]
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Biodegradability: ASTM D6400 - Standard Specification for Labeling of Plastics Designed to be Aerobically Composted in Municipal or Industrial Facilities.[8][9]
-
Water Absorption: ASTM D570 - Standard Test Method for Water Absorption of Plastics.[10][11][12][13]
The causality behind these choices lies in their direct relevance to the end-use performance of plastic materials. Tensile properties dictate a material's ability to withstand mechanical stress, thermal analysis reveals its processing window and service temperature limits, biodegradability is a key metric for its end-of-life environmental impact, and water absorption is critical for applications where moisture resistance is a factor.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key performance data for a representative fumaric acid-based polymer, Poly(propylene fumarate) (PPF), and the most common existing bioplastics. It is important to note that the properties of these materials can vary significantly depending on their specific grade, formulation (including the use of plasticizers and fillers), and processing conditions. The data presented here is a representative range compiled from various scientific sources to provide a comparative overview.
Table 1: Comparative Mechanical Properties (ASTM D638)
| Property | Fumaric Acid-Based Polymer (PPF) | Polylactic Acid (PLA) | Polyhydroxyalkanoates (PHA) | Starch Blends |
| Tensile Strength (MPa) | 20 - 50 | 50 - 70 | 20 - 40 | 5 - 20 |
| Tensile Modulus (GPa) | 1 - 4 | 2.5 - 4 | 1 - 3.5 | 0.1 - 1.5 |
| Elongation at Break (%) | 1 - 5 | 2 - 10 | 5 - 50 | 10 - 100 |
Table 2: Comparative Thermal Properties (TGA/DSC)
| Property | Fumaric Acid-Based Polymer (PPF) | Polylactic Acid (PLA) | Polyhydroxyalkanoates (PHA) | Starch Blends |
| Glass Transition Temp. (Tg) (°C) | 5 - 15 | 55 - 65 | -5 to 10 | 60 - 120 (plasticizer dependent) |
| Melting Temperature (Tm) (°C) | Amorphous | 150 - 180 | 120 - 180 | N/A (degrades before melting) |
| Decomposition Temp. (Td) (°C) | ~350 | ~350 | ~280 | ~300 |
Table 3: Comparative Biodegradability and Water Absorption
| Property | Fumaric Acid-Based Polymer (PPF) | Polylactic Acid (PLA) | Polyhydroxyalkanoates (PHA) | Starch Blends |
| Biodegradability (ASTM D6400) | Potentially biodegradable (tunable) | Compostable | Readily biodegradable | Readily biodegradable |
| Water Absorption (24h, %) (ASTM D570) | 0.5 - 2 | 0.5 - 1 | 0.2 - 0.8 | 5 - 30 |
Experimental Protocols: A Guide to Reproducible Science
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols are provided below.
ASTM D638: Tensile Properties of Plastics
This protocol outlines the determination of tensile strength, tensile modulus, and elongation at break.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638 Type I.[14] The specimens should be free of any visible defects.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[15]
-
Machine Setup: Set up a universal testing machine with grips suitable for the specimen geometry.[5] Set the crosshead speed as specified in the standard, typically 5 mm/min for rigid plastics.[15]
-
Testing: Secure the specimen in the grips of the testing machine. Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Data Acquisition: Initiate the test, and record the force and elongation data until the specimen fractures.
-
Calculation: From the resulting stress-strain curve, calculate the tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break.[14]
Diagram of ASTM D638 Experimental Workflow:
Caption: Workflow for determining the tensile properties of plastics according to ASTM D638.
ASTM D6400: Compostability of Plastics
This protocol provides a framework for determining if a plastic will compost satisfactorily in an industrial composting facility.
Step-by-Step Methodology:
-
Material Characterization: Determine the total organic carbon content of the plastic material. This is essential for the biodegradation assessment.
-
Disintegration Testing: Mix the test plastic with a standardized compost matrix and place it in a controlled composting environment (typically at 58 ± 2°C).[16] After 12 weeks, the compost is sieved, and the amount of plastic material remaining on a 2 mm sieve must be less than 10% of the original mass.[8][17]
-
Biodegradation Testing: The ultimate biodegradability is determined by measuring the conversion of the plastic's organic carbon to carbon dioxide over a period of up to 180 days.[8] A minimum of 90% of the organic carbon must be converted to CO2.
-
Ecotoxicity Testing: The final compost is tested for any adverse effects on plant growth. This typically involves germination and plant growth trials with sensitive plant species. The germination rate and plant biomass must be at least 90% of that of a control compost.[8]
Diagram of ASTM D6400 Logical Relationship:
Caption: Logical flow for determining compostability according to ASTM D6400.
ASTM D570: Water Absorption of Plastics
This protocol describes the procedure for measuring the amount of water absorbed by a plastic specimen.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare disk-shaped specimens (typically 50.8 mm in diameter and 3.2 mm thick).[11]
-
Drying and Weighing: Dry the specimens in an oven at a specified temperature and for a specified time to remove any initial moisture. Cool the specimens in a desiccator and then weigh them to the nearest 0.1 mg.[10][18]
-
Immersion: Immerse the specimens in distilled water at 23 ± 2°C for 24 hours.[10][12]
-
Final Weighing: After 24 hours, remove the specimens from the water, pat them dry with a lint-free cloth, and reweigh them immediately.[10]
-
Calculation: The water absorption is calculated as the percentage increase in weight.
Diagram of ASTM D570 Experimental Workflow:
Caption: Workflow for determining the water absorption of plastics according to ASTM D570.
Discussion and Interpretation: The Future of Fumaric Acid-Based Bioplastics
The comparative data reveals a compelling profile for fumaric acid-based polymers. Their mechanical properties, particularly tensile strength and modulus, are comparable to or exceed those of PHAs and starch blends, and are within a competitive range of PLA.[19] This suggests their suitability for applications requiring structural integrity. The tunable nature of fumaric acid-based polyesters, achieved through the selection of different diols and cross-linking agents, offers a significant advantage in tailoring materials for specific needs.[20][21]
In terms of thermal properties, the lower glass transition temperature of PPF compared to PLA and some starch blends may be a limitation in applications requiring high heat resistance. However, their thermal decomposition temperatures are comparable to PLA, indicating good thermal stability during processing.
The biodegradability of fumaric acid-based polymers is a key area of ongoing research. While the ester linkages in their backbone are susceptible to hydrolysis, the degradation rate can be controlled by factors such as the degree of cross-linking and the overall polymer architecture.[20] This presents an opportunity to design polymers with programmed degradation profiles, a highly desirable feature in applications such as controlled drug delivery and temporary medical implants.
One of the most significant advantages of fumaric acid-based polymers is their potential for improved water resistance compared to starch blends. The high water absorption of starch-based plastics can lead to dimensional instability and a loss of mechanical properties in humid environments.[3][22] The more hydrophobic nature of fumaric acid-based polyesters makes them a more viable option for applications where moisture is a concern.
Conclusion: A Promising New Frontier in Bioplastics
Fumaric acid-based polymers represent a versatile and promising platform for the development of next-generation bioplastics. Their competitive mechanical properties, tunable degradation rates, and potential for enhanced water resistance position them as a strong contender to existing bioplastics. While further research is needed to optimize their properties for a broader range of applications and to scale up their production in a cost-effective manner, the scientific evidence to date strongly suggests that fumaric acid-based polymers will play a crucial role in the transition to a more sustainable and circular plastics economy.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Fumaric Acid Esters
For drug development professionals, researchers, and scientists, understanding the translational potential of a therapeutic candidate is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of fumaric acid esters (FAEs), with a primary focus on dimethyl fumarate (DMF) and its principal active metabolite, monomethyl fumarate (MMF). We will delve into the mechanistic underpinnings of their therapeutic effects, supported by experimental data, and provide detailed protocols for key assays.
Introduction: The Clinical Significance of Fumaric Acid Esters
Fumaric acid esters have a long-standing history in the treatment of psoriasis and have gained prominence as an oral therapy for relapsing-remitting multiple sclerosis (MS).[1] Their therapeutic efficacy is attributed to a complex interplay of immunomodulatory and cytoprotective properties.[2] While DMF is the ester present in the oral formulation, it is rapidly metabolized to MMF in vivo.[3][4][5] This metabolic conversion is a critical factor in understanding the sometimes-disparate results observed between in vitro and in vivo studies.
Mechanistic Insights: The Nrf2 and NF-κB Signaling Pathways
The therapeutic effects of FAEs are largely mediated through two key signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Nrf2 Pathway Activation:
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). FAEs, particularly DMF, are electrophilic and can react with cysteine residues on Keap1. This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of antioxidant and cytoprotective genes.[6][7]
Figure 1: FAE-mediated activation of the Nrf2 signaling pathway.
In Vitro Evidence: Studies have shown that both DMF and MMF can activate the Nrf2 pathway in vitro. However, DMF is generally observed to be a more potent activator than MMF at comparable concentrations.[6][7][8] This is attributed to DMF's higher electrophilicity.[9] Nrf2 activation by DMF is also associated with a dose-dependent depletion of glutathione (GSH), which is not observed with MMF.[6]
NF-κB Pathway Inhibition:
The NF-κB pathway is a central regulator of inflammation. In inflammatory conditions, the p65 subunit of NF-κB translocates to the nucleus, where it induces the expression of pro-inflammatory cytokines. DMF has been shown to inhibit the nuclear translocation of p65, thereby dampening the inflammatory response.[10][11]
Figure 2: DMF-mediated inhibition of the NF-κB signaling pathway.
In Vitro Evidence: Interestingly, in vitro studies demonstrate that DMF, but not MMF, effectively inhibits NF-κB-driven cytokine production and the nuclear translocation of p65.[10][11][12][13] This inhibitory effect appears to be independent of Nrf2 activation.[11]
Comparative Efficacy: In Vitro vs. In Vivo
The differing potencies of DMF and MMF in vitro present a compelling scientific question, especially considering that DMF is rapidly converted to MMF in vivo.
| Parameter | In Vitro Findings | In Vivo Findings | Key References |
| Nrf2 Activation | DMF is a more potent activator than MMF. | Both DMF and MMF show similar efficacy in activating the Nrf2 pathway. | [6][7][8] |
| NF-κB Inhibition | DMF inhibits NF-κB translocation; MMF shows little to no effect. | Both DMF and MMF demonstrate anti-inflammatory effects, suggesting NF-κB modulation. | [10][11][12][13] |
| T-Cell Apoptosis | DMF induces dose-dependent T-cell apoptosis; MMF does not. | DMF treatment leads to a reduction in lymphocyte counts, particularly CD8+ T-cells. | [14][15] |
| Cytokine Reduction | DMF is more effective at reducing pro-inflammatory cytokine production than MMF. | Both DMF and MMF lead to a reduction in pro-inflammatory cytokines. | [16][17] |
Explaining the Discrepancy:
The apparent contradiction between in vitro and in vivo findings can be attributed to several factors:
-
Metabolism: The rapid and extensive conversion of DMF to MMF in vivo means that systemic tissues are primarily exposed to MMF.[3][4][5]
-
Bioavailability: While DMF is more lipophilic and can readily cross cell membranes in vitro, MMF is the primary circulating metabolite responsible for systemic effects.[5][18]
-
Complex Biological Environment: In vivo, the effects of FAEs are influenced by a complex interplay of various cell types, metabolic processes, and feedback mechanisms that are not fully replicated in simplified in vitro models.
Experimental Protocols
To facilitate reproducible research, we provide detailed protocols for key in vitro and in vivo models used to assess the efficacy of fumaric acid esters.
In Vitro Model: TNF-α-Stimulated Human Keratinocytes (HaCaT Cells)
This model is valuable for studying the anti-inflammatory effects of FAEs in the context of psoriasis.
Methodology:
-
Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed HaCaT cells in 6-well plates. Once confluent, pre-treat the cells with varying concentrations of DMF or MMF for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with 10 ng/mL of recombinant human TNF-α for 24 hours.
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot: Lyse the cells and perform Western blot analysis to assess the nuclear translocation of NF-κB p65 and the expression of Nrf2 and its target genes (e.g., HO-1, NQO1).
-
In Vivo Model: Imiquimod (IMQ)-Induced Psoriasis in Mice
This is a widely used animal model that mimics many of the histopathological and immunological features of human psoriasis.
Methodology:
-
Animal Model: Use 8-10 week old female BALB/c or C57BL/6 mice. Shave a small area on the back of each mouse.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.
-
Treatment: Administer DMF or MMF orally (e.g., by gavage) daily, starting from the first day of imiquimod application.
-
Assessment of Disease Severity:
-
PASI Scoring: Score the severity of the skin inflammation daily based on erythema, scaling, and thickness, using a modified Psoriasis Area and Severity Index (PASI) score (each on a scale of 0-4).[14][15]
-
Histology: At the end of the experiment, euthanize the mice and collect skin and spleen samples for histological analysis (e.g., H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or qPCR.
-
Figure 3: Workflow for the imiquimod-induced psoriasis mouse model.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.
Methodology:
-
Animal Model: Use female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE: Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA). Administer pertussis toxin intraperitoneally on the day of immunization and two days later.[2]
-
Treatment: Begin daily oral administration of DMF or MMF either prophylactically (from the day of immunization) or therapeutically (after the onset of clinical signs).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no clinical signs and 5 is moribund or dead.[6]
Conclusion
The study of fumaric acid esters reveals a fascinating interplay between their in vitro and in vivo activities. While in vitro assays are invaluable for elucidating specific molecular mechanisms and demonstrating the direct effects of compounds like DMF and MMF, they do not fully capture the complex pharmacology that occurs in vivo. The rapid metabolism of DMF to MMF is a key determinant of its systemic effects. Despite DMF's greater potency in many in vitro assays, the comparable in vivo efficacy of both compounds in preclinical models underscores the central role of MMF as the primary active metabolite. For researchers and drug developers, this highlights the critical importance of considering pharmacokinetics and metabolism when translating in vitro findings to in vivo models and ultimately to clinical applications.
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Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. Journal of Neuroscience. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of trans-2-Butene-1,4-dicarboxylic Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of trans-2-Butene-1,4-dicarboxylic acid (CAS No. 4436-74-2), also known as trans-β-Hydromuconic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.
While this compound is a valuable metabolite for research, its toxicological properties have not been fully investigated.[1] Therefore, it must be handled with the assumption that it is hazardous, necessitating careful and deliberate disposal practices. This guide is grounded in established safety protocols for organic acids and is designed to empower researchers to manage this chemical waste stream with confidence and precision.
Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the material's hazards. Before proceeding, you must characterize your specific waste stream.
1.1. Known Hazards this compound is known to cause skin and serious eye irritation.[1][2][3] Due to the limited availability of comprehensive toxicology data, exposure should be minimized at all times.[1] As a dicarboxylic acid, it is incompatible with strong oxidizing agents and strong bases.[4]
1.2. Waste Classification Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity). This compound is not a specifically listed hazardous waste. However, your waste stream may be classified as hazardous based on its characteristics:
-
Corrosivity (EPA Waste Code D002): This is the most likely characteristic for this waste. An aqueous waste is considered corrosive if it has a pH of 2 or less, or 12.5 or more.[5] Concentrated solutions or the solid acid dissolved in a small amount of water will likely fall into this category. Always measure the pH of your aqueous waste stream before disposal.
The following table summarizes the key properties and safety information for this compound.
| Property | Data | Source(s) |
| CAS Number | 4436-74-2 | [1] |
| Molecular Formula | C₆H₈O₄ | [3] |
| Appearance | Solid | [3] |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation | [2][3] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [4] |
| Personal Protective Equipment (PPE) | Safety goggles, Protective gloves, Lab coat | [1][2][6] |
Disposal Decision Workflow
The correct disposal path depends on the form, concentration, and purity of the waste. The following decision workflow, illustrated in the diagram below, will guide you to the appropriate protocol. The fundamental principle is to segregate waste streams and consult your institution's Environmental Health & Safety (EHS) department for final verification.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
Follow the protocol indicated by the decision workflow. Never mix different waste streams in the same container.[7]
Protocol A: Disposal of Solid Waste, Concentrated Solutions, or Mixed Waste
This is the default and most secure method for disposing of this compound. It applies to the pure solid, concentrated solutions, or any material contaminated with it alongside other hazardous chemicals (e.g., organic solvents).
Methodology:
-
Containerization: Place the waste into a chemically compatible container with a secure, screw-on cap.[8][9] For acidic waste, glass or high-density polyethylene (HDPE) containers are appropriate; avoid metal cans.[8][10] Do not fill liquid containers more than 75% full to allow for vapor expansion.[8] The outside of the container must be clean and free of contamination.[8]
-
Labeling: Affix a completed hazardous waste tag to the container.[9][10] Clearly write out the full chemical name "this compound" and list all other constituents with their estimated percentages.[10] Do not use abbreviations.
-
Storage: Store the sealed container in a designated satellite accumulation area or main hazardous waste storage area. Ensure it is stored away from incompatible materials, particularly strong bases and oxidizing agents, in a cool, well-ventilated location.[4][11]
-
Disposal: Contact your institution's EHS department to arrange for pickup. The waste will be handled by a licensed professional waste disposal service, likely for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][7]
Protocol B: Treatment of Dilute, Uncontaminated Aqueous Solutions
This protocol may be an option only for dilute aqueous solutions that are free from any other regulated hazardous contaminants (e.g., heavy metals, solvents). Crucially, you must obtain approval from your institution's EHS office before proceeding with drain disposal, as local regulations vary widely. [1][10]
Methodology:
-
Verification and pH Measurement: Confirm that the waste solution contains only this compound and water. In a fume hood, while wearing appropriate PPE, use a calibrated pH meter to determine the initial pH of the solution.
-
Neutralization: If the pH is below 7.0, slowly add a weak base, such as a 5-10% solution of sodium bicarbonate or sodium carbonate, while stirring. Add the base in small increments to control the effervescence (release of CO₂ gas).
-
Target pH: Continue adding the base until the pH of the solution is stable within a neutral range, typically between 7.0 and 9.0.[10] This ensures the waste is no longer corrosive.
-
EHS Consultation: Contact your EHS office, provide the details of your neutralized waste (original contents, final pH, and volume), and seek explicit permission for drain disposal.
-
Drain Disposal (If Approved): If and only if approved by EHS, pour the neutralized solution down a laboratory sink, followed by flushing with copious amounts of cold water (at least 20 times the volume of the waste).[10]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Increase ventilation in the area by opening a fume hood sash.
-
Don PPE: Wear appropriate PPE, including safety goggles, acid-resistant gloves, and a lab coat.[4]
-
Contain: For a liquid spill, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Clean-up:
-
For Solid Spills: Carefully sweep the powdered material into a container, avoiding the creation of dust.[4][6][12] If appropriate, you can moisten the powder first to prevent it from becoming airborne.[6]
-
For Liquid Spills: Cover the spill with an inert absorbent material. Once absorbed, use non-sparking tools to scoop the material into a suitable waste container.
-
-
Final Decontamination: Clean the spill area with soap and water.[1]
-
Disposal: All spill clean-up materials must be collected, labeled, and disposed of as hazardous waste according to Protocol A .[4]
By following these detailed procedures, you can ensure that your handling and disposal of this compound meet the highest standards of laboratory safety and environmental stewardship. Always prioritize safety and, when in doubt, consult your EHS department.
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Comprehensive Guide to Personal Protective Equipment for Handling trans-2-Butene-1,4-dicarboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides an in-depth, procedural framework for the safe handling of trans-2-Butene-1,4-dicarboxylic acid, also known as Fumaric Acid. By understanding the inherent hazards and implementing the rigorous personal protective equipment (PPE) protocols outlined below, we can ensure a secure laboratory environment that fosters both discovery and well-being. This document moves beyond a simple checklist, offering a causal understanding of why each protective measure is critical.
Hazard Analysis: Understanding the Risks of this compound
This compound is a combustible solid that presents several potential hazards in a laboratory setting.[1][2] A thorough understanding of these risks is fundamental to the selection and proper use of PPE.
-
Eye Irritation: The most significant hazard is the potential for serious eye irritation upon contact.[3][4][5][6]
-
Skin Irritation: Direct contact with the skin may cause irritation.[5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust particles can lead to irritation of the respiratory system.[1][7]
-
Combustibility and Dust Explosion: As a combustible solid, finely dispersed particles of this compound can form explosive mixtures in the air.[1]
Given these hazards, a multi-faceted approach to PPE is essential, providing a barrier of protection for all potential routes of exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent upon the specific handling scenario. The following table summarizes the recommended PPE for routine handling, spill cleanup, and waste disposal of this compound.
| Scenario | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling | Safety glasses with side shields or chemical splash goggles.[1][8] | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][8][9] | Not generally required in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.[8] | Laboratory coat. |
| Spill Cleanup | Chemical splash goggles and a face shield.[9][10] | Heavy-duty, chemical-resistant gloves. | NIOSH-approved respirator with a particulate filter.[1] | Chemical-resistant suit or coveralls.[10] |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles.[1][8] | Chemical-resistant gloves.[3][8] | Not generally required if handling sealed containers. | Laboratory coat. |
Detailed PPE Selection and Rationale
-
Eye and Face Protection: Due to the risk of serious eye irritation, safety glasses with side shields are the minimum requirement for any handling of this compound.[8] When there is a higher risk of splashes or dust generation, such as during spill cleanup or when handling larger quantities, chemical splash goggles and a face shield should be worn.[9]
-
Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact.[3][8] Nitrile or butyl rubber gloves are suitable choices.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.[3]
-
Respiratory Protection: In a well-ventilated laboratory, respiratory protection is not typically necessary for routine handling of small quantities. However, if dust is generated, a NIOSH-approved respirator with a particulate filter should be used to prevent respiratory tract irritation.[1][8] For large spills, a higher level of respiratory protection, such as a self-contained breathing apparatus (SCBA), may be necessary.[11]
-
Protective Clothing: A standard laboratory coat is sufficient for routine handling to protect against incidental skin contact. For spill cleanup, more comprehensive protection, such as a chemical-resistant suit or coveralls, is required to prevent widespread contamination of clothing and skin.[10]
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.[12]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Handling: Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood, to minimize the generation of dust.[8][11] Avoid direct contact with the chemical.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water after handling is complete.[3][13]
Spill Response Plan
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Large Spills:
Waste Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Containerization: Place all solid waste, including contaminated PPE and spill cleanup materials, into a clearly labeled, sealed container.[3][16]
-
Labeling: The container must be labeled as hazardous waste in accordance with institutional and local regulations.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[3][17] Do not dispose of this chemical down the drain.[3]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Conclusion
A steadfast commitment to safety is the cornerstone of innovative research. By adhering to the detailed PPE protocols, operational plans, and disposal procedures outlined in this guide, you are not only protecting yourself and your colleagues but also fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive information.
References
- Fumaric Acid - Safety Data Sheet. (2021-06-19).
- This compound - Material Safety Data Sheet. TCI America.
- Fumaric acid - SAFETY DATA SHEET. (2018-01-23). Thames River Chemical Corp.
- Safety Data Sheet: Fumaric acid. Carl ROTH.
- Safety Data Sheet - Fumaric Acid. Bartek Ingredients.
- Fumaric Acid CAS No 110-17-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- FUMARIC ACID - HAZARD SUMMARY. New Jersey Department of Health.
- This compound - Safety Data Sheet. ChemicalBook.
- ICSC 1173 - FUMARIC ACID. ILO and WHO.
- Fumaric Acid Safety Data Sheet (SDS). Flinn Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-27).
- This compound 4436-74-2 wiki. Guidechem.
- Personal Protective Equipment | US EPA. (2025-09-12).
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-18).
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- What PPE Should You Wear When Handling Acid 2025?. (2025-01-07). LeelineWork.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- 5.4 Chemical Spill Procedures. Cornell EHS.
Sources
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- 2. Fumaric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. uprm.edu [uprm.edu]
- 4. bartek.ca [bartek.ca]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
